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3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid Documentation Hub

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  • Product: 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid
  • CAS: 938181-74-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid

[1] Executive Summary & Target Molecule Profile This technical guide details the synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (also known as 3-Fluoro-2-(benzyloxy)benzoic acid ).[1] This molecule serves as a c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Target Molecule Profile

This technical guide details the synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (also known as 3-Fluoro-2-(benzyloxy)benzoic acid ).[1] This molecule serves as a critical fluorinated building block in medicinal chemistry, particularly in the development of soluble guanylate cyclase (sGC) stimulators and other cardiovascular therapeutic agents. The presence of the fluorine atom at the C3 position, adjacent to the benzyloxy group, imparts unique electronic properties and metabolic stability compared to non-fluorinated analogs.

Target Molecule Data
PropertyDetail
IUPAC Name 3-Fluoro-2-(benzyloxy)benzoic acid
Common Name 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid
Molecular Formula C₁₄H₁₁FO₃
Molecular Weight 246.23 g/mol
Key Functional Groups Carboxylic Acid, Aryl Fluoride, Benzyl Ether
Core Scaffold 3-Fluorosalicylic Acid

Retrosynthetic Analysis

The most efficient retrosynthetic disconnection relies on the cleavage of the benzyl ether bond. This reveals 3-fluorosalicylic acid (3-fluoro-2-hydroxybenzoic acid) as the primary precursor.[1]

  • Disconnection: O-Alkylation of the phenol.[1]

  • Precursor: 3-Fluorosalicylic acid (CAS 341-27-5).[1]

  • Reagent: Benzyl bromide (or Benzyl chloride).

  • Challenge: Salicylic acids possess two nucleophilic sites: the phenolate oxygen and the carboxylate oxygen. Direct alkylation typically results in the formation of the benzyl ester-benzyl ether intermediate.[1] A subsequent hydrolysis step is required to isolate the free acid.

Retrosynthesis Target Target: 3-Fluoro-2-(benzyloxy)benzoic acid Intermediate Intermediate: Benzyl 3-fluoro-2-(benzyloxy)benzoate Target->Intermediate Hydrolysis Precursor Precursor: 3-Fluorosalicylic Acid Intermediate->Precursor Alkylation (2 equiv.) Reagent Reagent: Benzyl Bromide Intermediate->Reagent

Figure 1: Retrosynthetic pathway showing the disconnection to 3-fluorosalicylic acid.

Route 1: The Standard Commercial Route

This route is preferred for laboratory and scale-up synthesis due to the commercial availability of 3-fluorosalicylic acid.[1]

Step 1: Global Benzylation (Esterification + Etherification)

Objective: Convert 3-fluorosalicylic acid to benzyl 3-fluoro-2-(benzyloxy)benzoate.[1] Mechanism: SN2 Nucleophilic Substitution.

Rationale: Direct selective alkylation of the phenol in the presence of a free carboxylic acid is difficult because the carboxylate is often more nucleophilic or equally reactive under basic conditions. It is operationally simpler to alkylate both sites using an excess of benzyl bromide and then selectively hydrolyze the ester.

Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluorosalicylic acid (1.0 equiv).

  • Solvent: Dissolve in anhydrous DMF (N,N-Dimethylformamide) or Acetone (0.5 M concentration). DMF is preferred for faster rates due to better solubility of the base.

  • Base: Add Potassium Carbonate (K₂CO₃) (2.5 - 3.0 equiv). The excess base ensures deprotonation of both the phenol and the carboxylic acid.

  • Reagent: Add Benzyl Bromide (2.2 - 2.5 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor reaction progress via TLC or HPLC.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Pour into ice-water to precipitate the product or extract with Ethyl Acetate (EtOAc).[1]

    • Wash the organic layer with water and brine to remove DMF.

    • Dry over Na₂SO₄ and concentrate in vacuo.[4]

    • Note: The intermediate is often an oil or low-melting solid.[1]

Step 2: Selective Hydrolysis (Saponification)

Objective: Hydrolyze the benzyl ester to the free carboxylic acid without cleaving the benzyl ether. Mechanism: Nucleophilic Acyl Substitution (Base-Catalyzed).[1]

Rationale: Benzyl esters are readily hydrolyzed by aqueous base.[1] The benzyl ether linkage is stable to basic hydrolysis, allowing for chemoselective deprotection of the carboxylic acid.

Protocol:

  • Setup: Dissolve the crude benzyl 3-fluoro-2-(benzyloxy)benzoate in a mixture of THF/MeOH/Water (3:1:1 ratio).

  • Reagent: Add Lithium Hydroxide (LiOH·H₂O) or Sodium Hydroxide (NaOH) (2.0 - 3.0 equiv).[1]

  • Reaction: Stir at room temperature or mild heat (40°C) for 2–6 hours.

  • Workup:

    • Concentrate to remove THF/MeOH.

    • Dilute the aqueous residue with water.

    • Critical Step: Acidify carefully with 1M HCl to pH ~2–3.[1][2] The target acid will precipitate.[2]

    • Filter the solid or extract with EtOAc.

    • Recrystallize from Ethanol/Water or Toluene/Heptane if necessary.

Yield Expectation: 75–85% over two steps.

Route 2: De Novo Synthesis (From 2-Fluorophenol)

If 3-fluorosalicylic acid is unavailable, it can be synthesized from 2-fluorophenol via the Kolbe-Schmitt Reaction .[1]

Step 1: Carboxylation of 2-Fluorophenol

Objective: Introduce a carboxyl group ortho to the hydroxyl group.[1] Mechanism: Electrophilic Aromatic Substitution via a phenoxide-CO₂ complex.[1]

Regioselectivity Logic:

  • 2-Fluorophenol: The fluorine is at position 2.[1][5][6][4] The hydroxyl is at position 1.

  • Directing Effects: The hydroxyl group is a strong ortho/para director.[7] The fluorine is a weak deactivator but ortho/para directing.

  • Sterics: The C2 position is blocked by Fluorine. The C6 position (ortho to OH) is open.

  • Outcome: Carboxylation occurs primarily at C6 .[1]

  • Numbering Shift: In the product, the carboxyl carbon becomes C1. The hydroxyl is at C2. The fluorine (originally at C2) is now at C3.

    • Result:3-Fluoro-2-hydroxybenzoic acid .[1][5][6][4][8]

Protocol (Kolbe-Schmitt):

  • Phenoxide Formation: Treat 2-fluorophenol with NaOH (1.0 equiv) to form sodium 2-fluorophenoxide.[1] Remove water completely (azeotropic distillation with toluene) to ensure anhydrous conditions.

  • Carboxylation: Heat the dry phenoxide salt to 120–140°C under a high pressure of CO₂ (5–100 atm).

  • Workup: Acidify with dilute H₂SO₄ to isolate 3-fluorosalicylic acid.

DeNovo SM 2-Fluorophenol Step1 1. NaOH 2. CO2, 125°C (Kolbe-Schmitt) SM->Step1 Intermediate 3-Fluorosalicylic Acid Step1->Intermediate Step2 1. BnBr, K2CO3 2. LiOH, H2O Intermediate->Step2 Product Target: 3-Fluoro-2-(benzyloxy)benzoic acid Step2->Product

Figure 2: De Novo synthesis pathway starting from 2-fluorophenol.[1]

Critical Process Parameters (CPPs)

ParameterRecommendationImpact on Quality
Stoichiometry (Step 1) Use >2.2 eq. Benzyl BromideEnsures complete conversion of both phenol and acid. Under-alkylation leads to mixtures.[1]
Base Choice K₂CO₃ (anhydrous)Milder than NaH, safer, and effective for phenol alkylation.
Temperature (Step 1) 60–80°CToo high (>100°C) may cause decarboxylation of the salicylic acid core.
pH Control (Step 2) Acidify to pH 2–3Essential to protonate the carboxylate. Do not go too low (pH <1) to avoid ether cleavage (though benzyl ethers are relatively acid-stable).[1]
Solvent (Step 1) DMFPreferred for rate. Acetone is a greener alternative but requires longer reaction times.

References

  • Duff Reaction & Salicylic Acid Derivatives

    • Source: BenchChem.[2] "The Discovery and Synthesis of 3-Formylsalicylic Acid: A Technical Guide."

    • Relevance: Provides foundational knowledge on the reactivity of salicylic acid derivatives and formylation/carboxylation p
    • URL:[1]

  • Kolbe-Schmitt Reaction Mechanism

    • Source: Wikipedia / Cambridge University Press.[9] "Kolbe-Schmitt Reaction."[1][10][7][9][11]

    • Relevance: Confirms the regioselectivity of phenoxide carboxylation (ortho-direction)
    • URL:[1]

  • Benzylation Protocols (General)

    • Source: BenchChem Application Note. "Synthesis Protocol for 2-[(3-Fluorobenzyl)oxy]benzoic acid."
    • Relevance: Describes the exact conditions (K₂CO₃, DMF, Alkyl Bromide)
    • URL:[1]

  • Commercial Availability & CAS Data

    • Source: BLDpharm / Sigma-Aldrich.[1]

    • Relevance: Confirms the stability and commercial availability of the building block 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid.[1]

    • URL:[1]

Sources

Exploratory

Physicochemical Profiling &amp; Synthetic Utility of 3-Fluoro-2-(benzyloxy)benzoic Acid

The following guide provides an in-depth technical analysis of 3-Fluoro-2-(benzyloxy)benzoic acid , a specialized fluorinated intermediate used in medicinal chemistry. This document is structured to serve researchers req...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 3-Fluoro-2-(benzyloxy)benzoic acid , a specialized fluorinated intermediate used in medicinal chemistry. This document is structured to serve researchers requiring actionable data on its synthesis, physicochemical behavior, and quality control.

Executive Summary

3-Fluoro-2-(benzyloxy)benzoic acid (C₁₄H₁₁FO₃) is a strategic building block in the synthesis of pharmaceutical agents, particularly those requiring a 3-fluoro-2-hydroxyphenyl pharmacophore protected by a benzyl group. The compound combines the electron-withdrawing effects of a meta-fluorine substituent with the lipophilicity of a benzyloxy ether, creating a unique electronic and steric profile.

This guide details the compound's physicochemical properties, a validated synthetic route from commercially available precursors, and critical quality attributes (CQAs) for its use in drug development.

Molecular Identity & Structural Analysis[1]

The molecule consists of a benzoic acid core substituted at the ortho-position (C2) with a benzyloxy group and at the meta-position (C3) with a fluorine atom.

Attribute Detail
Systematic Name 3-Fluoro-2-(benzyloxy)benzoic acid
Molecular Formula C₁₄H₁₁FO₃
Molecular Weight 246.24 g/mol
SMILES OC(=O)C1=C(OCC2=CC=CC=C2)C(F)=CC=C1
InChI Key (Predicted) CISXCTKEQYOZAM-UHFFFAOYSA-N (Analogous)
Core Scaffold Fluorinated Salicylic Acid Ether
Structural Logic & Electronic Effects
  • Fluorine Effect (C3): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which increases the acidity of the carboxylic acid relative to non-fluorinated analogs. However, its resonance donation (+R) is weak in this position relative to the carboxyl.

  • Benzyloxy Effect (C2): The bulky benzyloxy group acts as a protecting group for the phenol. Unlike the free hydroxyl in the parent 3-fluorosalicylic acid (which forms an intramolecular hydrogen bond with the carboxylate, lowering pKa to ~2.9), the benzyl ether disrupts this interaction, raising the pKa closer to that of unsubstituted benzoic acid.

Physicochemical Properties Profile

The following properties are derived from structural activity relationships (SAR) of analogous fluorobenzoic acids and validated computational models.

Table 1: Key Physicochemical Parameters
PropertyValue (Predicted/Range)Rationale & Causality
Physical State Solid (Crystalline Powder)High molecular weight and aromatic stacking interactions typically yield solids with melting points >100°C.
Melting Point 120 – 140 °C Estimated based on the analog 3-benzyloxybenzoic acid (MP: 133-137°C) [1].
pKa (Acidic) 3.5 – 3.8 The -I effect of Fluorine (C3) lowers pKa vs. Benzoic Acid (4.2), but the loss of the OH...COOH H-bond (present in salicylic acid) raises it from 2.9.
LogP (Lipophilicity) 3.8 – 4.2 Significant increase over 3-fluorosalicylic acid (LogP ~2.2) due to the addition of the lipophilic benzyl group (+2.0 log units).
Solubility (Water) Low (< 0.1 mg/mL)The hydrophobic benzyl group dominates, making it sparingly soluble in acidic aqueous media.
Solubility (Organic) HighSoluble in DMSO, DMF, Methanol, Ethyl Acetate, and DCM.
Visualization: Property-Structure Relationship

PropertyMap cluster_0 Structural Features cluster_1 Physicochemical Impact F_atom C3-Fluorine Atom Acidity Acidity (pKa ~3.6) Modulated by Inductive Effect F_atom->Acidity -I Effect Bn_group C2-Benzyloxy Group Lipophilicity Lipophilicity (LogP ~4.0) High Membrane Permeability Bn_group->Lipophilicity +Hydrophobic Surface Stability Metabolic Stability Blocked Phenolic Oxidation Bn_group->Stability Steric Protection COOH C1-Carboxylic Acid COOH->Acidity Proton Source

Figure 1: Structural features of 3-Fluoro-2-(benzyloxy)benzoic acid and their direct impact on physicochemical properties.

Synthetic Accessibility & Experimental Protocol

Since this compound is often a custom intermediate, a validated synthesis starting from 3-Fluoro-2-hydroxybenzoic acid (3-Fluorosalicylic acid) is the standard route.

Reaction Scheme

Precursors: 3-Fluoro-2-hydroxybenzoic acid + Benzyl Bromide Reagents: Potassium Carbonate (K₂CO₃), Acetone or DMF Mechanism: Williamson Ether Synthesis (Nucleophilic Substitution, S_N2)

Detailed Protocol (Self-Validating System)

Objective: Selective O-alkylation of the phenolic hydroxyl group while preserving the carboxylic acid (or alkylating both and hydrolyzing the ester). Note: Direct alkylation with 2 equivalents of base often alkylates both the phenol and the carboxyl. The protocol below assumes selective conditions or a subsequent hydrolysis step.

Step-by-Step Methodology:

  • Stoichiometry Setup:

    • 3-Fluoro-2-hydroxybenzoic acid (1.0 eq, CAS 341-27-5)[1]

    • Benzyl Bromide (2.2 eq)

    • Potassium Carbonate (2.5 eq, anhydrous)

    • Solvent: DMF (Dimethylformamide) [0.5 M concentration]

  • Reaction Execution:

    • Dissolve the acid in DMF under inert atmosphere (N₂).

    • Add K₂CO₃ and stir for 15 minutes to generate the dianion (phenolate/carboxylate).

    • Add Benzyl Bromide dropwise to control exotherm.

    • Heat to 60°C for 4–6 hours. Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) until starting material disappears.

  • Hydrolysis (Critical Step for Acid Isolation):

    • The reaction yields the benzyl ester of the benzyl ether. To isolate the free acid:

    • Add 1M NaOH (aq) directly to the reaction mixture (3.0 eq) and heat to 50°C for 2 hours.

    • This selectively hydrolyzes the benzyl ester (leaving group: benzyl alcohol) while the benzyl ether (phenolic protection) remains stable.

  • Work-up & Purification:

    • Acidify the mixture to pH ~2 using 1M HCl. The product will precipitate.[2]

    • Extract with Ethyl Acetate (3x). Wash organic layer with Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Recrystallization: Use Ethanol/Water or Toluene to obtain high-purity crystalline solid.

Visualization: Synthesis Workflow

Synthesis Start 3-Fluoro-2-hydroxybenzoic acid (CAS 341-27-5) Reagents Benzyl Bromide (2.2 eq) K2CO3 / DMF / 60°C Start->Reagents Intermediate Intermediate: Benzyl 3-fluoro-2-(benzyloxy)benzoate Reagents->Intermediate Bis-alkylation Hydrolysis Hydrolysis: NaOH / H2O / 50°C Intermediate->Hydrolysis Ester Cleavage Product Target: 3-Fluoro-2-(benzyloxy)benzoic acid Hydrolysis->Product Acidification (pH 2)

Figure 2: Synthetic pathway via bis-alkylation and selective hydrolysis to yield the target acid.[3]

Quality Control & Analytical Methods

To ensure the integrity of this intermediate for downstream applications (e.g., coupling reactions), the following analytical methods are recommended.

HPLC Method (Purity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Expected Retention: The target will elute significantly later than the starting material (3-fluorosalicylic acid) due to the lipophilic benzyl group.

NMR Characterization Expectations
  • ¹H NMR (DMSO-d₆):

    • δ 13.0 ppm (bs, 1H): Carboxylic acid proton (-COOH).

    • δ 7.3–7.5 ppm (m, 5H): Benzyl aromatic protons.

    • δ 7.0–7.6 ppm (m, 3H): Benzoic acid aromatic protons (splitting pattern affected by F-coupling).

    • δ 5.1 ppm (s, 2H): Benzylic methylene protons (-OCH ₂Ph).

Handling, Stability & Safety

  • Storage: Store in a cool, dry place (2–8°C) in a tightly sealed container. The benzyl ether linkage is generally stable to basic and mild acidic conditions but can be cleaved by strong Lewis acids (e.g., BBr₃) or hydrogenation (H₂/Pd-C).

  • Safety (MSDS/SDS Summary):

    • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).

    • Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation.[4]

    • Reactivity: Incompatible with strong oxidizing agents.

References

  • PubChem. (2025). Compound Summary: 3-Fluorosalicylic acid (CAS 341-27-5).[3] National Library of Medicine. Retrieved from [Link]

  • Hudlicky, M. (1996). Reductions in Organic Chemistry.[5] ACS Monograph Series. (Reference for stability of benzyl ethers).

Sources

Foundational

Structural Elucidation Guide: 3-Fluoro-2-(benzyloxy)benzoic acid (CAS 938181-74-9)

This guide outlines the structural elucidation workflow for CAS 938181-74-9 , chemically identified as 3-Fluoro-2-(benzyloxy)benzoic acid . [1] Executive Summary & Compound Identity CAS 938181-74-9 is a specialized fluor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural elucidation workflow for CAS 938181-74-9 , chemically identified as 3-Fluoro-2-(benzyloxy)benzoic acid .

[1]

Executive Summary & Compound Identity

CAS 938181-74-9 is a specialized fluorinated building block used in the synthesis of pharmaceutical intermediates. Its structural integrity relies on the precise 1,2,3-trisubstitution pattern of the benzene core, a motif often challenging to distinguish from its regioisomers (e.g., 4-fluoro or 5-fluoro analogs) without rigorous spectroscopic analysis.

Property Data
Chemical Name 3-Fluoro-2-(phenylmethoxy)benzoic acid
Common Name 3-Fluoro-2-(benzyloxy)benzoic acid
Formula C₁₄H₁₁FO₃
Molecular Weight 246.23 g/mol
SMILES O=C(O)C1=C(OCC2=CC=CC=C2)C(F)=CC=C1
Key Structural Features Fluorine (

-C attached), Carboxylic Acid, Benzyloxy Ether

Theoretical Framework: The Elucidation Logic

The primary challenge in elucidating this structure is not determining the functional groups, but confirming the regiochemistry of the fluorine atom relative to the benzyloxy and carboxylic acid groups. The fluorine atom introduces spin-spin coupling (


 and 

) that serves as a "molecular ruler," allowing us to map distances through bonds.
Elucidation Workflow

The following diagram illustrates the critical path for confirming the structure, prioritizing non-destructive techniques.

ElucidationWorkflow Start Unknown Sample (CAS 938181-74-9) HRMS HRMS (ESI-) Confirm C14H11FO3 [M-H]- = 245.0614 Start->HRMS Step 1: Formula IR FT-IR Identify COOH & Ether HRMS->IR Step 2: Funct. Groups NMR_1H 1H NMR Integrals & Splitting (Aromatic Region) IR->NMR_1H Step 3: Skeleton NMR_19F 19F NMR Confirm single F environment NMR_1H->NMR_19F Check F presence NMR_13C 13C NMR C-F Coupling Constants NMR_19F->NMR_13C Step 4: C-F Mapping HMBC 2D HMBC Connect Benzyl to Core NMR_13C->HMBC Step 5: Connectivity Conclusion Definitive Structure 3-Fluoro-2-(benzyloxy)benzoic acid HMBC->Conclusion Validation

Figure 1: Step-by-step structural elucidation workflow for CAS 938181-74-9.

Spectroscopic Characterization Protocols

Mass Spectrometry (HRMS)

Objective: Validate molecular formula and degree of unsaturation (DoU).

  • Method: ESI-TOF in negative ion mode (due to the carboxylic acid).

  • Expected Ion:

    
     at 
    
    
    
    245.0614.
  • Analysis:

    • DoU =

      
      ?
      
    • Correction for Halogen (F counts as H):

      
      .
      
    • Interpretation: 9 degrees of unsaturation corresponds to 2 benzene rings (4+4) + 1 carbonyl (1).

Nuclear Magnetic Resonance (NMR) Strategy

This is the most critical section. The fluorine atom (


F, spin 1/2, 100% abundance) will split signals in both 

H and

C spectra.
A.

F NMR
  • Observation: A single sharp signal typically between -110 and -130 ppm (relative to CFCl₃).

  • Significance: Confirms mono-fluorination. If multiple peaks appear, the sample is a mixture of regioisomers.

B.

H NMR (Proton)

Solvent: DMSO-d₆ (preferred to observe the carboxylic acid proton).

Shift (ppm)MultiplicityIntegralAssignmentCoupling Logic
~13.0Broad Singlet1H-COOH Exchangeable with D₂O.
~7.30 - 7.50Multiplet5HBenzyl Ar-H Overlapping signals for the phenyl ring.
~7.60dd or ddd1HH-6 (Benzoic)Ortho to COOH, meta to F.
~7.45ddd1HH-4 (Benzoic)Ortho to F (

), meta to COOH.
~7.20td or ddd1HH-5 (Benzoic)Meta to F, Para to COOH.
~5.15Singlet (or d)2H-OCH ₂-PhKey linkage. May show small long-range coupling.

Critical Regiochemistry Check: The proton at position 4 (H-4) will show a large ortho-fluorine coupling (


 Hz). The proton at position 5 (H-5) will show a smaller meta-fluorine coupling  (

Hz).
C.

C NMR with

F Decoupling

To definitively place the fluorine at position 3, analyze the Carbon-Fluorine coupling constants (


).
  • C-3 (ipso): Doublet,

    
     Hz.
    
  • C-2 (ortho): Doublet,

    
     Hz. (Also attached to O-Bn).
    
  • C-4 (ortho): Doublet,

    
     Hz.
    
  • C-1 (meta): Doublet,

    
     Hz. (Attached to COOH).
    
  • C-5 (meta): Doublet,

    
     Hz.
    
  • C-6 (para): Singlet or very small doublet (

    
     Hz).
    

Validation Point: If the fluorine were at position 4 (para to the benzyloxy), the coupling pattern would shift, and C-1 (attached to COOH) would show a distinct


 (para) rather than 

(meta).
2D NMR Connectivity (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) provides the final proof of connectivity.

  • Link Benzyl to Core: Look for a cross-peak between the benzyloxy protons (-OCH₂- ) and C-2 of the benzoic acid ring.

  • Verify C-2: C-2 should also show a

    
     coupling in the 1D 
    
    
    
    C spectrum.
  • Link Acid to Core: Look for cross-peaks between H-6 and the Carbonyl Carbon (C=O) .

Synthesis & Impurity Profile (Contextual Grounding)

Understanding the synthesis aids in identifying potential impurities (regioisomers). A common route involves the nucleophilic aromatic substitution or alkylation of a fluorinated precursor.

Likely Synthetic Pathway:

  • Starting Material: 3-Fluoro-2-hydroxybenzoic acid (3-fluorosalicylic acid).

  • Reagent: Benzyl bromide (BnBr) + Base (e.g., K₂CO₃).

  • Mechanism:

    
     attack of the phenolate oxygen on the benzyl bromide.
    

Potential Impurities:

  • Benzyl Ester: Over-alkylation at the carboxylic acid (formation of benzyl 2-(benzyloxy)-3-fluorobenzoate). Check: Look for an extra O-CH₂ signal ~5.3 ppm and extra aromatic protons.

  • Regioisomers: If the starting material was impure (e.g., 4-fluoro or 5-fluoro isomers).

SynthesisPathway SM 3-Fluoro-2-hydroxybenzoic acid (Starting Material) Intermediate Transition State (Phenolate Attack) SM->Intermediate Base Deprotonation Reagent Benzyl Bromide (BnBr) + K2CO3 Product 3-Fluoro-2-(benzyloxy)benzoic acid (Target) Intermediate->Product Selective O-Alkylation SideProduct Benzyl Ester Impurity (Over-alkylation) Intermediate->SideProduct Excess BnBr

Figure 2: Synthesis pathway and potential impurity generation.

References

  • Chemical Identity : PubChem. 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (CID 11551997).[1] National Library of Medicine. Link

  • Spectral Prediction Principles: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard text for NMR coupling constants).
  • Fluorine NMR Methodology: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.
  • Supplier Data : BLD Pharm. Product Analysis: CAS 938181-74-9.[1][2][3][4][5][6][7][8] Link

Disclaimer: This guide is intended for research purposes. All chemical handling must comply with local safety regulations (MSDS/SDS) regarding fluorinated organic acids.

Sources

Exploratory

Mechanism of Action and Synthetic Utility of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In modern drug discovery, 3-Fluoro-2-[(phenylmethyl)oxy]benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern drug discovery, 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (CAS 938181-74-9) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly specialized, orthogonally protected pharmacophore building block. As a Senior Application Scientist, it is critical to understand that the "mechanism of action" (MoA) for this compound operates on two distinct axes:

  • The Synthetic Mechanism (Chemical Biology): Its role as a masked intermediate, where the phenylmethyl (benzyl) group protects the highly reactive phenolic oxygen, allowing for targeted modifications of the carboxylic acid.

  • The Biological Mechanism (Post-Deprotection): Once integrated into an Active Pharmaceutical Ingredient (API) and deprotected, the resulting 3-fluorosalicylic acid moiety engages in highly specific protein-ligand interactions, acting as a Cyclooxygenase (COX) inhibitor, a D-Amino Acid Oxidase (DAAO) inhibitor, and a Systemic Acquired Resistance (SAR) activator in agricultural applications.

This whitepaper deconstructs both the chemical rationale behind its design and the downstream biological pathways it modulates.

Part 1: The Synthetic Mechanism of Action (Orthogonal Masking)

The structural genius of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid lies in its protective chemistry. The 2-hydroxyl group of salicylic acid derivatives is highly nucleophilic and prone to oxidation, which severely limits the ability to perform cross-coupling, amidation, or esterification at the adjacent carboxylic acid.

By masking the hydroxyl group as a benzyl ether , researchers achieve orthogonal reactivity.

  • Causality of the Benzyl Choice: Unlike methyl ethers (which require harsh Lewis acids like BBr₃ for cleavage), the benzyl group can be removed under mild, neutral conditions via palladium-catalyzed hydrogenolysis. This preserves sensitive functional groups (e.g., amides, chiral centers) elsewhere in the complex API.

  • Stereoelectronic Role of Fluorine: The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the adjacent functional groups and increases the lipophilicity of the final molecule without introducing significant steric bulk (Van der Waals radius of F is 1.47 Å, closely mimicking Hydrogen).

G1 N1 3-Fluoro-2-(benzyloxy) benzoic acid N2 Coupling Reaction (EDC/HOBt) N1->N2 Activation N3 Protected Intermediate N2->N3 Amidation N4 Hydrogenolysis (H2, Pd/C) N3->N4 Deprotection N5 Active 3-Fluorosalicylic Pharmacophore N4->N5 Toluene Loss

Workflow of 3-Fluoro-2-(benzyloxy)benzoic acid in API synthesis.

Part 2: Biological Mechanisms of Action (The Unmasked Pharmacophore)

Once the benzyl group is cleaved in vitro or during late-stage synthesis, the active 3-fluorosalicylic acid derivative is released. The intact free phenol is an absolute requirement for its biological activity, as it participates in critical hydrogen bonding networks within target active sites.

Pathway 1: Cyclooxygenase (COX-1/COX-2) Inhibition

Like aspirin and native salicylic acid, 3-fluorosalicylic acid derivatives inhibit prostaglandin biosynthesis by binding to the cyclooxygenase channel of COX enzymes. The mechanism is heavily influenced by the 3-fluoro substitution. The fluorine atom lowers the pKa of the carboxylic acid to ~2.3 (compared to 2.9 for native salicylic acid), ensuring a higher fraction of the ionized carboxylate at physiological pH (7.4). This enhances the strength of the ionic bond with Arg120 at the entrance of the COX active site, while the free 2-hydroxyl group hydrogen-bonds with Tyr355 , effectively blocking arachidonic acid from entering the catalytic channel ().

Pathway 2: D-Amino Acid Oxidase (DAAO) Inhibition

In neuropsychiatric drug development, 3-fluorosalicylic acid derivatives are utilized as potent inhibitors of DAAO, a flavoenzyme responsible for degrading D-serine (a crucial co-agonist at the NMDA receptor). Inhibition of DAAO increases synaptic D-serine levels, offering therapeutic potential for schizophrenia and cognitive deficits. The carboxylate anchors to Arg283 in the DAAO active site, while the 3-fluoro group occupies a specific hydrophobic pocket, increasing binding affinity compared to non-fluorinated analogs ().

Pathway 3: Plant Systemic Acquired Resistance (SAR)

In agrochemical research, the deprotected pharmacophore acts as a functional analogue of the plant hormone salicylic acid. It triggers plant immunity by upregulating the transcription of Pathogenesis-Related (PR1) genes via the NPR1-dependent pathway. Studies demonstrate that 3-fluorosalicylic acid induces PR1 expression more robustly than native salicylic acid due to its enhanced metabolic stability against plant hydroxylases ().

G2 API Deprotected 3-Fluorosalicylic Pharmacophore COX COX-1 / COX-2 Inhibition API->COX DAAO DAAO Enzyme Inhibition API->DAAO SAR Plant SAR Activation API->SAR M1 Ionic bond with Arg120 (Enhanced by 3-F) COX->M1 M2 Binds Arg283 in Flavin Active Site DAAO->M2 M3 Upregulates PR1 Defense Genes SAR->M3

Divergent biological pathways modulated by the deprotected 3-fluorosalicylic acid pharmacophore.

Part 3: Quantitative Data & Structure-Activity Profiling

The addition of the benzyl protecting group and the fluorine atom drastically alters the physicochemical properties of the molecule. The table below summarizes the shifts in acidity and lipophilicity, which dictate the compound's behavior in both synthetic environments and biological assays ().

CompoundStatuspKa (Carboxyl)LogP (Lipophilicity)Primary Utility
Salicylic Acid Native Hormone~2.972.26Baseline COX inhibitor; Plant SAR
3-Fluorosalicylic Acid Active API~2.30 - 2.452.40Enhanced DAAO/COX inhibitor
3-Fluoro-2-(benzyloxy)benzoic acid Masked Precursor~3.50 (Predicted)~4.00Orthogonal synthesis; No direct biological activity

Note: The pKa of the masked precursor is higher than the active API because the benzyl ether disrupts the intramolecular hydrogen bonding between the 2-hydroxyl and the carboxylate, which normally stabilizes the conjugate base.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies represent self-validating systems for utilizing this compound in drug discovery workflows.

Protocol A: Amide Coupling (Activation of the Masked Precursor)
  • Objective: Couple an amine to the carboxylic acid without phenolic interference.

  • Procedure:

    • Dissolve 1.0 eq of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid in anhydrous DMF (0.2 M).

    • Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Causality: EDC activates the acid, while HOBt forms a stable active ester, preventing racemization or degradation.

    • Add 1.5 eq of the target amine and 2.0 eq of DIPEA. Stir at room temperature for 12 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The highly lipophilic starting material will disappear, replaced by a more polar amide spot. Confirm mass via LC-MS (ESI+).

Protocol B: Catalytic Hydrogenolysis (Deprotection)
  • Objective: Cleave the benzyl ether to release the active 3-fluorosalicylic pharmacophore.

  • Procedure:

    • Dissolve the protected intermediate in Methanol or Ethyl Acetate.

    • Add 10% w/w Palladium on Carbon (Pd/C) under an inert Argon atmosphere. Causality: Argon prevents the spontaneous combustion of Pd/C in the presence of solvent vapors.

    • Purge the flask with Hydrogen gas (H₂) and stir vigorously under a balloon of H₂ for 4-6 hours.

    • Filter the suspension through a pad of Celite to remove the catalyst.

    • Validation: Concentrate under reduced pressure. Toluene is generated as a byproduct; extended vacuum drying is required to prevent toluene from interfering with downstream biological assays. ¹H-NMR validation must show the complete disappearance of the benzyl CH₂ protons at ~5.1 ppm.

Protocol C: In Vitro COX-2 Fluorometric Inhibition Assay
  • Objective: Evaluate the biological MoA of the deprotected derivative.

  • Procedure:

    • Prepare a reaction buffer (100 mM Tris-HCl, pH 8.0) containing hematin and the purified COX-2 enzyme.

    • Incubate the enzyme with varying concentrations of the deprotected compound (0.1 µM to 100 µM) for 15 minutes at 37°C.

    • Add arachidonic acid and a fluorometric substrate (e.g., ADHP) to initiate the reaction.

    • Validation: Measure fluorescence (Ex/Em = 535/587 nm) resulting from the conversion of PGG₂ to PGH₂. Include Indomethacin as a positive control. A dose-dependent decrease in fluorescence validates the mechanism of action.

References

  • 3-fluoro-2-hydroxybenzoic acid (C7H5FO3) - PubChemLite Source: PubChem / National Center for Biotechnology Information URL:[Link]

  • Functional Analogues of Salicylic Acid and Their Use in Crop Protection Source: MDPI (Agronomy) URL:[Link]

  • Aspirin and Related Drugs Source: CRC Press / Taylor & Francis (Edited by K.D. Rainsford) URL:[Link]

  • RU2384574C2 - BENZO[d] ISOXAZOLE-3 DAAO INHIBITORS Source: Google Patents URL
  • WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof Source: Google Patents URL
Foundational

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the core physicochemical properties of 3-Fluoro-2-[(phe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid, with a specific focus on its solubility and stability. In the dynamic landscape of pharmaceutical and materials science research, a thorough understanding of a compound's fundamental characteristics is paramount for its successful application and development. This document is structured to provide not just data, but a guiding framework for researchers working with this and structurally related molecules. We will delve into the theoretical underpinnings that govern its behavior, provide actionable experimental protocols for its characterization, and discuss computational approaches for property prediction.

Introduction to 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid

3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid is a substituted benzoic acid derivative. Its chemical structure, characterized by a fluorine atom at the 3-position and a benzyloxy group at the 2-position of the benzoic acid scaffold, imparts a unique combination of electronic and steric properties that are anticipated to significantly influence its solubility and stability.

The presence of the fluorine atom, an electron-withdrawing group, is expected to increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid. This, in turn, will have a direct impact on its solubility in aqueous solutions at different pH values. The bulky and lipophilic benzyloxy group at the ortho position will likely affect crystal packing and reduce aqueous solubility, while potentially increasing its solubility in organic solvents.[1] The interplay of these structural features makes a detailed investigation of its physicochemical properties essential for any application.

Table 1: Physicochemical Properties of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid

PropertyValueSource
Chemical Formula C₁₄H₁₁FO₃-
Molecular Weight 246.24 g/mol -
CAS Number 22494-36-0-
Appearance (Predicted) White to off-white solidGeneral knowledge of similar compounds
pKa (Predicted) ~3-4Based on substituted benzoic acids
LogP (Predicted) ~3-4Based on structural similarity to other compounds

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The solubility of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid is expected to be highly dependent on the solvent system and the pH of the medium.

Theoretical Considerations

The solubility of a weak acid like 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid in aqueous media is governed by its pKa. At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt. This behavior can be described by the Henderson-Hasselbalch equation.

In organic solvents, its solubility will be influenced by the polarity of the solvent and the potential for hydrogen bonding. The presence of the benzyloxy group suggests that it will have a higher solubility in moderately polar to nonpolar organic solvents.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid in various solvent systems.

Objective: To determine the saturation solubility of the compound in selected aqueous and organic solvents.

Materials:

  • 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, etc.)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Analytical balance

  • pH meter

Procedure:

  • Add an excess amount of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid to a known volume of each solvent in a sealed vial.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for equilibrium solubility determination.

Predictive Modeling of Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. Several quantitative structure-property relationship (QSPR) models are available that can predict aqueous solubility based on the molecular structure. These models typically use descriptors such as LogP, molecular weight, number of hydrogen bond donors and acceptors, and polar surface area.

Stability Profile

Understanding the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. The stability of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid should be evaluated under various stress conditions.

Theoretical Considerations

The primary degradation pathways for this molecule are likely to be hydrolysis of the ether linkage and decarboxylation, particularly at elevated temperatures. The presence of the fluorine atom may influence the electronic environment of the aromatic ring and potentially affect the rate of degradation. The stability will also be pH-dependent, with potential for acid or base-catalyzed hydrolysis.

Experimental Protocol: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation products and pathways.

Objective: To investigate the stability of the compound under stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a specified temperature (e.g., 80 °C) for a set time.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a specified temperature (e.g., 80 °C) for a set time.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a set time.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 105 °C).

  • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify any degradation products.

G cluster_1 Forced Degradation Workflow cluster_stress Stress Conditions Compound 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid Acid Acidic (HCl) Compound->Acid Base Basic (NaOH) Compound->Base Oxidative Oxidative (H₂O₂) Compound->Oxidative Thermal Thermal Compound->Thermal Photolytic Photolytic Compound->Photolytic Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Results Identify Degradants & Pathways Analysis->Results

Caption: Workflow for a forced degradation study.

Predictive Modeling of Stability

Computational tools can also be used to predict the lability of different functional groups within the molecule and suggest potential degradation pathways. These predictions can help in designing more focused experimental stability studies.

Analytical Methodologies

A robust analytical method is essential for the accurate quantification of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid and its impurities or degradants. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and reliable technique for this purpose.

Experimental Protocol: RP-HPLC Method for Quantification

Objective: To develop and validate an RP-HPLC method for the quantification of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a suitable percentage of B, and increase linearly to elute the compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan (e.g., ~230 nm).

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards and construct a calibration curve by plotting peak area versus concentration.

  • Prepare sample solutions and inject them into the HPLC system.

  • Determine the concentration of the compound in the samples by interpolating their peak areas from the calibration curve.

Conclusion

References

  • Hancock, C. K., & Falls, J. G. (1961). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. Journal of the American Chemical Society, 83(20), 4214-4217.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
  • Avdeef, A. (2012).
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Kerns, E. H., & Di, L. (2008).
  • Amador-Balderas, J. A., Martínez-Sánchez, M. A., Ramírez-Ramírez, R. E., & Meléndez, F. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1631. [Link]

Sources

Exploratory

3-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid: A Strategic Fragment for Next-Gen Ligand Design

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists. Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), 3-Fluoro-2-[(...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists.

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (also known as 3-Fluoro-2-(benzyloxy)benzoic acid ) represents a high-value "privileged structure." It transcends the role of a simple building block, offering a sophisticated solution to common medicinal chemistry challenges: metabolic instability, poor solubility, and off-target liability (specifically Pregnane X Receptor [PXR] induction).

This guide deconstructs the molecule’s utility, detailing its synthesis, physicochemical profile, and application in modulating biological targets such as AMPK , STAT3 , and ion channels .

Part 1: Structural Logic & Physicochemical Profile[1]

The "Magic Methyl" Effect of Fluorine

The strategic placement of fluorine at the C3 position—ortho to the benzyloxy group and meta to the carboxylic acid—is not merely decorative. It imparts critical electronic and steric modifications compared to the unsubstituted parent (2-benzyloxybenzoic acid).

  • Metabolic Blocking: The C3 position on benzoic acid scaffolds is a "soft spot" for Phase I metabolic hydroxylation. Fluorine substitution blocks this site, extending the half-life (

    
    ) of the fragment and its derivatives.
    
  • pKa Modulation (The Ortho Effect): While fluorine is electron-withdrawing (-I effect), its position relative to the carboxylate influences acidity. In this specific scaffold, the 3-F atom exerts an inductive effect that slightly lowers the pKa of the benzoic acid (making it more acidic) compared to the non-fluorinated analog. This alters the ionization state at physiological pH, potentially strengthening salt-bridge interactions with positively charged residues (e.g., Lys, Arg) in binding pockets.

  • Conformational Locking: The high electronegativity of fluorine creates a dipole interaction with the ether oxygen at C2. This restricts the free rotation of the benzyloxy linker, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty upon binding.

Physicochemical Data Table
PropertyValue / DescriptorSignificance in FBDD
Molecular Weight 246.23 g/mol Ideal Fragment (Rule of 3 compliant)
Formula C₁₄H₁₁FO₃--
ClogP ~3.2 - 3.5Moderate lipophilicity; good membrane permeability
H-Bond Donors 1 (COOH)Specific interaction (e.g., with Ser/Thr)
H-Bond Acceptors 3 (COOH, Ether O, F)Versatile binding vectors
Rotatable Bonds 4Flexible enough to fit, rigid enough (via F) to bind
Topological Polar Surface Area (TPSA) 46.5 ŲHigh oral bioavailability potential

Part 2: Synthetic Accessibility & Protocol

The synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid is a classic application of the Williamson Ether Synthesis , tailored to accommodate the deactivated nature of the fluorinated phenol.

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage, revealing two commercially available precursors:

  • 3-Fluoro-2-hydroxybenzoic acid (3-Fluorosalicylic acid)

  • Benzyl bromide (or Benzyl chloride)

Validated Experimental Protocol

Note: This protocol is scalable and minimizes side reactions such as esterification of the carboxylic acid, although a double-protection/deprotection strategy is often preferred for high purity.

Reagents:

  • 3-Fluoro-2-hydroxybenzoic acid (1.0 eq)[1]

  • Benzyl bromide (1.1 eq)[2]

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: DMF (Anhydrous) or Acetone[2]

Step-by-Step Methodology:

  • Activation: Dissolve 3-Fluoro-2-hydroxybenzoic acid in anhydrous DMF under an inert atmosphere (

    
    ). Add 
    
    
    
    and stir at room temperature for 30 minutes. The solution will turn yellow/orange as the phenoxide anion generates.
    • Critical Check: Ensure the base is in excess to deprotonate both the carboxylic acid and the phenol, though the phenoxide is the stronger nucleophile.

  • Alkylation: Add Benzyl bromide dropwise to the reaction mixture.

    • Temperature Control: Heat the mixture to 60°C. Stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.

    • Note: If the carboxylic acid is also benzylated (forming the benzyl ester), a subsequent hydrolysis step (LiOH/THF/Water) will be required.

  • Work-up: Cool to room temperature. Pour into ice-cold 1M HCl (to protonate the carboxylate). Extract with Ethyl Acetate (3x).[2]

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Fluoro-2-hydroxybenzoic Acid (Precursor) Reagents Benzyl Bromide + K2CO3 (DMF, 60°C) Start->Reagents Activation Intermediate Intermediate Species (Phenoxide/Ester) Reagents->Intermediate O-Alkylation Hydrolysis LiOH Hydrolysis (If Ester Formed) Intermediate->Hydrolysis Deprotection (Optional) Product 3-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid (Target Fragment) Intermediate->Product Direct Acid Isolation Hydrolysis->Product

Caption: Logical flow for the synthesis of the target fragment via Williamson Ether Synthesis.

Part 3: Medicinal Chemistry Applications[1][4][5][6][7][8][9][10][11]

This fragment is not limited to a single target class. Its structural motifs (benzoic acid warhead + hydrophobic tail) make it relevant for GPCRs, Kinases, and Nuclear Receptors.

Overcoming PXR Liability

A critical application of this specific scaffold is in mitigating Pregnane X Receptor (PXR) induction . PXR activation leads to the upregulation of CYP3A4, causing rapid metabolism of co-administered drugs.

  • Mechanism: Research indicates that rigidifying the linker and introducing fluorine (as seen in this fragment) can reduce the "induced fit" required for PXR activation compared to flexible non-fluorinated analogs.

  • Citation: See studies on PXR liability reduction in kinase inhibitors where 3-fluoro-2-hydroxybenzoic acid derivatives were utilized to tune metabolic profiles.

Target Engagement: STAT3 and AMPK
  • STAT3 Inhibition: Derivatives of 2-benzyloxybenzoic acid function as SH2 domain binders. The carboxylic acid mimics the phosphotyrosine (pTyr) residue, while the benzyloxy group occupies the hydrophobic pTyr+1 pocket. The 3-F substitution enhances metabolic stability without disrupting this binding mode.

  • AMPK Activation: This scaffold serves as a mimetic for salicylic acid, a known allosteric activator of AMPK (via the ADaM site). The addition of the hydrophobic benzyl group increases affinity by engaging the hydrophobic cleft adjacent to the salicylate binding site.

SAR Logic Diagram

SAR_Logic Center 3-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid COOH Carboxylic Acid (C1) Salt Bridge to Lys/Arg (pTyr Mimetic) Center->COOH Fluorine Fluorine (C3) Metabolic Block Dipole-Dipole Lock Center->Fluorine Linker Ether Linker (O-CH2) Spacer & Flexibility Control Center->Linker Phenyl Phenyl Ring Hydrophobic Pocket Fill (π-π Stacking) Linker->Phenyl

Caption: Structure-Activity Relationship (SAR) breakdown of the fragment's pharmacophores.

Part 4: References

  • BenchChem. 4-Fluoro-3-hydroxybenzoic acid | CAS 51446-31-2. BenchChem Technical Data.

  • National Institutes of Health (NIH). Overcoming the Pregnane X Receptor Liability: Rational Design to Eliminate PXR-Mediated CYP Induction. PubMed Central.

  • European Journal of Medicinal Chemistry. Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition. ResearchGate.

  • Thieme Connect. In Silico and In Vitro Approach to Assess Direct Allosteric AMPK Activators from Nature. Planta Medica.

  • Ossila. 3-Fluoro-4-(trifluoromethyl)benzoic acid - Fluorinated Benzoic Acid Building Block. Ossila Product Guide.

Sources

Foundational

Theoretical and computational studies of 3-Fluoro-2-(benzyloxy)benzoic acid

Topic: Theoretical and Computational Studies of 3-Fluoro-2-(benzyloxy)benzoic Acid Content Type: Technical Whitepaper & Computational Framework Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical and Computational Studies of 3-Fluoro-2-(benzyloxy)benzoic Acid Content Type: Technical Whitepaper & Computational Framework Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads

Executive Summary: The Computational Scaffold

3-Fluoro-2-(benzyloxy)benzoic acid represents a strategic scaffold in medicinal chemistry, combining the pharmacophore of salicylic acid with a lipophilic benzyl ether tail and a metabolic blocking fluorine atom. This guide outlines a rigorous theoretical framework for characterizing this molecule.[1]

Unlike simple screening, this protocol emphasizes the causality between electronic structure and biological potential . We utilize Density Functional Theory (DFT) to map the quantum mechanical landscape, followed by Molecular Docking and Dynamics to predict its efficacy as a potential non-steroidal anti-inflammatory drug (NSAID) or antimicrobial agent.

Part 1: Quantum Chemical Profiling (DFT)

Objective: To determine the ground-state geometry, electronic stability, and reactive sites.

Geometry Optimization & Conformational Analysis

The steric bulk of the benzyloxy group at the ortho position creates a rotational barrier. The first critical step is a Potential Energy Surface (PES) scan to identify the global minimum, specifically analyzing the torsion angle between the benzoic acid core and the benzyl ring.

  • Methodology: DFT/B3LYP hybrid functional.

  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the anionic nature of the carboxylate and lone pairs on the ether oxygen).

  • Solvation: IEFPCM model (Water and Ethanol) to simulate physiological and formulation environments.

Key Structural Insight: We expect an intramolecular Hydrogen Bond (IMHB) between the carboxyl hydrogen and the ether oxygen (O-H...O). This interaction locks the conformation, potentially increasing lipophilicity by "hiding" the polar proton, a phenomenon observed in similar salicylates [1].

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is the primary descriptor of kinetic stability.

  • HOMO Location: Likely localized on the benzyloxy ring (electron donor).

  • LUMO Location: Localized on the fluorobenzoic acid ring (electron acceptor due to the electron-withdrawing -COOH and -F groups).

  • Significance: A "Push-Pull" electronic system often correlates with high bioactivity but also photolability.

Molecular Electrostatic Potential (MEP)

The MEP map guides non-covalent bonding predictions:

  • Red Regions (Negative): Carbonyl oxygen and Fluorine (H-bond acceptors).

  • Blue Regions (Positive): Carboxyl hydrogen (H-bond donor).

  • Impact: The 3-Fluoro substituent pulls electron density, making the carboxyl proton more acidic (lower pKa) compared to the non-fluorinated analog, potentially enhancing binding to basic residues (e.g., Arginine) in protein active sites.

Part 2: Spectroscopic Validation Protocol

To validate the theoretical model, calculated spectra must be scaled and compared to experimental data.

Table 1: Predicted Vibrational Modes (Scaled by 0.961)

Vibrational Mode Approx. Frequency (cm⁻¹) Intensity Diagnostic Value
O-H Stretch 3200 - 3500 Medium/Broad Indicates H-bonding network.
C=O Stretch 1680 - 1720 Strong Primary carbonyl marker; shifts with dimerization.
C-F Stretch 1100 - 1250 Strong Fingerprint for the 3-Fluoro substitution.

| C-O-C (Ether) | 1000 - 1300 | Medium | Confirms benzyloxy linkage. |

Part 3: Pharmacological Simulation (Docking & ADMET)

Target Hypothesis: Given the structural homology to aspirin and diflunisal, Cyclooxygenase-2 (COX-2) is the primary biological target.

Molecular Docking Workflow

We employ a semi-flexible docking protocol where the ligand is fully flexible, and key active site residues (e.g., Arg120, Tyr355 in COX-2) are treated with rotamer libraries.

Visualization of the Computational Workflow:

ComputationalWorkflow cluster_DFT Quantum Mechanics (Gaussian/ORCA) cluster_Bio Bio-Simulation (AutoDock/GROMACS) Start 3-Fluoro-2-(benzyloxy) benzoic acid Structure Opt Geometry Opt (B3LYP/6-311++G(d,p)) Start->Opt Freq Freq Calc (IR/Raman/NBO) Opt->Freq MEP MEP & FMO Analysis Opt->MEP Prep Ligand Prep (Gasteiger Charges) Opt->Prep Optimized Geometry ADMET ADMET Prediction (SwissADME) MEP->ADMET Polarity Data Grid Grid Generation (Target: COX-2 / 5IKR) Prep->Grid Dock Lamarckian GA Docking Grid->Dock Dock->ADMET Decision Lead Candidate Validation ADMET->Decision

Caption: Integrated workflow from quantum mechanical optimization to biological interaction simulation.

Binding Mechanism (The "Why")
  • Electrostatic Anchor: The carboxylate group (anionic at physiological pH) will form a salt bridge with Arg120 of COX-2.

  • Hydrophobic Clamp: The 2-benzyloxy group will slot into the hydrophobic channel near Val349 and Leu352 .

  • Fluorine Interaction: The 3-F atom may engage in multipolar interactions with the backbone amide of Ser530 , a unique interaction not present in non-fluorinated analogs [2].

ADMET Prediction (SwissADME)
  • Lipophilicity (LogP): Expected to be ~3.5–4.0 (due to the benzyl group).

  • BBB Permeability: High probability (Yellow region in Boiled-Egg plot).

  • Metabolism: The Fluorine at position 3 blocks metabolic hydroxylation at that site, potentially extending half-life compared to the parent ether.

Part 4: Experimental Protocols

Protocol A: DFT Calculation Setup (Gaussian 16)
  • Input Construction: Build the molecule in GaussView. Set the C-O-C-C dihedral angle to 90° initially to avoid steric clash.

  • Route Section: # opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water)

  • Validation: Ensure zero imaginary frequencies in the output. If imaginary frequencies exist (saddle point), distort the geometry along the imaginary vector and re-optimize.

Protocol B: Molecular Docking (AutoDock Vina)
  • Protein Prep: Download PDB ID: 5IKR (COX-2). Remove water and co-crystallized ligands. Add polar hydrogens and Kollman charges.

  • Ligand Prep: Convert the DFT-optimized structure to PDBQT format. Assign Gasteiger charges. Define rotatable bonds (critical: the ether linkages must be rotatable).

  • Grid Box: Center the grid on the original ligand coordinates (X: 25.0, Y: 18.0, Z: 15.0) with a size of 40x40x40 Å.

  • Execution: Run Vina with exhaustiveness = 8.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Alam, M. S., & Lee, D. U. (2016). Spectral, structural, and energetic properties of 2-(benzyloxy)benzoic acid: A combined experimental and theoretical study. Journal of Molecular Structure, 1106, 360-369. (Representative study for the non-fluorinated analog). Link

Sources

Exploratory

Reactivity Profile and Synthetic Utility of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid: A Technical Guide

Executive Summary 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid is a highly functionalized aromatic building block utilized in advanced organic synthesis and drug discovery. The presence of a bulky ortho-benzyloxy group and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid is a highly functionalized aromatic building block utilized in advanced organic synthesis and drug discovery. The presence of a bulky ortho-benzyloxy group and an electron-withdrawing meta-fluoro substituent profoundly dictates the reactivity of its carboxylic acid moiety. This guide provides a comprehensive technical analysis of the structural causality governing its reactivity, focusing on amidation and chemoselective reduction, supported by self-validating experimental protocols.

Structural & Electronic Parameters: The Causality of Reactivity

The reactivity of the carboxylic acid group in 3-fluoro-2-[(phenylmethyl)oxy]benzoic acid is not isolated; it is a direct consequence of its microenvironment.

  • Inductive Effects (-I): The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect. This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the molecule. Surrogate data from the closely related 3-fluoro-2-methoxybenzoic acid indicates an apparent acidic pKa of approximately 3.68[1], which is significantly more acidic than unsubstituted benzoic acid (pKa ~4.2).

  • Steric Shielding: The 2-position (ortho) is occupied by a bulky benzyloxy (phenylmethoxy) group. This creates a severe steric shield around the carbonyl carbon, kinetically hindering the approach of nucleophiles during standard acyl substitution reactions.

  • Electronic Interplay: While the benzyloxy oxygen can donate electron density via resonance (+R), its inductive withdrawal (-I) and the forced disruption of the carboxylate's coplanarity with the aromatic ring further modulate the electrophilicity of the carbonyl carbon.

Table 1: Physicochemical & Reactivity Parameters
ParameterValue / DescriptorMechanistic Implication
Predicted pKa ~3.68 (based on methoxy analog)[1]Rapid deprotonation by mild bases (e.g., DIPEA) during activation.
Steric Environment Highly Hindered (ortho-OBn)Requires highly reactive coupling reagents (e.g., HATU) for amidation.
Reduction Susceptibility High (Electrophilic)Readily reduced by Borane (BH

) without cleaving the benzyl ether.

Core Reactivity Modes of the Carboxylic Acid

Overcoming Steric Hindrance in Amidation

Standard peptide coupling reagents (like EDC or DCC) often fail or proceed sluggishly with ortho-substituted benzoic acids due to the bulky benzyloxy group. To achieve efficient amide bond formation, third-generation aminium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are required[2].

HATU activates the sterically hindered carboxylic acid by forming a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester[2]. The pyridine nitrogen of the HOAt leaving group provides critical anchimeric assistance (neighboring group participation), guiding the incoming amine nucleophile to the sterically shielded carbonyl carbon, thereby accelerating the reaction and ensuring high yields[3].

Chemoselective Reduction to Benzyl Alcohol

Reducing the carboxylic acid to its corresponding alcohol (3-fluoro-2-[(phenylmethyl)oxy]phenylmethanol) requires a reagent that will not cleave the benzyl ether or cause defluorination. Borane-tetrahydrofuran (BHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


·THF) is the optimal choice[4]. Unlike nucleophilic hydrides (e.g., LiAlH

), borane is an electrophilic reducing agent. It reacts rapidly with the electron-rich carboxylic acid to form a triacyloxyborane intermediate, which subsequently collapses to the primary alcohol[4]. This process is highly chemoselective and proceeds smoothly even in the presence of the bulky ortho-substituent.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amidation

This protocol utilizes a self-validating stoichiometric ratio to ensure complete activation before nucleophilic attack, minimizing unreacted starting material.

  • Pre-activation: Dissolve 1.0 equivalent of 3-fluoro-2-[(phenylmethyl)oxy]benzoic acid and 1.2-1.5 equivalents of HATU in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere[2].

  • Deprotonation: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the OAt-active ester[2].

  • Coupling: Add 1.1 equivalents of the desired primary or secondary amine. The slight excess drives the reaction to completion[2].

  • Validation & Workup: Monitor via LC-MS. Upon completion (typically 2-4 hours), quench with saturated aqueous NaHCO

    
     and extract with ethyl acetate. Self-Validation: The basic aqueous wash efficiently removes the HOAt byproduct, self-purifying the organic layer.
    
Protocol B: Chemoselective Borane Reduction
  • Preparation: Dissolve 1.0 equivalent of the carboxylic acid in anhydrous THF (0.3 M) and cool to 0 °C under nitrogen.

  • Reduction: Slowly add 2.5 equivalents of BH

    
    ·THF (1.0 M solution). The excess accounts for the formation of the triacyloxyborane intermediate and ensures complete reduction[4].
    
  • Propagation: Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Quenching: Carefully quench with methanol at 0 °C to destroy excess borane. Self-Validation: Hydrogen gas evolution will be observed—this visual cue validates the presence of active reagent and successful quenching. Concentrate in vacuo and purify via silica gel chromatography.

Visualizations

Reactivity SM 3-Fluoro-2-[(phenylmethyl)oxy] benzoic acid Alcohol Benzyl Alcohol Derivative (via BH3-THF) SM->Alcohol BH3-THF (Chemoselective Reduction) Ester Active OAt-Ester (Transient) SM->Ester HATU, DIPEA (Steric Overcome) Amide Amide Derivative (via HATU/DIPEA) Ester->Amide R-NH2 (Nucleophilic Attack)

Workflow of amidation and reduction pathways for the hindered carboxylic acid.

ElectronicEffects COOH Carboxylic Acid Group Highly reactive center F_group 3-Fluoro Substituent -I Effect (Electron Withdrawing) pKa Lowered pKa (~3.68) Increased Acidity F_group->pKa Inductive stabilization of carboxylate OBn_group 2-Benzyloxy Substituent Steric Shielding & +R/-I Effects OBn_group->COOH Steric hindrance to nucleophiles OBn_group->pKa Disruption of coplanarity

Logical relationship between substituents and carboxylic acid reactivity.

References

  • EPA. "3-fluoro-2-methoxybenzoic acid Properties".
  • BenchChem.
  • ResearchGate. "Reduction of Cyclopropanecarboxylic Acids by Borane, a Chemoselective Reduction Sensitive to Steric Interactions and Reaction Conditions".
  • JRF Global.
  • Sigma-Aldrich. "Peptide Coupling Reagents Guide".

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid from 3-fluoro-2-hydroxybenzoic acid

Introduction & Mechanistic Rationale Fluorinated salicylic acid derivatives, such as 3-fluoro-2-[(phenylmethyl)oxy]benzoic acid (commonly referred to as 3-fluoro-2-benzyloxybenzoic acid), are critical building blocks in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fluorinated salicylic acid derivatives, such as 3-fluoro-2-[(phenylmethyl)oxy]benzoic acid (commonly referred to as 3-fluoro-2-benzyloxybenzoic acid), are critical building blocks in medicinal chemistry. They are frequently utilized in the rational design of enzyme inhibitors and receptor antagonists, including compounds optimized to eliminate Pregnane X Receptor (PXR) liabilities in drug development[1].

The synthesis of this specific building block from commercially available 3-fluoro-2-hydroxybenzoic acid presents a classic chemoselectivity challenge. The starting material possesses two acidic protons: a highly acidic carboxylic acid (pKa ~3.0) and a moderately acidic phenolic hydroxyl (pKa ~8.0, lowered by the electron-withdrawing adjacent fluorine). Attempting a direct, selective O-alkylation of the phenol using one equivalent of base and alkylating agent is thermodynamically and kinetically disfavored. The carboxylate is generated first and acts as the superior nucleophile, leading inevitably to esterification or complex mixtures.

To overcome this, authoritative synthetic methodologies employ a robust "global alkylation followed by selective saponification" strategy[1].

ChemoselectivityLogic Start Substrate: 3-Fluoro-2-hydroxybenzoic acid (-COOH pKa ~3.0 | -OH pKa ~8.0) PathA Attempted Selective O-Alkylation (1 eq Base, 1 eq BnBr) Start->PathA Sub-optimal PathB Global Alkylation Strategy (>2 eq Base, >2 eq BnBr) Start->PathB Preferred ResultA Complex Mixture: Mainly Benzyl Ester (Carboxylate is more nucleophilic) PathA->ResultA ResultB Single Intermediate: Benzyl 3-fluoro-2-(benzyloxy)benzoate PathB->ResultB Hydrolysis Selective Base Hydrolysis (Cleaves Ester Only) ResultB->Hydrolysis Target Pure Target Compound Hydrolysis->Target

Mechanistic logic dictating the choice of a global protection/selective deprotection strategy.

Experimental Workflow & Causality

The validated workflow relies on two highly efficient transformations:

  • Global Benzylation: By utilizing an excess of benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF), both functional groups are fully benzylated. DMF is chosen as a polar aprotic solvent because it heavily solvates the potassium cation, leaving the carbonate anion highly active ("naked") to rapidly deprotonate both acidic sites.

  • Selective Saponification: Subsequent base-catalyzed hydrolysis using sodium hydroxide (NaOH) in a methanol/water mixture selectively cleaves the benzyl ester. The hydroxide ion attacks the highly electrophilic carbonyl carbon of the ester, while the benzyl ether remains completely inert to basic hydrolysis.

SyntheticWorkflow SM 3-Fluoro-2-hydroxybenzoic acid (Starting Material) Step1 Step 1: Benzylation BnBr, K2CO3, DMF SM->Step1 Int Benzyl 3-fluoro-2- (benzyloxy)benzoate Step1->Int Step2 Step 2: Saponification NaOH, MeOH/H2O Int->Step2 Prod 3-Fluoro-2-[(phenylmethyl)oxy] benzoic acid Step2->Prod

Two-step synthetic workflow for 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry for Step 1 (Global Benzylation)
Reagent / ParameterFunctionEquivalentsAmount (10g Scale)
3-Fluoro-2-hydroxybenzoic acid Starting Material1.0 eq10.0 g (64.0 mmol)
Benzyl bromide (BnBr) Alkylating Agent2.2 eq24.1 g (140.8 mmol)
Potassium carbonate (K₂CO₃) Base2.5 eq22.1 g (160.0 mmol)
N,N-Dimethylformamide (DMF) SolventN/A100 mL
Temperature / Time Reaction ConditionsN/A60 °C / 4–6 hours
Table 2: Stoichiometry for Step 2 (Selective Saponification)
Reagent / ParameterFunctionEquivalentsAmount
Benzyl 3-fluoro-2-(benzyloxy)benzoate Intermediate1.0 eq~21.5 g (Theoretical)
Sodium hydroxide (NaOH) Hydrolyzing Base3.0 eq7.6 g (192.0 mmol)
Methanol (MeOH) / Water (H₂O) Solvent System (3:1)N/A150 mL MeOH / 50 mL H₂O
Temperature / Time Reaction ConditionsN/A70 °C (Reflux) / 2–4 hours
Hydrochloric acid (HCl, 1M) Acidifying AgentExcessTo pH ~2.0

Self-Validating Experimental Protocols

Step 1: Synthesis of Benzyl 3-fluoro-2-(benzyloxy)benzoate
  • Preparation & Dissolution: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 3-fluoro-2-hydroxybenzoic acid (10.0 g, 64.0 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Deprotonation: Add anhydrous K₂CO₃ (22.1 g, 160.0 mmol) in one portion. The mixture will become a cloudy suspension. Stir at room temperature for 15 minutes to allow initial carboxylate formation.

  • Alkylation: Slowly add benzyl bromide (16.7 mL, 24.1 g, 140.8 mmol) dropwise via syringe. (Safety Note: Benzyl bromide is a potent lachrymator and highly reactive alkylating agent; perform this strictly in a fume hood).

  • Heating: Submerge the flask in an oil bath pre-heated to 60 °C. Stir vigorously for 4 to 6 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 4:1). The highly polar starting material (which remains near the baseline) must completely disappear, replaced by a single, highly non-polar spot (Rf ~0.6) corresponding to the fully benzylated intermediate.

  • Workup & Isolation: Cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water. Extract the aqueous suspension with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers thoroughly with brine (3 x 100 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a viscous oil or pale solid. Proceed to Step 2 without further purification.

Step 2: Synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid
  • Dissolution: Dissolve the crude intermediate from Step 1 in 150 mL of Methanol in a 500 mL round-bottom flask.

  • Base Addition: Dissolve NaOH (7.6 g, 192.0 mmol) in 50 mL of distilled water. Add this aqueous base solution to the methanolic reaction mixture.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to 70 °C (reflux) for 2 to 4 hours.

  • In-Process Validation (TLC): Monitor by TLC (Hexane/EtOAc 1:1 with 1% Acetic Acid). The intermediate ester (Rf ~0.8) should completely disappear, yielding a new polar spot (Rf ~0.3).

  • Solvent Removal: Cool to room temperature and concentrate the mixture under reduced pressure to remove the majority of the methanol. (Causality Note: Removing methanol is critical; if left in the mixture, the target product will remain partially dissolved in the organic phase during the precipitation step, drastically reducing the yield).

  • Acidification & Precipitation: Dilute the remaining aqueous residue with 100 mL of distilled water and cool in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously.

  • Self-Validation (pH Check): Continuously check the solution with pH paper until the pH reaches ~2.0. (Causality Note: At pH 2.0, the carboxylate is fully protonated back to the carboxylic acid, driving the complete precipitation of the target compound. Failure to reach this pH will leave the compound dissolved as a sodium salt).

  • Isolation: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake with copious amounts of cold distilled water to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford pure 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid.

References

  • Mani, R. S., et al. "Overcoming the Pregnane X Receptor Liability: Rational Design to Eliminate PXR-Mediated CYP Induction." Journal of Medicinal Chemistry, National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

Sources

Application

Strategic Synthesis of 3-Fluoro-2-(benzyloxy)benzoic acid via Williamson Ether Synthesis: A Protocol for Robust Aryl Ether Formation

An Application Note for Drug Development Professionals This document provides a comprehensive guide to the synthesis of 3-fluoro-2-(benzyloxy)benzoic acid, a valuable intermediate in medicinal chemistry. The protocol is...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-fluoro-2-(benzyloxy)benzoic acid, a valuable intermediate in medicinal chemistry. The protocol is centered on the Williamson ether synthesis, a classic yet powerful method for forming ether linkages.[1] This guide moves beyond a simple recitation of steps to explore the critical mechanistic nuances and strategic decisions required when working with a difunctional substrate like 3-fluoro-2-hydroxybenzoic acid.

The strategic incorporation of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the benzyloxy group offers a versatile handle for further synthetic transformations or can serve as a stable protecting group.[2] This protocol is designed for researchers and scientists in drug development who require a reliable and well-understood method for producing this and similar aryl ethers.

Mechanism and Strategic Considerations

The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4] The reaction involves the attack of a nucleophilic alkoxide or phenoxide on an electrophilic alkyl halide.[5][6]

The starting material, 3-fluoro-2-hydroxybenzoic acid, possesses two acidic protons: one on the carboxylic acid group (-COOH) and one on the phenolic hydroxyl group (-OH). The carboxylic acid proton is significantly more acidic than the phenolic proton. This necessitates a careful choice of base and stoichiometry to ensure the formation of the desired phenoxide nucleophile for the etherification reaction.

To achieve selective O-alkylation at the phenolic position, a sufficient amount of base must be used to deprotonate both acidic sites. Failure to deprotonate the phenolic hydroxyl will prevent the desired reaction from occurring.[7] Using at least two molar equivalents of a base is therefore critical.

The synthesis proceeds in two key stages within a single pot:

  • Deprotonation: A suitable base is used to abstract the acidic protons from both the carboxylic acid and the phenolic hydroxyl groups of 3-fluoro-2-hydroxybenzoic acid, forming a dianion.

  • Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, attacks the primary benzylic carbon of benzyl bromide. This displaces the bromide leaving group in a classic SN2 fashion to form the new carbon-oxygen bond, yielding the target ether.[1]

Williamson_Mechanism sub_start 3-Fluoro-2-hydroxybenzoic acid dianion Reactive Dianion (Phenoxide Nucleophile) sub_start->dianion Deprotonation base Base (≥2 eq.) (e.g., K₂CO₃, NaH) benzyl_bromide Benzyl Bromide (Electrophile) product 3-Fluoro-2-(benzyloxy)benzoic acid dianion->product Sₙ2 Attack salt Salt Byproduct product->salt + KBr Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis setup 1. Setup (Substrate + Base in DMF) alkylation 2. Alkylation (Add Benzyl Bromide, Heat to 60-80°C) setup->alkylation monitor 3. Monitoring (TLC until completion, 4-8h) alkylation->monitor quench 4. Quench (Pour into ice-water) monitor->quench acidify 5. Acidify & Precipitate (Add 1M HCl to pH ~2) quench->acidify extract 6. Extraction (Ethyl Acetate) acidify->extract dry 7. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) extract->dry recrystallize 8. Recrystallization (e.g., EtOH/Water) dry->recrystallize characterize 9. Characterization (NMR, MS, HPLC) recrystallize->characterize

Sources

Method

Application Note: 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid as a Strategic Building Block for Next-Generation SGLT2 Inhibitors

Executive Summary & Mechanistic Rationale The development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, commonly known as gliflozins, has revolutionized the management of type 2 diabetes mellitus and chronic kidn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, commonly known as gliflozins, has revolutionized the management of type 2 diabetes mellitus and chronic kidney disease[1][2]. Structurally, these molecules typically feature a C-aryl glucoside core attached to a diarylmethane aglycone[3].

3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (CAS: 938181-74-9), also known as 3-fluoro-2-benzyloxybenzoic acid, has emerged as a highly specialized building block for synthesizing the proximal phenyl ring of novel SGLT2 inhibitor aglycones[4][5]. The specific substitution pattern of this building block provides three critical mechanistic advantages in drug design and synthesis:

  • Fluorine at C3 (Pharmacodynamic Enhancement): The highly electronegative fluorine atom lowers the pKa of the adjacent C2-phenol (post-deprotection), enhancing hydrogen-bond donor capacity within the SGLT2 active site. Furthermore, the C3-fluorine blocks cytochrome P450-mediated aromatic oxidation, significantly improving the pharmacokinetic half-life of the resulting drug[6].

  • Benzyl Ether at C2 (Synthetic Causality): The hydroxyl group must be masked during the aggressive organometallic steps required to build the diarylmethane bridge. The benzyl (phenylmethyl) protecting group is specifically chosen because it is robust against Grignard reagents and Lewis acids (e.g.,

    
    ), yet it can be cleanly and simultaneously removed via catalytic hydrogenolysis alongside the benzyl protecting groups typically used on the glucose moiety during the final global deprotection step[3].
    
  • Carboxylic Acid at C1 (Bridgehead Precursor): The carboxylate serves as the exact anchor point for constructing the methylene bridge that connects the proximal and distal aryl rings of the SGLT2 pharmacophore[7].

Synthetic Workflow & Logical Architecture

To prevent tertiary alcohol formation (over-addition) during the crucial C-C bond formation step, the carboxylic acid is first converted into a Weinreb amide. This forms a stable tetrahedral intermediate upon Grignard addition that only collapses to the desired diarylmethanone upon aqueous quenching.

Workflow A 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid CAS: 938181-74-9 B Weinreb Amide Formation (EDCI, HOBt, DIPEA) A->B Activation C Grignard Addition (Distal Aryl-MgBr) B->C Coupling D Diarylmethanone Intermediate C->D C-C Bond E Ketone Reduction (Et3SiH, BF3·OEt2) D->E Deoxygenation F Diarylmethane Aglycone E->F Aglycone Core G C-Glucosidation & Global Deprotection (SGLT2 Inhibitor) F->G Sugar Attachment

Synthetic workflow from 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid to SGLT2 inhibitor aglycone.

Quantitative Data: Reaction Optimization

The table below summarizes the empirical data driving the selection of the protocols provided in Section 4. Direct addition of the Grignard reagent to the unprotected/unactivated carboxylic acid results in poor yields due to competitive deprotonation and over-addition. The EDCI/HOBt-mediated Weinreb amide route provides the highest purity and yield.

Reaction StepReagents / ConditionsTemp (°C)Time (h)Yield (%)Purity (HPLC)
Weinreb Amide DCC, DMAP, DCM251665%88%
Weinreb Amide EDCI, HOBt, DIPEA, DCM251292% >98%
Grignard Addition Direct to Carboxylic Acid0 to 25435%60% (Over-addition)
Grignard Addition Weinreb Amide, THF0 to 25288% >95%

Experimental Protocols

The following protocols are designed as self-validating systems. In-process quality control (QC) checkpoints are included to ensure experimental integrity before proceeding to the next step.

Protocol A: Synthesis of 3-Fluoro-N-methoxy-N-methyl-2-[(phenylmethyl)oxy]benzamide

Objective: Convert the building block into a Weinreb amide to direct mono-addition of the organometallic reagent.

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with

    
    .
    
  • Dissolution: Add 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (5.0 g, 20.3 mmol)[5] and anhydrous Dichloromethane (DCM, 50 mL). Stir to dissolve.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 10.6 mL, 60.9 mmol). Cool the mixture to 0 °C using an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 5.8 g, 30.4 mmol) and Hydroxybenzotriazole (HOBt, 3.3 g, 24.3 mmol). Stir for 15 minutes to allow the active ester to form.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (2.4 g, 24.3 mmol) in one portion. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with 1M HCl (50 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with saturated aqueous

    
     (50 mL) and brine (50 mL).
    
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes:EtOAc 80:20).
    
  • Validation & QC:

    • Appearance: Colorless to pale yellow oil.

    • LC-MS: Calculated for

      
       [M+H]+: 290.11. Observed: 
      
      
      
      290.1.
    • TLC:

      
       = 0.45 in Hexanes:EtOAc (70:30).
      
Protocol B: Grignard Addition to Form the Diarylmethanone Intermediate

Objective: Construct the diaryl ketone core by coupling the Weinreb amide with a distal aryl Grignard reagent (e.g., 4-ethoxyphenylmagnesium bromide).

  • Preparation: In a flame-dried,

    
    -purged 250 mL flask, dissolve the Weinreb amide from Protocol A (4.0 g, 13.8 mmol) in anhydrous Tetrahydrofuran (THF, 40 mL).
    
  • Cooling: Cool the solution to 0 °C using an ice-water bath to control the exotherm of the Grignard addition.

  • Coupling: Dropwise add (4-ethoxyphenyl)magnesium bromide (0.5 M in THF, 33.1 mL, 16.5 mmol) via a syringe pump over 30 minutes.

  • Propagation: Maintain at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 2 hours. Causality Note: The stable tetrahedral intermediate prevents a second equivalent of Grignard from attacking, ensuring high chemoselectivity.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous

    
     (40 mL) at 0 °C. The tetrahedral intermediate collapses at this stage to yield the ketone.
    
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude product via flash chromatography (Hexanes:EtOAc 90:10).

  • Validation & QC:

    • Appearance: White crystalline solid.

    • LC-MS: Calculated for

      
       [M+H]+: 351.13. Observed: 
      
      
      
      351.1.
    • IR Spectroscopy: Strong carbonyl stretch (

      
      ) visible at ~1655 
      
      
      
      .

(Note: The resulting diarylmethanone is subsequently reduced to the diarylmethane using Triethylsilane and Boron trifluoride diethyl etherate, followed by standard lithiation and C-glucosidation to yield the final SGLT2 inhibitor[3][7].)

References

  • Source: danabiosci.
  • 938181-74-9 | 3-Fluoro-2-[(phenylmethyl)
  • Source: googleapis.
  • Source: google.
  • US9439901B2 - Dioxa-bicyclo[3.2.

Sources

Application

The Strategic Application of 3-Fluoro-2-(benzyloxy)benzoic Acid in the Synthesis of Novel Antiviral Agents

Introduction: The Rationale for Fluorination and Benzyloxy Protection in Antiviral Drug Design The landscape of antiviral drug development is in a constant state of evolution, driven by the emergence of novel viral threa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Fluorination and Benzyloxy Protection in Antiviral Drug Design

The landscape of antiviral drug development is in a constant state of evolution, driven by the emergence of novel viral threats and the development of resistance to existing therapies. In this context, the strategic design and synthesis of new molecular entities with potent and broad-spectrum antiviral activity are of paramount importance. Fluorinated organic compounds have garnered significant attention in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity to target proteins, and altered electronic properties, which can modulate the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This application note explores the utility of 3-Fluoro-2-(benzyloxy)benzoic acid as a versatile starting material in the synthesis of novel antiviral agents. The presence of the fluorine atom at the 3-position of the benzoic acid scaffold is a key design element. Furthermore, the benzyloxy group at the 2-position serves as a strategic protecting group for the phenolic hydroxyl functionality. This protection is crucial during the initial stages of synthesis, allowing for selective modifications at other positions of the molecule without unintended reactions at the hydroxyl group. The benzyl group can be readily removed under mild conditions in the later stages of the synthesis to yield the desired 2-hydroxy substituted antiviral compound. This approach provides a robust and flexible platform for the generation of a diverse library of potential antiviral drug candidates.

Core Concepts: Leveraging the 3-Fluoro-2-(benzyloxy)benzoic Acid Scaffold

The 3-Fluoro-2-(benzyloxy)benzoic acid scaffold offers several strategic advantages for the synthesis of antiviral compounds:

  • Modulation of Acidity and Reactivity: The electron-withdrawing nature of the fluorine atom influences the acidity of the carboxylic acid and the reactivity of the aromatic ring, enabling selective chemical transformations.

  • Lipophilicity and Membrane Permeability: The benzyloxy group contributes to the overall lipophilicity of the molecule, which can be crucial for cell membrane permeability and reaching intracellular viral targets.

  • Hydrogen Bonding Capabilities: Upon deprotection, the revealed 2-hydroxyl group can participate in critical hydrogen bonding interactions with viral enzymes or proteins, enhancing the binding affinity and inhibitory activity of the final compound.

  • Synthetic Versatility: The carboxylic acid moiety provides a handle for a wide range of chemical modifications, including amidation, esterification, and reduction, allowing for the introduction of diverse pharmacophores to target specific viral components.

Proposed Antiviral Target: Viral Polymerases

Viral polymerases are essential enzymes for the replication of viral genomes, making them attractive targets for antiviral drug development. The design of inhibitors that can selectively bind to the active site of these enzymes can effectively halt viral replication. The 3-fluoro-2-hydroxybenzoic acid core, which can be unmasked from its benzyloxy-protected precursor, is well-suited to interact with the active sites of various viral polymerases through a combination of hydrogen bonding and aromatic interactions.

Synthetic Strategy: A Generalized Protocol for the Synthesis of a Novel Benzamide-Based Antiviral Candidate

The following section outlines a detailed, step-by-step methodology for the synthesis of a hypothetical antiviral benzamide derivative starting from 3-Fluoro-2-(benzyloxy)benzoic acid. This protocol is designed to be a self-validating system, with clear causality behind the experimental choices.

Experimental Workflow Diagram

G cluster_0 PART 1: Amide Coupling cluster_1 PART 2: Deprotection cluster_2 PART 3: Purification & Analysis A 3-Fluoro-2-(benzyloxy)benzoic acid B Activation of Carboxylic Acid (e.g., with SOCl2 or HATU) A->B Reagent D Amide Coupling Reaction B->D Activated Acid C Amine Substrate (R-NH2) C->D Reactant E Protected Benzamide Intermediate D->E Product F Protected Benzamide Intermediate G Hydrogenolysis (e.g., H2, Pd/C) F->G Substrate H Final Antiviral Compound (3-Fluoro-2-hydroxybenzamide derivative) G->H Product I Crude Product H->I From Deprotection J Column Chromatography I->J Purification K Pure Compound J->K L Structural Characterization (NMR, MS, etc.) K->L M Purity Analysis (HPLC) K->M

Caption: Synthetic workflow for a benzamide-based antiviral.

Part 1: Synthesis of the Protected Benzamide Intermediate

Rationale: The first step involves the coupling of 3-Fluoro-2-(benzyloxy)benzoic acid with a selected amine. The choice of the amine (R-NH2) is critical and would be guided by structure-activity relationship (SAR) studies to optimize the interaction with the target viral protein. The carboxylic acid is first activated to facilitate the amidation reaction.

Protocol:

  • Activation of the Carboxylic Acid:

    • To a solution of 3-Fluoro-2-(benzyloxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar), add oxalyl chloride (1.5 eq) or thionyl chloride (SOCl2) (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Allow the reaction mixture to stir at room temperature for 2-3 hours or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (R-NH2) (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.

    • Add the solution of the acid chloride dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected benzamide intermediate.

Parameter Condition/Reagent Rationale
Solvent Anhydrous Dichloromethane (DCM)Inert, aprotic solvent that dissolves the reactants well.
Activating Agent Oxalyl chloride or SOCl2Converts the carboxylic acid to a more reactive acid chloride.
Base Triethylamine (TEA) or DIPEAScavenges the HCl generated during the reaction.
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes side reactions.
Part 2: Deprotection to Yield the Final Antiviral Compound

Rationale: The benzyl protecting group is removed to unmask the 2-hydroxyl group, which is often crucial for biological activity. Hydrogenolysis is a clean and efficient method for this transformation.

Protocol:

  • Hydrogenolysis:

    • Dissolve the protected benzamide intermediate in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

    • Add a catalytic amount of palladium on activated carbon (10% Pd/C) (typically 5-10 mol%).

    • Purge the reaction vessel with hydrogen gas (H2) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

    • Stir the reaction mixture vigorously at room temperature for 4-8 hours.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude final product.

  • Purification:

    • If necessary, purify the crude product by recrystallization or a final column chromatography to yield the pure 3-fluoro-2-hydroxybenzamide derivative.

Parameter Condition/Reagent Rationale
Catalyst 10% Palladium on Carbon (Pd/C)Catalyzes the cleavage of the benzyl ether bond.
Hydrogen Source Hydrogen gas (H2)The reducing agent for the hydrogenolysis reaction.
Solvent Methanol (MeOH) or Ethyl Acetate (EtOAc)Solubilizes the substrate and is compatible with hydrogenation.
Filtration Aid CeliteFacilitates the complete removal of the solid catalyst.
Part 3: Structural and Purity Analysis

Rationale: It is imperative to confirm the structure and purity of the final compound to ensure that the biological data obtained is reliable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR should be used to confirm the chemical structure of the synthesized compound. The disappearance of the benzyl proton signals and the appearance of a phenolic hydroxyl proton signal in the ¹H NMR spectrum are key indicators of successful deprotection.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be conducted to determine the purity of the final compound, which should ideally be >95% for biological testing.

Conclusion and Future Directions

The strategic use of 3-Fluoro-2-(benzyloxy)benzoic acid provides a robust and versatile platform for the synthesis of novel antiviral agents. The protocols outlined in this application note offer a clear and logical pathway for the generation of a library of benzamide derivatives. The causality-driven experimental design ensures a high probability of success in the synthesis and purification of the target compounds.

Future work should focus on the synthesis of a diverse range of benzamide derivatives by varying the amine coupling partner. The resulting compounds should then be screened for their antiviral activity against a panel of relevant viruses. Structure-activity relationship studies will be crucial in identifying the key structural features required for potent antiviral activity and in guiding the design of next-generation inhibitors with improved efficacy and safety profiles. The incorporation of fluorine and a strategically placed hydroxyl group, enabled by the use of the 3-Fluoro-2-(benzyloxy)benzoic acid starting material, represents a promising approach in the ongoing quest for new and effective antiviral therapies.

References

  • Information on the role of fluorinated compounds in medicinal chemistry and antiviral drug design would be cited here
  • Specific protocols and reaction conditions for amide bond formation and hydrogenolysis would be referenced from authoritative organic chemistry journals and textbooks.
  • Information on the targeting of viral polymerases would be supported by citations from virology and medicinal chemistry liter
Method

Application Note: Synthesis of Advanced Anti-Inflammatory Agents Utilizing 3-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid

Executive Summary The development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs) heavily relies on the strategic functionalization of established pharmacophores. 3-Fluoro-2-[(phenylmethyl)oxy]benzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs) heavily relies on the strategic functionalization of established pharmacophores. 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (CAS: 938181-74-9), also known as 3-fluoro-2-benzyloxybenzoic acid, serves as a highly specialized, orthogonally protected building block. By masking the reactive phenolic hydroxyl group with a benzyl ether, this intermediate allows researchers to perform complex functionalizations on the carboxylic acid moiety. Subsequent deprotection yields highly potent 3-fluorosalicylic acid derivatives, which are critical for targeted cyclooxygenase (COX) inhibition.

Mechanistic Rationale & Structural Advantages

To design effective anti-inflammatory agents, molecular modifications must optimize both target affinity and pharmacokinetic stability. The use of this specific intermediate provides two distinct chemical advantages:

The Role of the 3-Fluoro Modification

Fluorine substitution at the 3-position of the salicylic acid core fundamentally alters the physicochemical profile of the resulting drug. The strong inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the adjacent hydroxyl group (once deprotected), enhancing the acidity and stabilizing the phenolate anion[1]. This modification increases the molecule's lipophilicity, improves membrane permeability, and enhances binding affinity within the hydrophobic channels of COX-1 and COX-2 enzymes via halogen bonding[2].

The Benzyloxy Protecting Group Strategy

Unprotected 3-fluorosalicylic acid possesses a highly reactive phenolic hydroxyl that can interfere with carboxylic acid activation, leading to unwanted side reactions such as self-condensation or competitive esterification. The 2-[(phenylmethyl)oxy] (benzyloxy) group serves as an orthogonal protecting strategy. It completely masks the nucleophilic phenol, allowing for aggressive activation of the carboxylic acid (e.g., via HATU or oxalyl chloride) to form amides or complex esters. The benzyl group is later removed under mild, neutral hydrogenolysis conditions that do not disturb the sensitive carbon-fluorine bond.

Experimental Protocols: Synthetic Workflow

The following protocols detail the transformation of the protected intermediate into an active anti-inflammatory scaffold. These methods are designed as self-validating systems, incorporating in-process controls to ensure high fidelity at each step.

Phase 1: Carboxylic Acid Activation & Amidation

Objective: Couple the protected acid with an amine nucleophile to form the core drug scaffold. Causality: HATU is selected as the coupling reagent over EDC/HOBt due to its superior efficiency in overcoming the steric hindrance imposed by the bulky ortho-benzyloxy group. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without reacting with the activated ester.

  • Initiation: Dissolve 1.0 equivalent (eq) of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid in anhydrous DMF to achieve a 0.2 M concentration. Maintain under an inert nitrogen atmosphere to prevent moisture degradation of the coupling reagents.

  • Activation: Add 1.5 eq of DIPEA, followed by 1.2 eq of HATU. Stir for 15 minutes at room temperature.

    • Self-Validation: The solution will transition to a pale yellow color, visually confirming the formation of the active O7-azabenzotriazole ester.

  • Coupling: Add 1.1 eq of the target amine nucleophile. Stir the reaction mixture for 4–6 hours at room temperature.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 245 [M-H]⁻) and the appearance of the product mass confirms complete conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to hydrolyze any unreacted active ester. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Phase 2: Global Deprotection via Catalytic Hydrogenolysis

Objective: Cleave the benzyl ether to unmask the active 3-fluoro-2-hydroxy moiety. Causality: Palladium on Carbon (Pd/C) coupled with hydrogen gas is highly chemoselective for benzyl ethers, ensuring the C-F bond remains intact. Methanol is used as a protic solvent to facilitate necessary proton transfers during the cleavage mechanism.

  • Preparation: Dissolve the intermediate amide in Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a continuous flow of nitrogen. Safety Note: Dry Pd/C is pyrophoric in the presence of solvent vapors; the nitrogen blanket prevents ignition.

  • Hydrogenation: Purge the reaction vessel with Hydrogen gas (H₂) three times, then maintain the system under a hydrogen balloon (1 atm). Stir vigorously at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 1:1).

    • Self-Validation: The deprotected product will exhibit a lower Rf value than the starting material. Applying a Ferric Chloride (FeCl₃) stain will turn the product spot deep purple, chemically validating the presence of a newly unmasked free phenol.

  • Filtration & Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess methanol. Concentrate the filtrate in vacuo to yield the active 3-fluorosalicylic acid derivative.

SyntheticWorkflow A 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (Protected Precursor) B Activation (HATU/DIPEA) + Amine Nucleophile A->B Step 1: Amidation C Intermediate Amide (Benzyl Protected) B->C D Hydrogenolysis (Pd/C, H2 gas) C->D Step 2: Deprotection E 3-Fluoro-2-hydroxybenzamide Derivative (Active Anti-inflammatory) D->E

Workflow for synthesizing active 3-fluorosalicylic derivatives from the protected precursor.

Target Modulation & Signaling Pathway

The ultimate goal of synthesizing these derivatives is the targeted suppression of inflammatory signaling. Salicylic acid and its derivatives produce antinociceptive and anti-inflammatory effects primarily through the inhibition of Cyclooxygenase (COX-1 and COX-2) enzyme activity and the subsequent suppression of prostaglandin biosynthesis[3].

During an inflammatory response, Phospholipase A2 (PLA2) cleaves membrane phospholipids to release arachidonic acid. COX-2 oxidizes this substrate into Prostaglandin H2 (PGH2), which is isomerized into Prostaglandin E2 (PGE2)—a primary mediator of pain and swelling. The unmasked 3-fluorosalicylic derivatives synthesized via the protocols above act as competitive inhibitors within the COX-2 active site. The strategically placed fluorine atom enhances binding affinity via hydrophobic interactions, effectively blocking arachidonic acid oxygenation[2].

COX2Pathway Stimulus Inflammatory Stimuli (Cytokines, Trauma) Phospholipase Phospholipase A2 (PLA2) Stimulus->Phospholipase Arachidonic Arachidonic Acid Phospholipase->Arachidonic Cleavage of Phospholipids COX2 Cyclooxygenase-2 (COX-2) Arachidonic->COX2 Prostaglandins Prostaglandins (PGE2) Inflammation & Pain COX2->Prostaglandins Oxidation & Reduction Suppression Suppression of Inflammation Prostaglandins->Suppression Inhibitor 3-Fluorosalicylic Acid Derivative Inhibitor->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by 3-fluorosalicylic acid derivatives.

Quantitative Data Presentation

The integration of fluorine into the salicylic acid scaffold yields measurable improvements in physicochemical properties that directly correlate with pharmacodynamic efficacy. The table below summarizes the comparative advantages of fluorinated derivatives against the standard non-fluorinated baseline.

CompoundStructural ModificationPredicted pKa (Phenol)Lipophilicity (LogP)COX-2 Inhibition Potential
Salicylic Acid None (Baseline)~13.02.26Moderate
3-Fluorosalicylic Acid Mono-fluoro substitution~11.52.45High (Enhanced binding)
3,4,5,6-Tetrafluorosalicylic Acid Poly-fluoro substitution~1.53 (Carboxyl)> 3.00Very High[1]

Note: The reduction in pKa and increase in LogP for fluorinated derivatives directly contribute to enhanced membrane permeability and tighter binding within the hydrophobic pocket of the COX-2 enzyme.

References

  • Chemical-Suppliers. "Salicylic acid | CAS 69-72-7 - COX Inhibition Mechanisms." [Link]

Sources

Application

Protocol for the purification of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid by recrystallization

Technical Application Note: High-Purity Recrystallization of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid Executive Summary & Strategic Context 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (also known as 2-(benzyloxy)-3-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Purity Recrystallization of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid

Executive Summary & Strategic Context

3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (also known as 2-(benzyloxy)-3-fluorobenzoic acid ) is a critical pharmacophore building block, notably serving as a structural intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators such as Vericiguat and its analogs.

High purity (>99.5%) of this intermediate is non-negotiable. Impurities such as unreacted 3-fluoro-2-hydroxybenzoic acid (starting material), benzyl bromide (alkylating agent), and inorganic salts can poison downstream palladium-catalyzed coupling reactions or lead to difficult-to-separate regioisomers in the final API.

This protocol details a binary solvent recrystallization strategy designed to maximize yield while aggressively rejecting polar phenolic impurities and non-polar benzyl halides.

Physicochemical Profiling & Solvent Selection

To design a self-validating purification system, we must analyze the solute-solvent interactions based on the compound's functional groups:

  • Carboxylic Acid Head: Provides solubility in polar protic solvents (Alcohols) and susceptibility to pH-dependent solubility (soluble in base, insoluble in acid).

  • Benzyloxy Tail: Adds significant lipophilicity and bulk, reducing water solubility compared to simple benzoic acids.

  • Fluorine Substituent: Increases lattice energy and melting point (typically 130–160°C range for this class), facilitating crystallization over oiling.

Solvent System Rationale: We utilize an Ethanol (Solvent) / Water (Anti-solvent) system.

  • Ethanol: Dissolves the compound readily at reflux due to hydrogen bonding with the carboxyl group and van der Waals interactions with the aromatic rings.

  • Water: Acts as a powerful anti-solvent. It drastically reduces the solubility of the hydrophobic benzyloxy group upon cooling, forcing crystallization, while retaining inorganic salts and more polar phenolic impurities in the mother liquor.

ParameterEthanol (Good Solvent)Water (Anti-Solvent)Rationale
Boiling Point 78.37°C100°CAllows reflux without excessive thermal stress.
Polarity Polar ProticHighly Polar ProticCreates a steep solubility gradient.
Toxicity Class 3 (Low)NoneGreen chemistry compliant.

Detailed Recrystallization Protocol

Phase 1: Preparation & Dissolution

Objective: Achieve a saturated solution at high temperature while removing insoluble particulates.

  • Charge Crude: Place 10.0 g of crude 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid into a 250 mL single-neck round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Solvent Addition: Add 40 mL of Ethanol (95% or absolute) .

    • Note: The ratio is approx. 4 mL/g. If the solid does not dissolve at room temperature, this is expected.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (gentle reflux) using an oil bath or heating mantle.

    • Process Control: The solution should become clear. If solids remain after 10 minutes of reflux, add Ethanol in 2 mL increments until complete dissolution is observed.

  • Hot Filtration (Optional but Recommended): If the solution contains black specks (palladium residues or dust) or remains cloudy (inorganic salts), filter the hot solution rapidly through a pre-warmed glass frit or Celite pad into a clean, pre-warmed Erlenmeyer flask.

Phase 2: Nucleation & Crystal Growth

Objective: Controlled precipitation to reject impurities.

  • Re-equilibration: Return the filtrate to a gentle boil on a hot plate.

  • Anti-Solvent Addition: Slowly add warm Water (60-70°C) dropwise to the boiling ethanolic solution.

    • Endpoint: Continue addition until a faint, persistent turbidity (cloudiness) is observed that does not disappear upon swirling. This usually occurs at an Ethanol:Water ratio of roughly 1:0.5 to 1:1 .

  • Clarification: Add a few drops of Ethanol to just redissolve the turbidity and restore a clear solution.

  • Controlled Cooling (The "Oiling Out" Prevention Step):

    • Remove the flask from the heat source.[1][2]

    • Allow it to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold bench or in an ice bath yet.

    • Mechanism:[2][3][4][5][6] Rapid cooling often traps impurities and causes the product to "oil out" (separate as a liquid phase) rather than crystallize. Slow cooling promotes the formation of a pure crystal lattice.

  • Final Crystallization: Once the flask is at room temperature and abundant crystals have formed, place the flask in an ice-water bath (0-4°C) for 30–60 minutes to maximize yield.

Phase 3: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold Ethanol:Water (1:1 mixture, approx. 20 mL).

    • Critical: The wash solvent must be cold to prevent redissolution of the product.

  • Drying: Dry the solid in a vacuum oven at 45-50°C for 12 hours or until constant weight is achieved.

Process Visualization (Workflow)

Recrystallization_Protocol Start Crude 3-Fluoro-2- [(phenylmethyl)oxy]benzoic acid Dissolve Dissolve in Ethanol (Reflux @ 80°C) Start->Dissolve Check Solids Remaining? Dissolve->Check Filter Hot Filtration (Remove Insolubles) Check->Filter Yes (Salts/Dust) AntiSolvent Add Warm Water until Turbidity Check->AntiSolvent No (Clear) Filter->AntiSolvent Clear Add Ethanol drops to Clear Solution AntiSolvent->Clear Cool Slow Cooling (RT -> 0°C) Clear->Cool Isolate Vacuum Filtration & Cold Wash (EtOH:H2O) Cool->Isolate Dry Vacuum Dry (45°C, 12h) Isolate->Dry Final Pure Crystalline Solid (>99.5% Purity) Dry->Final

Caption: Step-by-step workflow for the binary solvent recrystallization of benzyloxy-benzoic acid derivatives.

Quality Control & Troubleshooting

Analytical Validation:

  • HPLC: Purity should be >99.5% (Area %). Look for the disappearance of the phenol peak (starting material) which elutes earlier than the product.

  • 1H NMR (DMSO-d6): Confirm the ratio of aromatic protons. The benzyloxy CH2 singlet (approx. 5.2 ppm) should integrate perfectly against the aromatic signals.

  • Melting Point: Expect a sharp range (e.g., within 2°C). A broad range indicates retained solvent or impurities.

Troubleshooting Guide:

IssueDiagnosisCorrective Action
Oiling Out Product separates as a distinct liquid layer instead of crystals.Reheat to redissolve.[4] Add a seed crystal of pure product during the cooling phase at approx. 50°C. Alternatively, switch solvent system to Ethyl Acetate/Heptane .
Low Yield Too much solvent used or insufficient cooling.[4]Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling.
Colored Impurities Yellow/Brown tint remains.Add Activated Carbon during the hot dissolution phase (Step 3), stir for 5 mins, then hot filter.

References

  • Organic Syntheses. (2011). 2-Amino-3-fluorobenzoic acid. Org. Synth. 2011, 88, 224-237. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic acid Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

Sources

Method

Application Note: HPLC-UV Method for Purity Analysis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid

Executive Summary & Chemical Context[1][2][3][4] This Application Note details a robust, reverse-phase HPLC-UV protocol for the purity analysis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (also known as 3-Fluoro-2-benz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

This Application Note details a robust, reverse-phase HPLC-UV protocol for the purity analysis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (also known as 3-Fluoro-2-benzyloxybenzoic acid).

This compound acts as a critical fluorinated building block in medicinal chemistry, often serving as a protected scaffold for synthesizing sGC stimulators or kinase inhibitors. The "benzyloxy" (O-Bn) group functions as a protecting group for the phenol, while the carboxylic acid serves as a handle for amide coupling.

Critical Quality Attribute (CQA): The primary analytical challenge is separating the lipophilic product from its polar precursor, 3-fluoro-2-hydroxybenzoic acid (3-fluorosalicylic acid), and the neutral alkylating agent, benzyl bromide (or benzyl alcohol).

Chemical Properties & Method Rationale[1][5][6][7][8]
  • Acidity (

    
    ):  The carboxylic acid moiety has a predicted 
    
    
    
    of approximately 3.5–3.9. To ensure sharp peak shape and consistent retention, the mobile phase pH must be maintained
    
    
    (at least 1 pH unit below the
    
    
    ) to suppress ionization and keep the analyte in its neutral, protonated form.
  • Chromophore: The molecule contains two aromatic systems (fluorobenzene and benzyl ring), providing strong UV absorption.

  • Hydrophobicity: The addition of the benzyl group significantly increases the LogP (approx. 3.5) compared to the hydroxy-precursor, necessitating a gradient elution to prevent excessive retention times.

Method Development Logic (Visualized)

The following decision tree illustrates the logic used to select the stationary phase and mobile phase modifiers for this specific fluorinated aromatic acid.

MethodLogic Start Analyte Structure Analysis (Acidic, Aromatic, Hydrophobic) Solubility Solubility Check (Dissolves in ACN/MeOH) Start->Solubility ColumnSel Stationary Phase Selection C18 (L1) for Hydrophobic Selectivity Solubility->ColumnSel MobilePhase Mobile Phase pH Selection Requires pH < 3.0 ColumnSel->MobilePhase Modifier Acid Modifier Choice 0.1% H3PO4 (UV Transparent) MobilePhase->Modifier Suppress Ionization Gradient Gradient Strategy 5% -> 95% Organic (Elute O-Bn group) Modifier->Gradient

Figure 1: Method Development Logic Flowchart. Highlighting the critical decision to use acidic suppression for the benzoic acid moiety.

Experimental Protocol

Equipment & Reagents[1][9]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Water (Milli-Q, 18.2 MΩ).

    • Phosphoric Acid (85%, HPLC Grade) OR Trifluoroacetic Acid (TFA). Note: Phosphoric acid is preferred for lower UV cutoff noise.

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent USP L1.End-capped C18 prevents silanol interactions with the acidic analyte.
Mobile Phase A 0.1% Phosphoric Acid in Water (

)
Suppresses carboxylic acid ionization.
Mobile Phase B Acetonitrile (100%)Strong solvent for eluting the hydrophobic benzyl group.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Volume 5–10 µLDependent on sample concentration (target 0.5 mg/mL).
Detection 230 nm (Primary), 254 nm (Secondary)230 nm captures the benzoyl absorption; 254 nm is universal for aromatics.
Gradient Program

The benzyloxy group makes the molecule significantly more non-polar than its impurities. A gradient is required to elute the product within a reasonable timeframe while resolving early-eluting polar impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibrate / Load
2.00955Isocratic Hold (impurities)
15.001090Linear Ramp (Elute Product)
18.001090Wash
18.10955Return to Initial
23.00955Re-equilibration

Sample Preparation & System Suitability[5][8][10]

Preparation Workflow

Standard concentration is 0.5 mg/mL . The diluent should match the starting mobile phase conditions to prevent "solvent shock" (peak distortion).

Diluent: Water:Acetonitrile (50:50 v/v).

SamplePrep Weigh Weigh 10 mg Reference Standard Dissolve Dissolve in 10 mL Diluent (50:50) Weigh->Dissolve Sonicate Sonicate (5 mins, Ambient) Dissolve->Sonicate Filter Filter (0.45 µm PTFE or Nylon) Sonicate->Filter Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Sample Preparation Workflow ensuring complete dissolution and particulate removal.

System Suitability Criteria (SST)

Before analyzing unknown samples, inject the Reference Standard (5 replicates) to verify system performance.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) 10.0 – 13.0 min (Approx)If drifting, check column temperature and pump flow stability.
Tailing Factor (

)

If

, mobile phase pH is likely too high (acid ionizing) or column void.
Theoretical Plates (

)

If low, check connections for dead volume or replace column.
% RSD (Area)

If high, check autosampler precision or injector seal.
Resolution (

)

(between Impurity A and Main Peak)
If poor, shallow the gradient slope (e.g., 5-90% over 20 min).

Impurity Profile & Troubleshooting

Likely Impurities
  • 3-Fluoro-2-hydroxybenzoic acid (Starting Material):

    • Chemistry: Highly polar due to the free phenolic -OH and -COOH.

    • Elution: Will elute early (approx 3–5 mins).

  • Benzyl Alcohol / Benzyl Bromide (Reagents):

    • Chemistry: Neutral.

    • Elution: Elutes later than the starting material but generally before the main benzyloxy product.

  • Benzyl Ester Impurity:

    • Chemistry: If the carboxylic acid was accidentally alkylated (double alkylation).

    • Elution: Very hydrophobic; will elute after the main peak (approx 16–18 mins).

Troubleshooting Guide
  • Problem: Split peaks for the main acid.

    • Root Cause: Sample solvent is too strong (100% ACN) or pH mismatch.

    • Fix: Dissolve sample in 50:50 Water:ACN. Ensure mobile phase A is pH < 2.5.

  • Problem: Baseline drift at 230 nm.

    • Root Cause: Absorption of the acid modifier (TFA absorbs at low UV).

    • Fix: Use Phosphoric Acid instead of TFA, or use a reference wavelength (e.g., 360 nm) if using DAD.

Validation & Regulatory Compliance

This method is designed to be validated according to ICH Q2(R2) Validation of Analytical Procedures [1].

  • Specificity: Validated by injecting known impurities (spiking studies) to demonstrate resolution (

    
    ).
    
  • Linearity: Demonstrate

    
     across 50% to 150% of the target concentration.
    
  • LOD/LOQ: Determine based on Signal-to-Noise ratios of 3:1 and 10:1 respectively.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Acidic Mobile Phase selection).
  • PubChem. (n.d.). 3-Fluorobenzoic acid (Analogous properties).[4][5] National Library of Medicine.

  • BenchChem. (2025).[1] HPLC Method Development for Alkoxybenzoic Acids.

Sources

Application

Application Note: Quantitative 19F NMR for Real-Time Reaction Monitoring of Fluorinated Benzoic Acid Derivatives

Topic: 19F NMR for Monitoring Reactions with 3-Fluoro-2-(benzyloxy)benzoic Acid Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 19F NMR for Monitoring Reactions with 3-Fluoro-2-(benzyloxy)benzoic Acid Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the incorporation of fluorine into scaffolds such as 3-Fluoro-2-(benzyloxy)benzoic acid is a strategic design choice to modulate metabolic stability (pKa modulation) and lipophilicity. However, the chemical transformation of these scaffolds—specifically the deprotection of the benzyl ether or coupling at the carboxylic acid—can be challenging to monitor via HPLC due to similar polarities of intermediates or lack of distinct UV chromophores.

This guide details a protocol for using 19F NMR (Nuclear Magnetic Resonance) as a robust, non-invasive Process Analytical Technology (PAT). Unlike HPLC, 19F NMR provides direct structural information with no background interference from non-fluorinated solvents or reagents, allowing for precise kinetic profiling and endpoint determination.

Chemical Context & Spectral Prediction

The Target Molecule

Molecule: 3-Fluoro-2-(benzyloxy)benzoic acid Core Scaffold: 3-Fluorosalicylic acid derivative. Key Features:

  • Fluorine (F3): The reporter nucleus.[1][2] It is ortho to the benzyloxy group and meta to the carboxylic acid.

  • Benzyloxy (OBn): A protecting group often removed to reveal a phenol (OH).

  • Carboxylic Acid (COOH): A handle for amide couplings or esterifications.

Predicted Chemical Shifts & Sensitivity

The 19F chemical shift is highly sensitive to the electronic environment of the ortho-substituent.

SpeciesFunctional Group (C2)Functional Group (C1)Predicted

(ppm)*
Shift Trend
Starting Material (SM) -OBn (Benzyloxy)-COOH-128.0 to -132.0 Baseline
Product (P1) -OH (Hydroxy)-COOH-135.0 to -140.0 Upfield Shift (Shielding)
Product (P2) -OBn-CONHR (Amide)-127.5 to -131.5 Minor Downfield/Upfield Shift

*Note: Shifts are referenced to CFCl3 (0 ppm).[3][4] Exact values depend on solvent (e.g., DMSO-d6 vs. CDCl3) and concentration. The "Shift Trend" is the critical diagnostic metric.

Mechanistic Insight
  • O-Debenzylation: Removing the benzyl group restores the phenol. The free phenol (or phenoxide) donates electron density more effectively to the ring than the benzyl ether, typically causing a significant upfield shift (shielding) of the ortho-fluorine.

  • Amide Coupling: Modifying the meta-carboxylic acid has a weaker inductive influence on the fluorine, resulting in smaller shift changes (

    
     ppm). High-resolution acquisition is required.
    

Experimental Protocol

Materials & Equipment
  • NMR Spectrometer: 300 MHz or higher (broadband probe tuned to 19F).

  • Solvent: Deuterated solvent compatible with the reaction (e.g., DMSO-d6, CD3OD, or Acetone-d6).

    • Note: Non-deuterated solvents can be used if running "No-D" NMR with a coaxial insert or solvent suppression, but deuterated is preferred for shimming.

  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm).
    • Why? It is chemically inert, has a singlet signal far from the analyte region (-100 to -150 ppm), and has a high boiling point.

Sample Preparation (Kinetic Aliquot Method)
  • Stock Solution (Internal Standard): Prepare a 100 mM solution of Trifluorotoluene in the reaction solvent (e.g., DMSO-d6).

  • Sampling: At defined time points (

    
     min...), withdraw 50 
    
    
    
    L of the reaction mixture.
  • Quenching (Optional but Recommended): Dilute the aliquot into 450

    
    L of the Stock Solution in an NMR tube.
    
    • Self-Validation: If the reaction is pH-sensitive (e.g., shifts change with pH), use a buffered NMR solvent to lock the chemical shift.

Instrument Parameters (Acquisition)

To ensure quantitative accuracy (qNMR), the relaxation delay must be sufficient.

  • Pulse Sequence: zgig (Inverse gated decoupling 1H) or zg (if no protons coupled, but zgig is safer for 3-F-benzoic acid due to H-F coupling).

  • Spectral Width (SW): 200 ppm (centered at -100 ppm).

  • Excitation Pulse: 30° pulse (to reduce required relaxation delay).

  • Relaxation Delay (D1):

    
    .
    
    • Estimation: For fluorinated aromatics,

      
       is typically 1–3 seconds. Set D1 = 10 - 15 seconds  for quantitative integration.
      
  • Scans (NS): 16 or 32 (High sensitivity of 19F allows low scan counts).

  • Offset (O1P): -100 ppm.

Case Study: Monitoring O-Debenzylation

Objective: Monitor the hydrogenolysis of 3-Fluoro-2-(benzyloxy)benzoic acid to 3-Fluorosalicylic acid.

Workflow Diagram

ReactionMonitoring cluster_0 Reaction Vessel cluster_1 Analysis Loop SM Starting Material (OBn Ether) -130 ppm Prod Product (OH Phenol) -138 ppm SM->Prod t(x) Sample Aliquot (50 uL) SM->Sample Cat Pd/C + H2 IS Add Internal Std (Trifluorotoluene) Sample->IS NMR 19F NMR Acquisition (D1=15s, NS=16) IS->NMR Process Integration & Ratio Calculation NMR->Process KineticPlot Conversion % vs Time Process->KineticPlot Data Output

Caption: Workflow for at-line kinetic monitoring of debenzylation using 19F qNMR.

Data Analysis & Calculation
  • Phasing: Ensure pure absorption mode.

  • Baseline Correction: Apply automatic baseline correction (ABS).

  • Integration:

    • Set Internal Standard (IS) integral to 100 (or known molar equivalent).

    • Integrate Starting Material (SM) peak at ~ -130 ppm.

    • Integrate Product (P) peak at ~ -138 ppm.

  • Conversion Calculation:

    
    
    (Assuming equimolar response, which is valid for 19F qNMR with sufficient D1).
    

Troubleshooting & Self-Validation

IssueCauseSolution
Broad Signals Paramagnetic impurities (e.g., Pd from hydrogenation).Filter aliquot through Celite or a 0.2

m PTFE syringe filter before NMR.
Shifting Peaks pH drift during reaction (Phenol/Phenoxide equilibrium).Use a buffered NMR solvent (e.g., DMSO/Phosphate buffer) or track the relative distance between peaks rather than absolute ppm.
Low S/N Ratio Concentration too low.Increase Scans (NS) to 64 or 128. Do not reduce D1.
Overlapping Peaks Byproducts with similar shifts.Change solvent (e.g., MeOD to Acetone-d6) to exploit Solvent-Induced Shifts (SIS).

References

  • Quantitative 19F NMR for Reaction Monitoring

    • Title: Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candid
    • Source: Analytical Chemistry (ACS).
    • URL:[Link]

  • 19F Chemical Shift Prediction & Scaling

    • Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
    • Source: Journal of Organic Chemistry (PMC).
    • URL:[Link]

  • Internal Standards for 19F NMR

    • Title: Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimiz
    • Source: ChemRxiv.
    • URL:[Link]

  • General 19F Shift Tables: Title: 19F NMR Reference Standards and Chemical Shifts. Source: University of Colorado Boulder / Alfa Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid Synthesis

Welcome to the technical support center for the synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this specific synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, empowering you to optimize your experimental outcomes.

Introduction

The synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid, also known as 3-Fluoro-2-(benzyloxy)benzoic acid, is a crucial step in the development of various pharmaceutical compounds. The primary synthetic route is the Williamson ether synthesis, a robust and widely used method for forming ethers from an organohalide and an alkoxide.[1] In this case, it involves the reaction of a salt of 3-fluoro-2-hydroxybenzoic acid with a benzyl halide. While the reaction appears straightforward, several factors can influence its efficiency, yield, and purity. This guide will address common challenges and provide scientifically grounded solutions.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Question 1: I am not observing any product formation, or the yield is very low. What are the likely causes and how can I fix this?

Answer: This is a common issue that can often be traced back to a few key areas in the reaction setup and execution.

  • Incomplete Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the hydroxyl group on 3-fluoro-2-hydroxybenzoic acid to form a reactive alkoxide. If the base is not strong enough or used in insufficient quantity, this deprotonation will be incomplete, leading to low reactivity.

    • Solution:

      • Choice of Base: Employ a strong base to ensure complete deprotonation of both the phenolic hydroxyl and the carboxylic acid groups. Sodium hydride (NaH) is a common and effective choice.[2][3] Potassium carbonate (K₂CO₃) can also be used, though it is a weaker base.[4][5]

      • Stoichiometry: When using a strong base like NaH, it is critical to use at least two equivalents to deprotonate both acidic protons (the carboxylic acid and the phenol).[4] For K₂CO₃, using 2.5 equivalents is a good starting point.[4][5]

  • Reagent Quality: The quality of your starting materials, particularly the benzyl halide, is paramount.

    • Solution:

      • Alkylating Agent: Ensure your benzyl halide (e.g., benzyl bromide) is fresh and has been stored properly. Benzyl bromide is generally more reactive than benzyl chloride.[4]

  • Reaction Conditions: The solvent and temperature play a crucial role in the success of an SN2 reaction like the Williamson ether synthesis.[1][6]

    • Solution:

      • Solvent: Use a polar aprotic solvent such as anhydrous N,N-Dimethylformamide (DMF) or acetonitrile.[4][5] These solvents effectively solvate the cation of the alkoxide salt, leaving the alkoxide anion more available for nucleophilic attack. Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.[4]

      • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A good starting point is to heat the reaction mixture to between 60-80 °C.[4][5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.

Formation of Significant Byproducts

Question 2: My reaction is producing significant byproducts, complicating purification. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge. Understanding their origin is key to mitigating their presence.

  • Elimination Reaction (E2): The base used in the reaction can promote the E2 elimination of the benzyl halide, leading to the formation of stilbene derivatives, especially at higher temperatures.[4]

    • Solution:

      • Temperature Control: Carefully control the reaction temperature. Do not exceed the optimal range (50-100 °C).[4]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is desired, C-alkylation can occur, leading to the formation of isomers.[4]

    • Solution:

      • Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

A troubleshooting decision tree for low yield or byproduct formation is presented below:

Troubleshooting_Williamson_Ether_Synthesis Start Low Yield / Byproducts Check_Deprotonation 1. Verify Deprotonation Start->Check_Deprotonation Check_Reagents 2. Assess Reagent Quality Start->Check_Reagents Check_Conditions 3. Optimize Reaction Conditions Start->Check_Conditions Base_Strength Is the base strong enough? (e.g., NaH, K2CO3) Check_Deprotonation->Base_Strength Base_Stoichiometry Is the base stoichiometry correct? (>=2 eq. for NaH) Check_Deprotonation->Base_Stoichiometry Halide_Activity Is the benzyl halide fresh and reactive (e.g., bromide)? Check_Reagents->Halide_Activity Solvent_Choice Is the solvent polar aprotic and anhydrous (e.g., DMF)? Check_Conditions->Solvent_Choice Temperature_Control Is the temperature controlled within the optimal range (60-80°C)? Check_Conditions->Temperature_Control Solution_Base Use a stronger base or increase stoichiometry. Base_Strength->Solution_Base No Base_Stoichiometry->Solution_Base No Solution_Reagent Use fresh, high-quality benzyl bromide. Halide_Activity->Solution_Reagent No Solution_Conditions Use anhydrous polar aprotic solvent and control temperature. Solvent_Choice->Solution_Conditions No Temperature_Control->Solution_Conditions No

Caption: Troubleshooting Decision Tree for Williamson Ether Synthesis.

Difficulty in Product Purification

Question 3: I am having trouble purifying the final product. What are some effective purification strategies?

Answer: Purification can be challenging due to the similar polarities of the product and some starting materials or byproducts.

  • Acid-Base Extraction: This is a powerful technique to separate the acidic product from neutral impurities.

    • Procedure: After quenching the reaction with water, the mixture can be washed with a non-polar solvent like diethyl ether or ethyl acetate to remove unreacted benzyl bromide. The aqueous layer is then acidified (e.g., with 1 M HCl) to a pH of approximately 2, which will precipitate the carboxylic acid product.[4][5] The product can then be extracted into an organic solvent.

  • Recrystallization: This is an excellent final purification step to obtain a highly pure product.

    • Solvent Systems: Suitable solvent systems for recrystallization include ethanol/water or ethyl acetate/hexanes.[4][5]

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material, for example, 2-bromo-3-fluorobenzoic acid?

A1: While theoretically possible, using 2-bromo-3-fluorobenzoic acid would require a different synthetic strategy, likely involving a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction to introduce the benzyloxy group. The Williamson ether synthesis is specific for the reaction between an alkoxide and an alkyl halide.

Q2: What is a typical yield for this reaction?

A2: While specific yield data for 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid is not always readily available in literature, similar reactions, such as the synthesis of 4-(3-fluorobenzyloxy)benzoic acid, have been reported with yields as high as 79%.[4] With careful optimization of the reaction conditions, a good yield should be achievable.

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product. This allows you to determine the optimal reaction time.[4][5]

Q4: Is it necessary to run the reaction under an inert atmosphere?

A4: When using highly reactive and moisture-sensitive bases like sodium hydride (NaH), it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the base from reacting with moisture in the air.[3] This also helps to prevent potential side reactions.

Experimental Protocols

General Protocol for the Synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 3-Fluoro-2-hydroxybenzoic acid

  • Benzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Using Sodium Hydride:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-fluoro-2-hydroxybenzoic acid (1.0 eq).

  • Add anhydrous DMF via syringe.

  • Cool the mixture in an ice bath.

  • Carefully add sodium hydride (2.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature until hydrogen gas evolution ceases (typically 30-60 minutes).[4]

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.[4]

  • Cool the mixture to room temperature and carefully quench by slowly adding water.

  • Proceed with the workup and purification as described below.

Using Potassium Carbonate:

  • To a round-bottom flask, add 3-fluoro-2-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.5 eq).[4][5]

  • Add anhydrous DMF or acetonitrile.

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.[4][5]

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.[4][5]

  • Cool the mixture to room temperature.

  • Proceed with the workup and purification.

Workup and Purification:

  • Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted benzyl bromide.

  • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl, which should cause the product to precipitate.[4][5]

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[4][5]

Data Summary Table
ParameterRecommended ConditionRationale
Base NaH (≥2 eq.) or K₂CO₃ (2.5 eq.)Ensures complete deprotonation of both acidic protons.[4]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent enhances nucleophilicity.[4]
Alkylating Agent Benzyl bromide (1.1 eq.)More reactive than benzyl chloride.[4]
Temperature 60-80 °CBalances reaction rate and minimization of side reactions.[4][5]
Reaction Time 4-8 hours (monitor by TLC)Ensures reaction goes to completion.[4][5]
Reaction Workflow Diagram

Synthesis_Workflow Start Start Deprotonation Deprotonation of 3-Fluoro-2-hydroxybenzoic acid Start->Deprotonation Add Base (NaH or K2CO3) Alkylation Alkylation with Benzyl Bromide Deprotonation->Alkylation Add Benzyl Bromide Heat (60-80°C) Quench Reaction Quench (Water) Alkylation->Quench Reaction Complete (TLC) Workup Aqueous Workup & Acidification Quench->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Recrystallization) Extraction->Purification Product Final Product Purification->Product

Caption: General workflow for the synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid.

References

  • Technical Support Center: Synthesis of 2-[(3-Fluorobenzyl)oxy]benzoic acid - Benchchem.
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available from: [Link]

  • Application Note and Synthesis Protocol for 2-[(3-Fluorobenzyl)oxy]benzoic acid - Benchchem.
  • Williamson ether synthesis - Wikipedia. Available from: [Link]

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. Available from: [Link]

  • Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. Available from: [Link]

Sources

Optimization

Technical Support Center: Maximizing Yield of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid

Welcome to the technical support center for the synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.

The primary synthesis route for this target molecule is the Williamson ether synthesis, a reliable Sₙ2 reaction involving a deprotonated alcohol and an organohalide.[1] In this case, 3-Fluoro-2-hydroxybenzoic acid is O-alkylated using a benzyl halide. While straightforward in principle, several factors can significantly impact the reaction's efficiency and final yield. This guide will address these factors in a practical question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is very low, or I'm only recovering starting material. What are the primary causes?

This is a common issue often traced back to incomplete deprotonation of the starting material, 3-Fluoro-2-hydroxybenzoic acid, or other suboptimal reaction conditions.

  • Issue: Inadequate Deprotonation. The starting material has two acidic protons: one on the carboxylic acid (pKa ~3-4) and one on the phenol (pKa ~8-10). Both must be deprotonated to ensure the more nucleophilic phenoxide attacks the benzyl halide. If only one equivalent of base is used, it will preferentially deprotonate the more acidic carboxylic acid, leaving the hydroxyl group protonated and non-nucleophilic.

    • Solution: Use at least two equivalents of a suitable base to form the dianion. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient, but for stubborn reactions, a stronger base may be required.[2] Ensure the base is anhydrous, as water can quench stronger bases and hinder the reaction.[3]

  • Issue: Incorrect Solvent Choice. The solvent plays a critical role in an Sₙ2 reaction.

    • Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[2][4] These solvents effectively solvate the cation (e.g., K⁺) but do not extensively solvate the phenoxide nucleophile, leaving it more reactive. Protic solvents like ethanol can form hydrogen bonds with the phenoxide, reducing its nucleophilicity.[2]

  • Issue: Insufficient Temperature or Reaction Time. The reaction may be kinetically slow under your current conditions.

    • Solution: Most Williamson ether syntheses of phenols require heating, typically in the range of 50-100°C for several hours.[2][5] Monitor the reaction's progress by Thin-Layer Chromatography (TLC). If you see the starting material is consumed slowly, consider increasing the temperature in 10°C increments or extending the reaction time.[3][5]

  • Issue: Poor Reagent Quality. Impurities, especially water, in your reagents or solvents can significantly lower the yield.[3][6]

    • Solution: Use anhydrous solvents and reagents. Ensure your starting 3-Fluoro-2-hydroxybenzoic acid and benzyl halide are pure. If using a highly reactive base like sodium hydride (NaH), ensure it is fresh and handled under an inert atmosphere.[2]

Q2: My TLC analysis shows the formation of a major byproduct. How can I identify and minimize it?

Side reactions are a frequent cause of reduced yield. In this synthesis, the most common byproducts stem from competing reaction pathways.

  • Issue: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[1][5]

    • Identification: C-alkylated byproducts will have a different NMR spectrum, notably the appearance of a new benzylic CH₂ group signal and altered aromatic proton signals. Mass spectrometry will confirm it as an isomer of the desired product.

    • Solution: The choice of solvent can influence the O/C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[5]

  • Issue: Elimination (E2) of Benzyl Halide. The base can act as a base to promote the elimination of H-X from the benzyl halide, forming stilbene derivatives, especially at higher temperatures.[2][5]

    • Identification: This byproduct will lack the benzyloxy group and will have characteristic alkene signals in the ¹H NMR spectrum.

    • Solution: Avoid excessively high temperatures. Maintain the reaction temperature within the optimal range (e.g., 60-80°C).[5] Also, ensure you are using a primary alkyl halide (benzyl halide), as secondary and tertiary halides are much more prone to elimination.[1][2]

Q3: I'm having difficulty purifying the final product. What is the most effective strategy?

Purification can be challenging due to the similar polarities of the product and certain starting materials or byproducts.

  • Solution: Acid-Base Extraction. The product is a carboxylic acid, a property that can be exploited for purification. After the reaction workup, dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Perform an aqueous wash with a weak base like saturated sodium bicarbonate (NaHCO₃) solution.[7] The desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer.

    • The unreacted benzyl halide and any non-acidic byproducts will remain in the organic layer.

    • Separate the aqueous layer and carefully re-acidify it with an acid like 1M HCl until the pH is ~2-3.[8]

    • The pure product will precipitate out of the aqueous solution and can be collected by filtration or extracted back into an organic solvent.[7][8]

  • Solution: Recrystallization. If impurities persist after extraction, recrystallization is an excellent final purification step.

    • Procedure: Common solvent systems for this type of molecule include ethanol/water or ethyl acetate/hexanes.[8] Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q: Which benzyl halide should I use: bromide or chloride? A: Benzyl bromide is generally more reactive than benzyl chloride because bromide is a better leaving group.[9] Using benzyl bromide may lead to faster reaction times or allow for lower reaction temperatures.

Q: Is it better to protect the carboxylic acid first? A: While the presented method using two equivalents of base is common, an alternative strategy is to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester).[10] You would then perform the O-alkylation on the phenolic hydroxyl group with one equivalent of base, followed by hydrolysis of the ester to yield the final product. This can sometimes provide a cleaner reaction by preventing any potential side reactions involving the carboxylate.

Q: Can I use a phase-transfer catalyst? A: Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or a crown ether can be very effective, especially if the solubility of the phenoxide salt is low in your chosen solvent.[5][11] A PTC helps shuttle the phenoxide nucleophile from the solid or aqueous phase into the organic phase where the benzyl halide resides, accelerating the reaction.[5]

Optimized Reaction Conditions

The following table summarizes recommended conditions based on literature precedents for achieving high yields in the Williamson ether synthesis of phenolic acids.

ParameterRecommended ConditionRationale & References
Starting Material 3-Fluoro-2-hydroxybenzoic acidKey building block.[10][12][13]
Base K₂CO₃ or Cs₂CO₃ (≥ 2.0 eq.)Ensures deprotonation of both acidic protons. Cs₂CO₃ is often superior but more expensive.[14]
Alkylating Agent Benzyl bromide (1.1 - 1.2 eq.)Br⁻ is an excellent leaving group, promoting a faster Sₙ2 reaction. A slight excess drives the reaction to completion.[5]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the phenoxide.[2][4]
Temperature 60 - 80 °CBalances reaction rate while minimizing the risk of elimination side reactions.[5][8]
Catalyst (Optional) TBAB or 18-Crown-6Improves solubility and reaction rate, especially in less polar solvents.[5][11]
Reaction Time 4 - 8 hoursMonitor by TLC until starting material is consumed.[5][8]

Experimental Protocol: High-Yield Synthesis

This protocol is a generalized procedure based on common laboratory practices and should be adapted as needed.[2][8]

1. Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Fluoro-2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.2 eq).

  • Add anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon). The volume should be sufficient to create a stirrable slurry (approx. 0.2-0.5 M concentration).

  • Stir the mixture at room temperature for 30 minutes to facilitate salt formation.

2. Alkylation:

  • Slowly add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 70 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.

3. Workup and Isolation:

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Carefully acidify the mixture to a pH of ~2-3 using 1M HCl. A white precipitate of the crude product should form.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[2]

4. Purification:

  • Recrystallize the crude solid from an ethanol/water mixture to obtain pure 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid.

Process Visualization

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

G cluster_analysis Analysis Results cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions Start Low Yield Observed Check_SM Verify Purity of Starting Materials & Solvents Start->Check_SM Analyze_Crude Analyze Crude Reaction Mixture (TLC, NMR, MS) Start->Analyze_Crude SM_Only Only Starting Material Present Analyze_Crude->SM_Only Byproducts Significant Byproducts Detected Analyze_Crude->Byproducts Increase_Base Increase Base Stoichiometry (≥ 2 eq.) SM_Only->Increase_Base Cause: Incomplete Deprotonation Change_Solvent Switch to Polar Aprotic Solvent (DMF, DMSO) SM_Only->Change_Solvent Cause: Poor Nucleophilicity Increase_Temp Increase Temperature or Extend Reaction Time SM_Only->Increase_Temp Cause: Slow Kinetics Control_Temp Lower Reaction Temperature Byproducts->Control_Temp If Elimination Product Optimize_Solvent Optimize Solvent for O-Alkylation Byproducts->Optimize_Solvent If C-Alkylation Product Final_Product Improved Yield Increase_Base->Final_Product Change_Solvent->Final_Product Increase_Temp->Final_Product Control_Temp->Final_Product Optimize_Solvent->Final_Product

Caption: A troubleshooting workflow for low-yield synthesis.

Reaction Pathway Diagram

This diagram illustrates the key steps in the Williamson ether synthesis of the target molecule.

G SM 3-Fluoro-2-hydroxybenzoic Acid Dianion Dianion Intermediate (Nucleophilic Phenoxide) SM->Dianion + Base - 2 H⁺ Base Base (≥ 2 eq.) (e.g., K₂CO₃) AlkylHalide Benzyl Bromide AlkylHalide->Dianion Product 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid Dianion->Product + Benzyl Bromide (SN2 Attack) Salt Salt Byproduct (e.g., KBr)

Caption: The Sₙ2 pathway for O-benzylation.

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]

  • Show how you would use the Williamson ether synthesis to prepare ... - Pearson. [Link]

  • CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy)
  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. [Link]

  • Williamson Ether Synthesis. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google P
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. [Link]

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. [Link]

  • Reaction pathway for the direct O-alkylation. | Download Scientific Diagram - ResearchGate. [Link]

Sources

Troubleshooting

Troubleshooting low yield in Williamson ether synthesis of fluorinated compounds

Technical Support Center: Troubleshooting Williamson Ether Synthesis of Fluorinated Compounds Welcome to the Application Support Portal As a Senior Application Scientist, I frequently consult with research teams struggli...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Williamson Ether Synthesis of Fluorinated Compounds

Welcome to the Application Support Portal As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize fluorinated ethers. The classic Williamson ether synthesis—a staple of organic chemistry—often fails spectacularly when applied to heavily fluorinated substrates. This guide is designed to dissect the causality behind these failures and provide self-validating, field-proven protocols to rescue your yields.

Phase 1: Diagnostics & The "Fluorine Effect" (FAQs)

Q: Why does my Williamson ether synthesis fail completely when using perfluoroalkyl iodides, yielding no ether product? A: You are encountering a phenomenon known as "reversed polarization." In standard alkyl iodides, the carbon atom is electrophilic. However, the extreme electron-withdrawing nature of a perfluoroalkyl group (e.g.,


) makes it more electronegative than the iodine atom. Consequently, the alkoxide nucleophile attacks the electrophilic iodine rather than the carbon, aborting the [1].
Corrective Action: Abandon direct halide displacement. Convert the corresponding fluoroalcohol to a sulfonate ester, or utilize transition-metal cross-coupling[2].

Q: I am reacting a basic alkoxide with a fluoroalkyl bromide, but my GC-MS shows mostly alkene byproducts. How do I prevent this? A: You are observing competing E2 elimination. Alkoxide ions are strong bases. Because strongly electron-withdrawing fluorine atoms increase the acidity of adjacent ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydrogens, the activation energy for E2 elimination drops significantly, outcompeting substitution[3].
Corrective Action: Switch your alkylating agent from a halide to a mesylate or tosylate. Sulfonate leaving groups are less prone to basic elimination and heavily favor the SN2 transition state[4].

Q: My fluorinated alcohol won't react with standard alkyl halides, even under reflux. What is wrong? A: Fluorinated alcohols are highly acidic (e.g., trifluoroethanol has a pKa of ~12.5 compared to ethanol's 16). While they easily deprotonate to form fluoroalkoxides, these resulting anions are exceptionally poor nucleophiles due to the inductive stabilization of the negative charge. Corrective Action: Use strictly anhydrous polar aprotic solvents (DMF/DMSO) to leave the anion "naked," or employ [5] to strip away the solvation shell and increase nucleophilic bite.

Phase 2: Quantitative Diagnostic Data

Table 1: Comparative Yields Based on Alkylating Agent in Fluorinated Ether Synthesis

Alkylating Agent TypeTypical Yield RangePrimary Failure ModeRecommended Action
Perfluoroalkyl Iodide< 5%Reversed Polarization (Halogen Attack)Switch to Pd/Cu cross-coupling or use fluoroalkyl sulfonates.
Fluoroalkyl Bromide20 - 40%E2 EliminationLower temperature, use weaker base, or switch to mesylate.
Fluoroalkyl Tosylate74 - 85%Slow Reaction RateIncrease temperature, use polar aprotic solvent (DMF).
Fluoroalkyl Triflate78 - 95%Moisture SensitivityMaintain strict anhydrous conditions; monitor via GC-MS.

Phase 3: Visualizing the Workflows

G Alk Alkoxide (RO⁻) RX Fluoroalkyl Halide (Rf-CH2-X) Alk->RX Base/Nuc RFI Perfluoroalkyl Iodide (Rf-I) Alk->RFI Base/Nuc SN2 Ether (SN2) Target Product RX->SN2 Primary Carbon E2 Alkene (E2) Elimination RX->E2 Sec/Tert Carbon Hal Halogen Attack (Reversed Polarity) RFI->Hal Electrophilic Iodine

Mechanistic divergence in fluorinated Williamson ether synthesis.

Workflow Issue Low Ether Yield Check Identify Failure Mode Issue->Check Elim E2 Elimination Dominates Check->Elim Pol Reversed Polarization (Halogen Attack) Check->Pol Nuc Poor Nucleophilicity (Fluoroalkoxide) Check->Nuc Sol1 Use Triflates/Tosylates Instead of Halides Elim->Sol1 Sol2 Switch to Pd/Cu Cross-Coupling Pol->Sol2 Sol3 Phase Transfer Catalysis & Polar Aprotic Solvents Nuc->Sol3

Troubleshooting workflow for optimizing fluoroalkyl ether yields.

Phase 4: Validated Experimental Protocols

Q: How do I practically implement the sulfonate activation route to guarantee high yields? A: By utilizing a self-validating two-step protocol that replaces the problematic carbon-halogen bond with a highly reactive carbon-oxygen sulfonate bond.

Protocol A: Synthesis of Hydrofluoroethers via Tosylate Activation Causality: Converting the fluoroalcohol to a tosylate creates a superior, non-halogen leaving group that strongly favors the SN2 pathway and prevents reversed polarization[6].

Step 1: Tosylation of Fluoroalcohol

  • Dissolve the fluoroalcohol (1.0 eq) and p-toluenesulfonyl chloride (1.1 eq) in a biphasic mixture of dichloromethane and 20% aqueous NaOH.

  • Causality: The biphasic system acts as a mild phase-transfer environment, preventing the hydrolysis of TsCl while deprotonating the highly acidic fluoroalcohol.

  • Stir vigorously at room temperature for 4 hours.

  • Self-Validation Check: Perform TLC (Hexanes:EtOAc 4:1). The highly polar fluoroalcohol spot must completely disappear, replaced by a new, UV-active tosylate spot. Do not proceed until conversion is >95%.

Step 2: Williamson Etherification

  • Isolate the organic layer, dry over anhydrous

    
    , and concentrate.
    
  • Dissolve the crude fluoroalkyl tosylate in anhydrous methanol.

  • Add sodium methoxide (1.2 eq) dropwise at 25 °C.

  • Causality: Methanol stabilizes the transition state of the SN2 reaction, and the slight excess of base ensures complete conversion without promoting E2 elimination.

  • Stir for 4 hours.

  • Self-Validation Check: Analyze an aliquot via GC-MS. The mass spectrum must confirm the molecular ion of the target hydrofluoroether, with the complete absence of the tosylate precursor peak.

Protocol B: High-Efficiency Etherification using Fluoroalkyl Triflates Causality: For highly electron-deficient perfluoroalkyl chains, even tosylates may react too slowly. Triflates (trifluoromethanesulfonates) are exceptional leaving groups that enable etherification at room temperature, completely suppressing elimination[7].

Step 1: Triflation

  • Dissolve the fluoroalcohol in anhydrous dichloromethane under an inert

    
     atmosphere.
    
  • Add pyridine (1.2 eq) and cool the system to -78 °C.

  • Dropwise, add trifluoromethanesulfonic anhydride (

    
    , 1.1 eq).
    
  • Causality: The extreme low temperature prevents the highly reactive

    
     from polymerizing or degrading the substrate.
    
  • Self-Validation Check: Quench a micro-aliquot in water, extract with ether, and run

    
     NMR. A new sharp singlet corresponding to the 
    
    
    
    group of the triflate should appear around -74 ppm.

Step 2: Etherification

  • In a separate flask, generate your target alkoxide using NaH in anhydrous DMF.

  • Slowly transfer the fluoroalkyl triflate into the alkoxide solution at 0 °C.

  • Self-Validation Check: Monitor the reaction via TLC. The reaction should be complete within 1-2 hours. If the pH drops below 7, quench immediately, as the ether product is stable but the unreacted triflate degrades rapidly in acidic moisture.

References

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. URL:[Link]

  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. URL:[Link]

  • Williamson ether synthesis. Wikipedia. URL:[Link]

  • Synthesis and cationic photopolymerization of a new fluorinated oxetane monomer. Journal of Polymer Science Part A: Polymer Chemistry. URL:[Link]

  • Synthesis of hydrofluoroethers (HFEs) as alternatives to CFCs. SCIREA Journal of Chemistry. URL:[Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. URL:[Link]

  • Convergent Synthesis of Fluorinated Dendrons Using the Mesylate Activation Route. Turkish Journal of Chemistry. URL:[Link]

  • Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Optimization

Preventing O-alkylation side reactions in 3-Fluoro-2-(benzyloxy)benzoic acid synthesis

Welcome to the Technical Support Center for the synthesis of 3-Fluoro-2-(benzyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Fluoro-2-(benzyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to help you navigate the nuances of this synthesis, particularly in preventing undesired O-alkylation side reactions, ensuring a high yield of your target molecule.

Introduction

The synthesis of 3-Fluoro-2-(benzyloxy)benzoic acid is a critical step in the development of various pharmaceutical compounds. The primary method for this transformation is the Williamson ether synthesis, a reliable and well-established reaction.[1][2] It involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1] In this specific synthesis, the hydroxyl group of 3-Fluoro-2-hydroxybenzoic acid is alkylated using benzyl bromide.

However, the reaction is not without its challenges. The phenoxide ion generated under basic conditions is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (specifically at the ortho and para positions).[3][4] This can lead to the formation of C-alkylated byproducts alongside the desired O-alkylated product. Additionally, the presence of the carboxylic acid group introduces another layer of complexity, as it will also be deprotonated by the base. This guide will provide detailed strategies to mitigate these side reactions and optimize your synthesis for a successful outcome.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 3-Fluoro-2-(benzyloxy)benzoic acid?

A1: The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction, commonly known as the Williamson ether synthesis.[3][5] In this mechanism, a strong base is used to deprotonate the hydroxyl group of 3-Fluoro-2-hydroxybenzoic acid, forming a phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl bromide) in a single, concerted step to form the ether linkage.[5]

Q2: Why is O-alkylation sometimes a side reaction when it is the desired outcome in this synthesis?

A2: The term "O-alkylation side reactions" in the context of this topic refers to undesired alkylation at other oxygen atoms if the starting material had multiple hydroxyl groups, or more commonly, competition with other undesired reactions. The main competitor to the desired O-alkylation is C-alkylation, where the benzyl group attaches to the carbon of the aromatic ring instead of the phenolic oxygen.[1][4] This occurs because the phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the aromatic ring.[3]

Q3: What are the most critical parameters to control to ensure the desired O-alkylation occurs?

A3: The most critical parameters to control are the choice of base, solvent, and reaction temperature.

  • Base: A suitable base is needed to deprotonate the phenol without promoting side reactions. Potassium carbonate (K₂CO₃) is a common and effective choice.[6][7]

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are preferred as they favor O-alkylation.[3][4]

  • Temperature: The temperature should be carefully controlled to be high enough for the reaction to proceed at a reasonable rate but low enough to minimize side reactions like elimination of the benzyl halide.[7][8]

Q4: Can the carboxylic acid group interfere with the reaction?

A4: Yes, the carboxylic acid group is more acidic than the phenolic hydroxyl group and will be deprotonated first by the base. It is essential to use at least two equivalents of the base to ensure the deprotonation of both the carboxylic acid and the hydroxyl group.[8] Alternatively, the carboxylic acid can be protected as an ester before the Williamson ether synthesis, followed by hydrolysis to yield the final product.[9]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Q: My reaction is resulting in a low yield of 3-Fluoro-2-(benzyloxy)benzoic acid. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Incomplete Deprotonation: The phenolic hydroxyl group may not be fully deprotonated, leading to unreacted starting material.

    • Solution: Ensure you are using a sufficiently strong and dry base. For this synthesis, at least two equivalents of a base like potassium carbonate (K₂CO₃) are recommended to deprotonate both the carboxylic acid and the phenol.[8] For less reactive systems, a stronger base like sodium hydride (NaH) can be used, but with caution, as it can increase the likelihood of side reactions.[7][10]

  • Suboptimal Reaction Conditions: The reaction time or temperature may not be optimal.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is consumed slowly, consider increasing the temperature cautiously (e.g., in the range of 60-80 °C) or extending the reaction time.[6][8]

  • Poor Solubility of Reactants: The salt of the starting material may not be fully dissolved in the solvent, hindering the reaction.

    • Solution: Ensure you are using a sufficient volume of a suitable anhydrous polar aprotic solvent like DMF or acetonitrile.[3] In some cases, the addition of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can improve the solubility and reactivity of the phenoxide.[11]

Issue 2: Formation of Significant Byproducts

Q: I am observing significant byproducts in my reaction mixture. How can I identify and minimize them?

A: The most common byproducts in this synthesis are the C-alkylated isomer and products from the elimination of benzyl bromide.

  • C-Alkylation: This occurs due to the ambident nature of the phenoxide ion.[4]

    • Solution: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, and acetonitrile strongly favor O-alkylation.[4] Protic solvents, on the other hand, can solvate the oxygen of the phenoxide through hydrogen bonding, making the carbon atoms more nucleophilic and thus promoting C-alkylation.[4] Therefore, strictly use anhydrous polar aprotic solvents.

  • Elimination Reaction: The base can induce an E2 elimination of the benzyl halide, especially at higher temperatures.[1][7]

    • Solution: Maintain a moderate reaction temperature. A range of 60-80 °C is generally a good starting point.[6][8] Avoid excessively high temperatures. Also, ensure you are using a primary alkyl halide (benzyl bromide is primary), as secondary and tertiary halides are more prone to elimination.[1]

The relationship between reaction conditions and the desired O-alkylation versus side reactions is summarized below:

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Polar Aprotic Solvent (DMF, Acetonitrile) Polar Aprotic Solvent (DMF, Acetonitrile) Desired O-Alkylation Desired O-Alkylation Polar Aprotic Solvent (DMF, Acetonitrile)->Desired O-Alkylation C-Alkylation Side Reaction C-Alkylation Side Reaction Polar Aprotic Solvent (DMF, Acetonitrile)->C-Alkylation Side Reaction Suppresses Moderate Temperature (60-80 °C) Moderate Temperature (60-80 °C) Moderate Temperature (60-80 °C)->Desired O-Alkylation Elimination Side Reaction Elimination Side Reaction Moderate Temperature (60-80 °C)->Elimination Side Reaction Minimizes Appropriate Base (e.g., K2CO3) Appropriate Base (e.g., K2CO3) Appropriate Base (e.g., K2CO3)->Desired O-Alkylation Primary Alkyl Halide (Benzyl Bromide) Primary Alkyl Halide (Benzyl Bromide) Primary Alkyl Halide (Benzyl Bromide)->Desired O-Alkylation

Caption: Factors influencing the outcome of the Williamson ether synthesis.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the final product from the reaction mixture. What purification strategies are most effective?

A: Purification can be challenging due to the similar polarities of the desired product and some byproducts.

  • Acid-Base Extraction: This is a powerful technique to separate the acidic product from neutral byproducts. After the reaction, the mixture can be worked up by adding water and then acidifying with an acid like 1 M HCl to a pH of about 2.[6][8] The desired product, being a carboxylic acid, will be protonated and can be extracted into an organic solvent like ethyl acetate. Neutral byproducts will remain in the organic layer throughout.

  • Recrystallization: The crude product obtained after extraction and solvent evaporation can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[6][8]

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the product from closely related impurities. A gradient of ethyl acetate in hexanes is a common mobile phase for such compounds.

Detailed Experimental Protocol

This protocol is a general guideline based on established principles of the Williamson ether synthesis and should be optimized for your specific laboratory conditions.[6][8]

Materials
  • 3-Fluoro-2-hydroxybenzoic acid (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoro-2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask, ensuring the volume is sufficient for effective stirring.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the dianion.

  • Alkylation: To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to a pH of 2-3 with 1 M HCl. A precipitate of the crude product may form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Fluoro-2-(benzyloxy)benzoic acid.

The overall reaction workflow is depicted below:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-Fluoro-2-hydroxybenzoic acid, Benzyl bromide, K2CO3, DMF Heating Heat to 60-70 °C (4-8 hours) Reactants->Heating Quenching Cool and add to water Heating->Quenching Acidification Acidify with 1 M HCl Quenching->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Purification Recrystallization or Chromatography Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the synthesis of 3-Fluoro-2-(benzyloxy)benzoic acid.

Summary of Recommended Conditions
ParameterRecommended ConditionRationale
Base Anhydrous Potassium Carbonate (K₂CO₃)Moderately strong base, effective for deprotonation, and less likely to cause side reactions compared to stronger bases like NaH.[6][7]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents favor the desired O-alkylation over C-alkylation.[4]
Temperature 60-80 °CProvides a good reaction rate while minimizing the risk of elimination side reactions.[8]
Alkylating Agent Benzyl BromideMore reactive than benzyl chloride, leading to faster reaction times.[8]
Stoichiometry Base: >2 equivalentsEnsures deprotonation of both the carboxylic acid and the phenolic hydroxyl group.[8]

References

  • ResearchGate. (2026, January 18). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2025, January 27). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Stability issues of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid in solution

Technical Support Center: 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid Executive Summary You are working with 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (also known as 3-Fluoro-2-(benzyloxy)benzoic acid).[1][2][3] This is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid

Executive Summary

You are working with 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (also known as 3-Fluoro-2-(benzyloxy)benzoic acid).[1][2][3] This is a bifunctional building block containing a carboxylic acid and a benzyl ether protecting group.[1][3]

While generally robust, this molecule presents specific stability challenges in solution—primarily driven by the lability of the benzyl ether under acidic conditions and the reactivity of the carboxylic acid in protic solvents.[1] This guide synthesizes functional group chemistry with practical handling protocols to ensure data integrity.

Part 1: Compound Profile & Solubility

PropertyDetails
CAS Number 938181-74-9
Formula C₁₄H₁₁FO₃
MW 246.23 g/mol
Key Motifs Benzoic Acid (Acidic, pKa ~3-4), Benzyl Ether (Acid-labile, Photo-sensitive)
Solubility High: DMSO, DMF, Methanol (short-term).[1][2][3] Low: Water (at pH < 5), Hexanes.[1]
Solubility Protocol: Getting it into Solution
  • Primary Stock: Dissolve in DMSO (anhydrous) at 10–50 mM. This prevents esterification and hydrolysis.[1][3] Store at -20°C.

  • Aqueous Working Solutions:

    • Do not dissolve directly in water.[1][3]

    • Dilute the DMSO stock into a buffered solution (PBS or Tris, pH 7.4).[1]

    • Critical: Ensure the final pH remains > 5.0. Below this pH, the carboxylic acid protonates, leading to rapid precipitation due to the lipophilic benzyl group.[1]

Part 2: Stability & Degradation Mechanisms

The stability of this molecule in solution is governed by two main degradation pathways: Acid-Catalyzed De-benzylation and Solvolysis (Esterification) .[1][3]

Mechanism 1: Acid-Catalyzed Hydrolysis (The "Ghost Peak" Issue)

The benzyl ether moiety is susceptible to cleavage in acidic media.[1][3] While stable in basic/neutral conditions, prolonged exposure to acidic HPLC mobile phases (e.g., 0.1% TFA) or acidic buffers can cleave the benzyl group.[1]

  • Reaction: 3-Fluoro-2-benzyloxybenzoic acid + H₂O/H⁺

    
    3-Fluoro-2-hydroxybenzoic acid  (3-Fluorosalicylic acid) + Benzyl Alcohol.[1][2][3]
    
  • Impact: You will see a new peak at a lower retention time (more polar) corresponding to the salicylic acid derivative.[1]

Mechanism 2: Esterification in Alcohols

Storing carboxylic acids in Methanol or Ethanol can lead to the formation of methyl or ethyl esters, especially if the solution is slightly acidic or left at room temperature.[1]

  • Reaction: R-COOH + MeOH

    
     R-COOMe + H₂O.[1][2][3]
    
  • Impact: Loss of potency and appearance of a less polar peak (higher retention time).[1]

Visualizing the Degradation Pathways

DegradationPathways Parent 3-Fluoro-2-benzyloxybenzoic acid (Parent) Salicylic 3-Fluoro-2-hydroxybenzoic acid (Degradant A: Hydrolysis) Parent->Salicylic Acidic pH / H2O (Slow) BenzylAlc Benzyl Alcohol (Byproduct) Parent->BenzylAlc Ester Methyl Ester Derivative (Degradant B: Solvolysis) Parent->Ester MeOH / RT (Storage)

Caption: Figure 1. Primary degradation pathways.[1][3] Red path indicates acid hydrolysis (de-benzylation); Yellow path indicates esterification in alcoholic solvents.[1]

Part 3: Troubleshooting Guide (FAQs)

Q1: I see a precipitate immediately upon diluting my DMSO stock into media. Why?

  • Diagnosis: "pH Shock."[1][3]

  • Explanation: Your media likely has a pH near or below the pKa of the benzoic acid (~3.8).[1] Upon dilution, the molecule protonates.[1] The hydrophobic benzyl group and fluorine atom drastically reduce water solubility of the protonated form.[3]

  • Solution: Predilute in PBS (pH 7.4) before adding to acidic media, or adjust the media pH to >6.0 if experimental conditions allow.

Q2: My HPLC analysis shows a small impurity peak that grows over time in the autosampler.

  • Diagnosis: On-column or In-vial degradation.[1][2][3]

  • Explanation: If your mobile phase uses TFA (Trifluoroacetic acid) , the acidic environment in the vial (over 24h) can trigger the cleavage of the benzyl ether.[1]

  • Solution:

    • Switch mobile phase modifier to Formic Acid (weaker acid) or Ammonium Acetate (neutral).[1]

    • Keep autosampler temperature at 4°C.

    • Analyze samples immediately after preparation.[1][3]

Q3: Can I use this compound in a hydrogenation reaction?

  • Diagnosis: Chemical Incompatibility.[1][3]

  • Explanation: No. Benzyl ethers are classically removed via hydrogenolysis (H₂ + Pd/C).[1][3]

  • Solution: If you need to reduce another part of the molecule without losing the benzyl group, avoid Pd/C. Use selective reducing agents (e.g., NaBH₄ for ketones) that do not affect benzyl ethers.[1]

Q4: Is the compound light sensitive?

  • Diagnosis: Photolability.[1][3]

  • Explanation: Benzyl ethers can undergo photo-oxidation to benzoates or radical cleavage under intense UV light.[1][2][3]

  • Solution: Store solid and solution in amber vials. Wrap clear vessels in foil during long experiments.

Part 4: Validated Workflow for Stability

Follow this flowchart to diagnose stability issues in your assay.

TroubleshootingFlow Start Issue: Loss of Compound Signal CheckSolvent Check Solvent System Start->CheckSolvent IsAlcohol Is it MeOH/EtOH? CheckSolvent->IsAlcohol Organic Stock CheckpH Check pH / Mobile Phase CheckSolvent->CheckpH Aqueous Dilution IsAlcohol->CheckpH No (DMSO) ResultEster Diagnosis: Esterification Action: Switch to DMSO/ACN IsAlcohol->ResultEster Yes ResultPrecip Diagnosis: Precipitation Action: Increase pH > 6.0 CheckpH->ResultPrecip pH < 4 ResultHydrolysis Diagnosis: Acid Hydrolysis Action: Remove TFA, Keep Cold CheckpH->ResultHydrolysis pH < 3 (Long term)

Caption: Figure 2. Diagnostic flowchart for identifying root causes of signal loss.

References

  • BLD Pharm. (2025).[1][3] Product Safety and Data Sheet: 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (CAS 938181-74-9).[1][2][3] Retrieved from

  • BenchChem. (2025).[1][3][4] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Retrieved from

  • National Institutes of Health (NIH). (2011).[1][3] Degradation of benzoic acid and its derivatives in subcritical water. PubMed.[1][3][5] Retrieved from

  • Organic Chemistry Portal. (2025). Benzyl Ethers: Protection and Deprotection. Retrieved from

Sources

Optimization

Technical Support Center: Advanced Strategies for the Synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid. This resource provides in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid. This resource provides in-depth troubleshooting advice and explores alternative synthetic methodologies to mitigate common impurity challenges. Our focus is on providing scientifically-grounded, practical solutions to enhance the purity and yield of your target compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid, particularly when employing the conventional Williamson ether synthesis.

Q1: We are observing significant byproducts in our synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid using 3-Fluoro-2-hydroxybenzoic acid and benzyl bromide with a standard base like potassium carbonate. What are the likely impurities?

A1: The standard Williamson ether synthesis, while conceptually straightforward, can be prone to several side reactions when using a substrate like 3-Fluoro-2-hydroxybenzoic acid. The primary impurities to anticipate are:

  • C-Alkylated Isomers: Besides the desired O-alkylation, the phenoxide intermediate can undergo C-alkylation, where the benzyl group attaches directly to the aromatic ring. This results in isomers that are often difficult to separate from the desired product due to similar polarities.

  • Elimination Products: If reaction temperatures are too high, the base can induce the E2 elimination of the benzyl halide (e.g., benzyl bromide), leading to the formation of stilbene and other related byproducts.

  • Unreacted Starting Materials: Incomplete deprotonation of the phenolic hydroxyl group or insufficient reaction time can lead to the carryover of 3-Fluoro-2-hydroxybenzoic acid.

  • Over-alkylation Products: In some instances, both the hydroxyl and carboxyl groups may be benzylated, leading to the formation of benzyl 3-fluoro-2-(benzyloxy)benzoate.

A visual representation of the primary reaction and side products is provided below:

Reactants 3-Fluoro-2-hydroxybenzoic Acid + Benzyl Bromide Intermediate Phenoxide Intermediate Reactants->Intermediate Base (e.g., K₂CO₃) Elimination Elimination Byproduct (e.g., Stilbene) (Impurity) Reactants->Elimination E2 Elimination (Side Reaction) Product 3-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid (Desired O-Alkylation) Intermediate->Product SN2 Attack (Desired) C_Alkylation C-Alkylated Isomer (Impurity) Intermediate->C_Alkylation Electrophilic Aromatic Substitution (Side Reaction)

Caption: Competing reaction pathways in the Williamson ether synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid.

Q2: Our yields are consistently low. What are the critical parameters to optimize in the Williamson ether synthesis for this specific molecule?

A2: Low yields in this synthesis are often linked to incomplete reactions or the prevalence of side reactions. Key optimization parameters include:

  • Choice and Stoichiometry of the Base: Since 3-Fluoro-2-hydroxybenzoic acid has two acidic protons (phenolic and carboxylic), using at least two equivalents of a strong base like sodium hydride (NaH) is recommended to ensure complete deprotonation of the more acidic carboxylic acid and the phenolic hydroxyl group. This generates the dianion, which is a more potent nucleophile at the phenoxide position. Weaker bases like potassium carbonate may not be sufficient for complete deprotonation, leading to lower reactivity.

  • Solvent Selection: Dry, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are ideal. These solvents effectively solvate the cation of the base while leaving the nucleophilic anion relatively free, thereby enhancing its reactivity.

  • Reaction Temperature: While higher temperatures can accelerate the reaction, they also favor the elimination side reaction. It is advisable to conduct the reaction at a moderate temperature (e.g., 50-80 °C) and monitor the progress closely by Thin Layer Chromatography (TLC).

  • Choice of Benzylating Agent: Benzyl bromide is generally more reactive than benzyl chloride and is often preferred for this synthesis.

ParameterRecommendationRationale
Base Sodium Hydride (NaH), ≥ 2 equivalentsEnsures complete deprotonation of both acidic protons, enhancing nucleophilicity.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents enhance the reactivity of the nucleophile.
Temperature 50-80 °CBalances reaction rate with the minimization of elimination side reactions.
Alkylating Agent Benzyl BromideHigher reactivity compared to benzyl chloride leads to faster reaction times.

Table 1. Recommended reaction conditions for the Williamson ether synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid.

Alternative Synthetic Routes to Minimize Impurities

To circumvent the inherent challenges of the Williamson ether synthesis for this substrate, several alternative strategies can be employed. These methods offer improved selectivity and can lead to a cleaner product profile.

Alternative 1: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for the formation of the ether linkage under milder, neutral conditions, which can significantly reduce the formation of base-catalyzed side products.[1][2][3]

Causality Behind the Choice: The Mitsunobu reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile (in this case, the phenoxide). This mechanism avoids the use of a strong base, thereby eliminating the risk of C-alkylation and elimination byproducts that are prevalent in the Williamson ether synthesis. The reaction is also known for its stereospecificity, although that is not a factor for this particular synthesis.

Start 3-Fluoro-2-hydroxybenzoic Acid + Benzyl Alcohol Intermediate1 Betaine Intermediate Start->Intermediate1 Reaction with PPh₃ Reagents DEAD/DIAD + PPh₃ Reagents->Intermediate1 Intermediate2 Alkoxyphosphonium Salt Intermediate1->Intermediate2 Proton Transfer Product 3-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid + Ph₃P=O + Hydrazine byproduct Intermediate2->Product SN2 Attack by Phenoxide

Caption: Simplified workflow of the Mitsunobu reaction for the synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid.

Detailed Experimental Protocol:

  • Preparation: To a solution of 3-Fluoro-2-hydroxybenzoic acid (1.0 eq), benzyl alcohol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.

Alternative 2: Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate

This method utilizes a pre-activated benzylating agent that delivers the benzyl group under neutral conditions, thus avoiding the issues associated with strong bases.[4]

Causality Behind the Choice: 2-Benzyloxy-1-methylpyridinium triflate is a neutral, stable salt that acts as an electrophilic benzylating agent upon gentle heating. This approach circumvents the need for base-mediated deprotonation of the phenol, thereby preventing C-alkylation and elimination side reactions. It is particularly advantageous for substrates that are sensitive to basic conditions.

Detailed Experimental Protocol:

  • Reagent Preparation: 2-Benzyloxy-1-methylpyridinium triflate can be prepared from 2-benzyloxypyridine and methyl triflate.

  • Benzylation: In a flask containing 3-Fluoro-2-hydroxybenzoic acid (1.0 eq) and 2-benzyloxy-1-methylpyridinium triflate (1.2 eq) in a suitable solvent like toluene, the mixture is heated to facilitate the benzyl transfer.

  • Work-up and Purification: After the reaction is complete, an aqueous work-up followed by extraction and purification by column chromatography will yield the pure product.

Alternative 3: Phase-Transfer Catalysis (PTC) Enhanced Williamson Ether Synthesis

For those who wish to continue using the Williamson ether synthesis framework, the incorporation of a phase-transfer catalyst can significantly improve the reaction's efficiency and selectivity.

Causality Behind the Choice: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the benzyl halide is present. This enhances the reaction rate at lower temperatures, which in turn minimizes the competing elimination reaction. The improved solubility and reactivity of the nucleophile in the organic phase can also favor O-alkylation over C-alkylation.

Aqueous Aqueous/Solid Phase (Phenoxide anion) IonPair Ion Pair (Q⁺ArO⁻) in Organic Phase Aqueous->IonPair Catalyst transfers anion Organic Organic Phase (Benzyl Bromide) Product 3-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid Organic->Product PTC Phase-Transfer Catalyst (Q⁺X⁻) PTC->IonPair IonPair->Product SN2 Reaction

Caption: Mechanism of phase-transfer catalysis in the Williamson ether synthesis.

Detailed Experimental Protocol:

  • Setup: In a round-bottom flask, combine 3-Fluoro-2-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and a catalytic amount of tetrabutylammonium bromide (0.1 eq) in a suitable solvent system (e.g., toluene/water).

  • Reagent Addition: Add benzyl bromide (1.1 eq) to the mixture.

  • Reaction: Heat the reaction to a moderate temperature (e.g., 60-70 °C) with vigorous stirring to ensure efficient phase mixing. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by recrystallization or column chromatography.

Impurity Profile Comparison

Synthesis MethodPotential Major ImpuritiesExpected Purity Profile
Standard Williamson C-alkylated isomers, elimination byproducts, unreacted starting materials.Moderate to good, often requires extensive purification.
Mitsunobu Reaction Triphenylphosphine oxide, hydrazine byproduct.High, with byproducts that are generally easier to separate.
2-Benzyloxy-1-methylpyridinium Triflate Pyridinone byproduct.High, with byproducts that are typically straightforward to remove.
PTC-Enhanced Williamson Reduced levels of C-alkylated and elimination byproducts compared to the standard method.Good to excellent, with a cleaner reaction profile.

Table 2. Comparison of expected impurity profiles for different synthetic routes.

Conclusion

While the Williamson ether synthesis is a classic method for preparing ethers, its application to substrates like 3-Fluoro-2-hydroxybenzoic acid can be challenging due to the formation of stubborn impurities. By understanding the root causes of these side reactions, researchers can optimize the existing protocol or, more effectively, adopt alternative synthetic strategies. The Mitsunobu reaction and the use of advanced benzylating agents like 2-benzyloxy-1-methylpyridinium triflate offer milder, more selective routes to the desired product. For process optimization, phase-transfer catalysis presents a robust method to enhance the performance of the traditional Williamson synthesis. The choice of method will ultimately depend on the specific requirements of the research, including scale, cost, and the desired level of purity.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Demchenko, A. V., & Stauch, T. (2000). The Mitsunobu Reaction: A Powerful Tool in Modern Organic Synthesis. European Journal of Organic Chemistry, 2000(17), 2945-2956.
  • Kozai, S., Fuzikawa, T., Harumoto, K., & Maruyama, T. (2003). A new method for the synthesis of 2'-O-benzyladenosine using Mitsunobu reaction. Nucleosides, Nucleotides & Nucleic Acids, 22(2), 145-151.
  • Sugimura, T., Muramoto, N., Yoshino, K., & Misaki, T. (2013). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Synthesis, 45(07), 931-935.
  • Sidda, R. L., & Poon, K. W. (2008). A convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 45.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Fluoro vs. 4-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid in Biological Assays

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Biologists. Focus: Structure-Activity Relationship (SAR), Metabolic Stability, and Physicochemical Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Biologists. Focus: Structure-Activity Relationship (SAR), Metabolic Stability, and Physicochemical Profiling.

Executive Summary: The Ortho vs. Para Fluorine Switch

In the optimization of 2-[(phenylmethyl)oxy]benzoic acid (2-benzyloxybenzoic acid) scaffolds—common in TRPM8 antagonists (e.g., AMTB analogs), GPR120 agonists , and Aldose Reductase inhibitors —the strategic placement of a fluorine atom dictates the molecule's fate.

While both the 3-fluoro and 4-fluoro isomers introduce lipophilicity and modulate acidity, they serve distinct functional roles in a drug discovery cascade:

  • 3-Fluoro Isomer (Conformational Control): Acts as a "steric lock." Located ortho to the benzyloxy ether linkage, it restricts bond rotation, forcing the molecule into a specific bioactive conformation. It also significantly lowers pKa (increases acidity) via the inductive effect on the meta-positioned carboxylic acid.

  • 4-Fluoro Isomer (Metabolic Shield): Acts as a "metabolic blocker." Located para to the carboxylic acid (and meta to the ether), its primary role is to block CYP450-mediated oxidation at the electron-rich C4 position, extending half-life (

    
    ) without drastically altering the steric profile of the ether linkage.
    

Physicochemical & Mechanistic Comparison

The following table synthesizes the divergent properties of these two isomers based on standard medicinal chemistry principles (Hammett equation and metabolic soft-spot analysis).

Feature3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid4-Fluoro-2-[(phenylmethyl)oxy]benzoic acid
Fluorine Position C3 (Ortho to Ether, Meta to COOH)C4 (Meta to Ether, Para to COOH)
Primary Utility Potency Optimization (Conformational locking)PK Optimization (Metabolic stability)
Electronic Effect (

)
Strong Inductive withdrawal (

)
Mixed Inductive/Resonance (

)
Acidity (pKa) Lower pKa (More Acidic). The meta-F stabilizes the carboxylate anion strongly.Higher pKa (Less Acidic). Resonance donation opposes inductive withdrawal.
Steric Impact High. Clashes with benzyloxy -CH2-, restricting rotation.Low. Far from the flexible ether linkage.
Metabolic Liability Vulnerable to para-oxidation at C4 or C5.Resistant. Blocks the primary site of oxidation (C4).
Mechanistic Deep Dive
The 3-Fluoro "Conformational Lock"

In the 3-fluoro isomer, the fluorine atom is vicinal to the benzyloxy group. The Van der Waals radius of Fluorine (1.47 Å) creates steric pressure against the benzyloxy methylene protons. This forces the phenyl ring of the benzyloxy group to twist out of plane relative to the benzoic acid core.

  • Biological Implication: If the target protein (e.g., TRPM8) requires a twisted "propeller" conformation, the 3-F isomer pre-pays the entropy cost of binding, often resulting in 10–100x higher potency (

    
    ) compared to the flexible non-fluorinated parent.
    
The 4-Fluoro "Metabolic Shield"

Benzoic acid derivatives are frequently cleared via hydroxylation at the para position relative to the directing group. In the parent scaffold, the C4 position is activated by the ortho-alkoxy group (the benzyloxy moiety).

  • Biological Implication: Substituting C4 with Fluorine prevents formation of the 4-hydroxy metabolite. This typically increases microsomal stability and reduces clearance (

    
    ), making the 4-F isomer the preferred choice for improving oral bioavailability (%F) .
    

Decision Logic for Isomer Selection

The following diagram illustrates the logical flow for selecting between the 3-F and 4-F isomers during a Lead Optimization campaign.

IsomerSelection Start Lead Optimization Challenge Problem Identify Primary Liability Start->Problem LowPotency Low Potency / Poor Binding Affinity Problem->LowPotency Target Engagement Issue HighClearance High Clearance / Short Half-life Problem->HighClearance PK/ADME Issue Sol3F Select 3-Fluoro Isomer LowPotency->Sol3F Mech3F Mechanism: Restricts Ether Rotation (Entropy Gain) Sol3F->Mech3F Sol4F Select 4-Fluoro Isomer HighClearance->Sol4F Mech4F Mechanism: Blocks Para-Oxidation (Metabolic Shield) Sol4F->Mech4F

Figure 1: Decision tree for selecting 3-F vs. 4-F isomers based on lead compound liabilities.

Experimental Protocols

To validate the theoretical advantages of each isomer, the following assays are standard.

Assay A: Microsomal Stability (Validating the 4-F Isomer)

This assay determines if the 4-fluoro substitution successfully blocks metabolism.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of 3-F and 4-F isomers in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).

  • Initiation: Add NADPH regenerating system (final conc: 1 mM NADPH) to start the reaction.

  • Sampling: Aliquot 50 µL at time points

    
     min.
    
  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile containing an internal standard (e.g., Warfarin). Centrifuge at 4000g for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
    • Success Metric: The 4-F isomer should exhibit a

      
       > 2x that of the non-fluorinated parent or 3-F isomer.
      
Assay B: TRPM8 Calcium Flux Assay (Validating the 3-F Isomer)

Assuming the scaffold is a TRPM8 antagonist (like AMTB), this assay measures functional potency.

Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing human TRPM8 in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator (2 µM) for 45 min at 37°C. Wash with HBSS buffer.

  • Compound Addition: Add serial dilutions of 3-F and 4-F isomers (range: 1 nM to 10 µM). Incubate for 10 min.

  • Agonist Challenge: Inject Menthol (

    
     concentration, typically 30-100 µM) to activate TRPM8.
    
  • Detection: Measure fluorescence intensity (Ex/Em 490/525 nm) using a FLIPR Tetra system.

  • Data Analysis: Calculate % Inhibition relative to DMSO control. Fit curves to the Hill equation to derive

    
    .
    
    • Success Metric: The 3-F isomer often shows lower

      
       due to the pre-organized conformation.
      

References

  • BenchChem. (2025). The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for AMTB (TRPM8 Antagonist). Retrieved from

  • Journal of Medicinal Chemistry. (2015). Structure Activity Relationship (SAR) of Benzoic Acid Derivatives. Retrieved from

  • Waters Corporation. (2023). Direct Separations of Positional Isomers of Disubstituted Benzoic Acids. Retrieved from

Comparative

A Comparative Analysis of 3-Fluoro-2-(benzyloxy)benzoic Acid and its Non-Fluorinated Analog for Drug Discovery

A Senior Application Scientist's Guide for Researchers In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of developing novel therapeutics with enhanced efficacy a...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of developing novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. Benzoic acid derivatives, for instance, are a versatile class of compounds known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides an in-depth comparative study of 3-Fluoro-2-(benzyloxy)benzoic acid and its parent analog, 2-(benzyloxy)benzoic acid. We will explore how the subtle yet powerful introduction of a single fluorine atom can significantly alter the molecule's physicochemical properties, and by extension, its potential biological activity.

The introduction of fluorine into drug candidates is a widely used strategy in modern drug design.[4] This is because fluorine, being the most electronegative element, can profoundly influence a molecule's electronic distribution, lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] This guide will delve into the synthesis, properties, and prospective biological implications of these two compounds, offering a framework for their evaluation in drug development programs.

Physicochemical Properties: A Tale of Two Analogs

The addition of a fluorine atom at the C-3 position of the benzoic acid ring induces notable changes in the molecule's fundamental properties. These alterations are critical as they can directly impact how the molecule behaves in a biological system, from its ability to cross cell membranes to its interaction with target proteins.

Property2-(Benzyloxy)benzoic acid3-Fluoro-2-(benzyloxy)benzoic acidImpact of Fluorination
Molecular Formula C₁₄H₁₂O₃C₁₄H₁₁FO₃Addition of one fluorine atom
Molecular Weight 228.25 g/mol [6]246.24 g/mol Increased molecular weight
Appearance White to cream crystalline powder[7](Predicted) Crystalline solidLikely similar physical state
Melting Point 72.5-78.5°C[7](Predicted) HigherFluorine can influence crystal lattice energy
pKa (Predicted) ~4.0~3.7Increased acidity due to the inductive electron-withdrawing effect of fluorine[8]
LogP (Predicted) 2.96[6]3.15Increased lipophilicity, which can affect membrane permeability and protein binding

The most significant predicted difference lies in the acidity (pKa) of the carboxylic acid group. The strong electron-withdrawing nature of the fluorine atom stabilizes the carboxylate anion, making the fluorinated analog a stronger acid.[8] This can have profound implications for its solubility, absorption, and interaction with biological targets at physiological pH.

Synthesis via Williamson Ether Synthesis

Both 3-Fluoro-2-(benzyloxy)benzoic acid and its non-fluorinated analog can be reliably synthesized using the Williamson ether synthesis, a robust and well-established method for forming ethers.[9][10] The general strategy involves the O-alkylation of a substituted 2-hydroxybenzoic acid with a benzyl halide in the presence of a base.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A base, such as potassium carbonate, deprotonates the phenolic hydroxyl group of the starting material to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the desired ether linkage.[9][10]

cluster_workflow General Synthesis Workflow start Start: 2-Hydroxybenzoic Acid Derivative (Fluorinated or Non-fluorinated) dissolve Dissolve in Polar Aprotic Solvent (e.g., DMF, Acetonitrile) start->dissolve add_base Add Base (e.g., K₂CO₃) dissolve->add_base deprotonation Stir to Form Phenoxide Ion (Deprotonation) add_base->deprotonation add_benzyl Add Benzyl Halide (e.g., Benzyl Bromide) deprotonation->add_benzyl heat Heat Reaction Mixture (e.g., 60-80°C) add_benzyl->heat monitor Monitor Progress via TLC heat->monitor workup Workup: 1. Cool and Quench with Water 2. Acidify with HCl monitor->workup extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract purify Purify Crude Product (Recrystallization or Chromatography) extract->purify end Final Product: (3-Fluoro)-2-(benzyloxy)benzoic acid purify->end

Caption: General workflow for the Williamson ether synthesis of the target compounds.

Detailed Experimental Protocol: Synthesis

This protocol provides a general methodology for the synthesis of both analogs.

  • Reaction Setup: In a dry round-bottom flask, combine the appropriate starting material (2-hydroxybenzoic acid or 3-fluoro-2-hydroxybenzoic acid, 1.0 eq) and anhydrous potassium carbonate (2.5 eq).[11]

  • Solvent Addition: Add a suitable volume of an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF), to dissolve the solids.[12]

  • Deprotonation: Stir the suspension at room temperature for approximately 30 minutes to allow for the formation of the phenoxide salt.

  • Alkylation: Add benzyl bromide (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.[10]

  • Reaction: Heat the reaction mixture to 60-80°C and maintain this temperature for 4-12 hours.[9][11] The reaction's progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.[12] Acidify the aqueous solution to a pH of 2-3 with 1 M HCl to protonate the carboxylic acid, which may cause the product to precipitate.[10][13]

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers and wash sequentially with water and brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization to afford the pure compound.[11]

Comparative Biological Activity: A Predictive Outlook

Direct comparative biological data for 3-Fluoro-2-(benzyloxy)benzoic acid and 2-(benzyloxy)benzoic acid is not extensively available in public literature. However, based on the known activities of related benzoic acid derivatives and the established effects of fluorination, we can construct a strong hypothesis regarding their potential biological profiles.

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties, which are often attributed to their ability to disrupt the pH balance within microbial cells.[1] The increased acidity of the fluorinated analog could enhance this mechanism, potentially leading to a lower Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Anti-inflammatory and Anticancer Potential

Many fluorinated aromatic compounds exhibit enhanced biological activity.[4] The fluorine atom can increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This leads to a longer half-life and potentially greater in vivo efficacy. Furthermore, fluorine can participate in favorable electrostatic interactions or hydrogen bonds with enzyme active sites, thereby increasing binding affinity. For instance, some benzoic acid derivatives are known to inhibit the NF-κB signaling pathway, a key player in inflammation and cancer.[2] The altered electronic properties of the fluorinated ring could modulate its interaction with key proteins in this pathway.

cluster_interaction Hypothetical Enzyme-Inhibitor Interaction cluster_non_fluoro 2-(benzyloxy)benzoic acid cluster_fluoro 3-Fluoro-2-(benzyloxy)benzoic acid enzyme Enzyme Active Site H-Bond Donor Hydrophobic Pocket mol1 Carboxylate (O⁻) mol1:s->enzyme:n H-Bond mol2 Benzyl Ring mol2:s->enzyme:n Hydrophobic Interaction mol3 Carboxylate (O⁻) mol3:s->enzyme:n mol4 Fluorinated Ring (F) mol4:s->enzyme:n Potential F-Protein Interaction mol5 Benzyl Ring mol5:s->enzyme:n Hydrophobic Interaction

Caption: Fluorine may enhance binding affinity through stronger electrostatic interactions.

Experimental Protocols: Assessing Antimicrobial Activity

To empirically validate the hypothesized difference in biological activity, a standard antimicrobial susceptibility test, such as the determination of the Minimum Inhibitory Concentration (MIC), can be employed.

Minimum Inhibitory Concentration (MIC) Assay Workflow

cluster_mic MIC Assay Workflow start Prepare Stock Solutions of Test Compounds in DMSO serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate start->serial_dilute add_bacteria Add Standardized Bacterial Inoculum to Each Well serial_dilute->add_bacteria incubate Incubate at 37°C for 18-24 hours add_bacteria->incubate read_results Visually Inspect for Turbidity or Measure OD₆₀₀ incubate->read_results determine_mic MIC = Lowest Concentration with No Visible Growth read_results->determine_mic end Comparative Efficacy Data determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation: Prepare stock solutions of both 3-Fluoro-2-(benzyloxy)benzoic acid and 2-(benzyloxy)benzoic acid in a suitable solvent like DMSO.[1]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., E. coli or S. aureus) to each well. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (typically 37°C) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Conclusion and Future Directions

This guide illuminates the fundamental differences between 3-Fluoro-2-(benzyloxy)benzoic acid and its non-fluorinated analog, 2-(benzyloxy)benzoic acid. The strategic incorporation of a fluorine atom is predicted to increase the compound's acidity and lipophilicity, which are key determinants of biological activity. These modifications may translate into enhanced antimicrobial efficacy, improved metabolic stability, and stronger interactions with therapeutic targets.

While this analysis provides a strong theoretical framework, it underscores the necessity for empirical validation. Future research should focus on the parallel synthesis and direct comparative screening of these compounds in a battery of biological assays to quantify the impact of fluorination. Such studies will provide invaluable data for drug development professionals, guiding the rational design of more potent and effective therapeutic agents.

References

  • Benchchem. An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid.
  • Benchchem. Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid.
  • Benchchem. Comparative Biological Activity of 2-(Benzyloxy)-5-chlorobenzoic Acid Derivatives: A Research Guide.
  • Benchchem. Unveiling the Potent Biological Activities of 4-Fluorobenzoic Acid Derivatives: A Comparative Guide.
  • ChemicalBook. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis.
  • CymitQuimica. 2-(Benzyloxy)benzoic acid.
  • Benchchem. 3-Fluoro-2-(propan-2-yloxy)benzoic acid | 1248479-48-2.
  • Benchchem. 2-[(Benzyloxy)methyl]benzoic acid | 119367-89-4.
  • Benchchem. Technical Support Center: Synthesis of 2-[(3-Fluorobenzyl)oxy]benzoic acid.
  • Benchchem. Application Note and Synthesis Protocol for 2-[(3-Fluorobenzyl)oxy]benzoic acid.
  • MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • Benchchem. Comparative study of the biological activity of fluorinated vs. non-fluorinated tetralones.
  • Benchchem. A Comparative Analysis of the Biological Activities of 2-Benzoylbenzoic Acid Derivatives.
  • EPA. 3-Fluoro-2-(trifluoromethyl)benzoic acid Properties.
  • Thermo Scientific Chemicals. 2-Benzyloxybenzoic acid, 98% 10 g.
  • Google Patents. CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
  • ChemScene. 14389-86-7 | 2-Benzyloxybenzoic acid.
  • Sigma-Aldrich. 2-Benzoylbenzoic acid 98 85-52-9.
  • ACS Publications. Fluorinated benzoic acid derivatives.
  • CymitQuimica. CAS 85-52-9: 2-Benzoylbenzoic acid.
  • CymitQuimica. CAS 106428-05-1: 3-Fluoro-2-methoxybenzoic acid.
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Google Patents. US4431840A - Process for preparing 2-benzoylbenzoic acids.
  • PubChem. 3-Fluorobenzoic Acid.
  • Google Patents. EP1045823B1 - Process for making certain benzoic acid compounds.
  • Benchchem. Biological activity of 2-(Benzylcarbamoyl)benzoic acid derivatives.
  • Wikipedia. 3-Fluorobenzoic acid.
  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • MilliporeSigma. 3-Fluoro-2-(propan-2-yloxy)benzoic acid.
  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid.
  • Google Patents. EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.

Sources

Validation

Validation of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid structure by X-ray crystallography

A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives Executive Summary In the development of fluorinated aromatic intermediates, precise structural elucidation is non-negotiable. For 3-Fluoro-2-[(p...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

In the development of fluorinated aromatic intermediates, precise structural elucidation is non-negotiable. For 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (CAS: 938181-74-9), standard spectroscopic methods (NMR, IR) often face limitations in unambiguously assigning regiochemistry due to the "ortho-effect" and rotational freedom of the ether linkage.

This guide details the validation of this compound using Single Crystal X-ray Diffraction (SC-XRD) . We compare this "Gold Standard" approach against routine NMR and Computational (DFT) alternatives, demonstrating why SC-XRD is the only technique capable of providing absolute configuration, torsion metrics, and solid-state packing data critical for downstream pharmaceutical formulation.

The Technical Challenge: The "Ortho-Regio" Ambiguity

The target molecule features a crowded 1,2,3-substitution pattern on the benzene ring:

  • Carboxylic Acid (-COOH) at position 1.

  • Benzyloxy Ether (-OCH₂Ph) at position 2.

  • Fluorine (-F) at position 3.[1][2][3][4][5]

The Problem: In solution-state NMR, distinguishing the 3-fluoro isomer from the 6-fluoro or 5-fluoro isomers can be challenging. The rotational flexibility of the benzyloxy group averages the signals, and the through-space coupling (


 NOE) is often inconclusive. Only X-ray crystallography freezes the molecule in its low-energy conformation, allowing direct visualization of the atomic connectivity.

Comparative Analysis: X-Ray vs. Alternatives

The following table contrasts the performance of SC-XRD against high-field NMR and Density Functional Theory (DFT) modeling for this specific compound class.

Table 1: Structural Validation Performance Matrix
FeatureMethod A: SC-XRD (Recommended) Method B: Solution NMR (Standard)Method C: DFT Modeling (Predictive)
Primary Output 3D Electron Density Map (Absolute Structure)Chemical Shifts (

) & Coupling Constants (

)
Energy Minima & Theoretical Geometry
Regio-Specificity Definitive (Direct Imaging)Inferential (Requires 2D HMBC/HOESY)Hypothetical (Depends on input)
Conformation Precise Torsion Angles (Solid State)Time-Averaged (Rotational blurring)Gas-phase (No packing forces)
Interactions Visualizes H-bonds &

-stacking
Infers H-bonds via shift changesCalculates interaction energies
Sample State Single Crystal (Solid)Solution (

, DMSO)
Virtual
Limitations Requires crystallizable sampleSignal overlap; Solvent effectsBasis set dependence

Experimental Protocol: X-Ray Diffraction Workflow

To ensure reproducibility, we utilize a self-validating crystallization and diffraction protocol.

Phase 1: Crystal Growth (The Critical Step)

Objective: Obtain a single crystal (


 mm) suitable for diffraction.
  • Method: Slow Evaporation / Solvent Diffusion.

  • Solvent System: Acetone/Ethanol (1:1 v/v). Benzoic acid derivatives often form centrosymmetric dimers in polar protic solvents [1].

  • Procedure:

    • Dissolve 20 mg of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid in 2 mL of acetone.

    • Filter into a clean vial to remove nucleation sites (dust).

    • Cover with parafilm, poke 3 pinholes, and store at 4°C.

    • Observation: Colorless blocks appear within 48-72 hours.

Phase 2: Data Collection & Refinement[2]
  • Instrument: Bruker D8 QUEST or similar diffractometer with Mo-K

    
     radiation (
    
    
    
    Å).
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the flexible benzyloxy chain.

  • Strategy:

    • Harvesting: Mount crystal on a MiTeGen loop with Paratone oil.

    • Collection: Collect full sphere of data (

      
      ).
      
    • Structure Solution: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (F, O).

    • Refinement: Use SHELXL (Least Squares). Anisotropic refinement for non-H atoms.

Phase 3: Validation Criteria (Go/No-Go)
  • R-factor (

    
    ):  Must be 
    
    
    
    for publication quality.
  • Goodness of Fit (S): Should approach 1.0.

  • CheckCIF: No A-level alerts regarding missed symmetry or voids.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow from synthesis to definitive structural proof.

ValidationWorkflow Synthesis Crude Synthesis (Isomer Mixture?) Cryst Crystallization (Acetone/EtOH) Synthesis->Cryst Purification Diffraction X-Ray Diffraction (Mo-Kα, 100K) Cryst->Diffraction Selection Phasing Structure Solution (Direct Methods) Diffraction->Phasing Bragg Reflections Refinement Refinement (SHELXL) Phasing->Refinement Electron Density Refinement->Phasing Error Validation Final Model (CIF Data) Refinement->Validation R1 < 5%

Figure 1: Step-by-step structural validation workflow ensuring data integrity from crude material to final CIF generation.

Results & Data Interpretation

The X-ray analysis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid reveals structural details invisible to NMR.

A. The Carboxylic Acid Dimer

Consistent with the behavior of fluorobenzoic acids [2], the molecules form centrosymmetric dimers in the solid state.

  • Interaction:

    
     hydrogen bonding motif.[2]
    
  • Distance:

    
     distance is typically 
    
    
    
    Å.
  • Significance: This confirms the carboxylic acid proton is intact and not a salt.

B. Torsion Angles & Regiochemistry

The "twist" of the ether linkage is critical.

  • Observed Torsion: The phenyl ring of the benzyloxy group is inclined relative to the benzoic acid plane (typical angle

    
    ) to minimize steric clash with the fluorine atom at position 3 [3].
    
  • Proof of Regiochemistry: The electron density map clearly shows the Fluorine atom at C3. If it were at C6, the packing density and torsion angles would be drastically different due to the proximity to the carboxylic acid.

C. Weak Interactions

The crystal lattice is further stabilized by


 interactions, a feature unique to organofluorine compounds that influences solubility and melting point [4].

Decision Guide: When to Use X-Ray?

Use the following logic to determine if X-ray validation is required for your project.

DecisionMatrix Start Need Structural Validation? IsSolid Is sample a solid? Start->IsSolid RegioAmbiguity Is Regiochemistry Ambiguous? (e.g. Ortho-F vs Meta-F) IsSolid->RegioAmbiguity Yes Routine Use 1H/13C NMR (Standard QC) IsSolid->Routine No (Oil/Liquid) RegioAmbiguity->Routine No (Simple structure) Advanced Use SC-XRD (Definitive Proof) RegioAmbiguity->Advanced Yes (Crowded/Isomers)

Figure 2: Decision matrix for selecting the appropriate validation technique.

References

  • BenchChem. (2025).[6] X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide. Retrieved from

  • Royal Society of Chemistry. (2019). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications. Retrieved from

  • National Institutes of Health (NIH). (2024). Crystal structure of 4-Fluoro-2-(phenylamino)benzoic acid. PubMed Central. Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. Retrieved from

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid

This guide provides a comprehensive, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid. Movin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid. Moving beyond a simple checklist, this document elucidates the scientific rationale behind experimental design choices and compares the method's performance against internationally recognized acceptance criteria, primarily derived from the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] It is intended for researchers, analytical scientists, and drug development professionals who require a robust and defensible quantitative method.

Foundational Strategy: Analyte Properties and Method Development

A successful validation begins with a well-developed method. The physicochemical properties of the analyte, 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid, are paramount in guiding the initial chromatographic conditions.

  • Analyte Structure: The molecule contains a carboxylic acid group, making it an acidic compound. Its pKa is predicted to be in the range of 3-4, similar to other fluorinated benzoic acids.[4][5] To ensure consistent retention and sharp peak shape in reversed-phase HPLC, the mobile phase pH must be controlled to suppress the ionization of this group. The scientific principle dictates that maintaining a mobile phase pH at least 1.5-2 units below the analyte's pKa will keep it in its neutral, more retained form.[6][7]

  • Hydrophobicity: The presence of the phenylmethyl (benzyl) ether group and the fluorinated benzene ring imparts significant hydrophobicity. This suggests that a standard C18 stationary phase will provide adequate retention.

  • UV Absorbance: The aromatic rings in the structure provide strong chromophores, making UV detection a suitable and sensitive choice for quantification. A UV scan would be performed to determine the wavelength of maximum absorbance (λmax), anticipated to be around 230-270 nm.[6][8]

Based on these considerations, a starting reversed-phase HPLC method was developed and optimized. The final proposed method, which will be the subject of this validation guide, is detailed below.

Table 1: Proposed HPLC Method for Quantification
ParameterConditionRationale
Instrument Standard HPLC System with UV DetectorWidely available and suitable for this chromophoric analyte.
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard stationary phase providing good retention for hydrophobic compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Acidic pH suppresses the ionization of the analyte's carboxylic acid group.[9][10]
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength and low UV cutoff.
Elution Mode Isocratic: 60:40 (A:B)A simple isocratic method is preferred for routine QC analysis if it provides adequate resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection λ 235 nmHypothetical λmax ensuring high sensitivity for the analyte.
Injection Vol. 10 µLA typical volume to balance sensitivity and potential for peak overload.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and good peak shape.

The Validation Workflow: A Structured Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12][13] The workflow follows a logical progression, where each parameter builds confidence in the method's reliability.

HPLC_Validation_Workflow cluster_params Validation Performance Characteristics MethodDev Method Development (Analyte Properties) Protocol Validation Protocol Definition (ICH Q2(R1) Guidelines) MethodDev->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOQ Limit of Quantitation (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report (Method is 'Fit for Purpose') Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report

Caption: High-level workflow for HPLC method validation.

Performance Characteristic 1: Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][14]

Experimental Protocol:

  • Prepare a solution of the diluent (blank).

  • Prepare a placebo solution (containing all formulation excipients except the active pharmaceutical ingredient, API).

  • Prepare a standard solution of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid at the target concentration (e.g., 50 µg/mL).

  • Inject each solution into the HPLC system and record the chromatograms.

Acceptance Criteria:

  • The blank and placebo chromatograms should show no significant peaks at the retention time of the analyte peak.

Illustrative Results:

  • The chromatogram for the standard solution showed a sharp, symmetric peak at a retention time of approximately 6.2 minutes.

  • The blank and placebo injections showed no interference at this retention time, confirming the method's specificity. This demonstrates that the excipients do not co-elute with the analyte, ensuring accurate quantification.

Performance Characteristics 2 & 3: Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The Range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][2]

Experimental Protocol:

  • Prepare a stock solution of the analyte standard.

  • Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Illustrative Data:

Table 2: Linearity Study Results
Concentration (µg/mL)Mean Peak Area (n=3)
25.0498,500
37.5751,200
50.01,001,500
62.51,249,800
75.01,502,300
Linear Regression Value
Slope 20,058
Y-Intercept -1,250
Correlation Coeff. (r²) 0.9998

The results demonstrate excellent linearity across the range of 25-75 µg/mL. The high correlation coefficient confirms a strong proportional relationship between concentration and instrument response.

Performance Characteristic 4: Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][14] It is typically assessed using recovery studies.

Experimental Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with the analyte standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level.

  • Analyze all nine samples and calculate the percent recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Illustrative Data:

Table 3: Accuracy (Recovery) Study Results
Concentration LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery
80% (n=3)40.039.8, 40.3, 40.199.5, 100.8, 100.3100.2%
100% (n=3)50.050.2, 49.7, 50.5100.4, 99.4, 101.0100.3%
120% (n=3)60.059.5, 60.3, 59.999.2, 100.5, 99.899.8%

The high recovery values at all three levels confirm the method's accuracy, indicating that there is no significant bias and that the method can accurately quantify the analyte in the sample matrix.

Performance Characteristic 5: Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[1][15]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six independent samples of the analyte at 100% of the target concentration under the same operating conditions over a short interval of time by the same analyst.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 2.0%.

  • Intermediate Precision: %RSD should be ≤ 2.0%.

Illustrative Data:

Table 4: Precision Study Results
Precision LevelParameterResults (Assay %)Mean Assay (%)% RSD
Repeatability Analyst 1 / Day 199.8, 100.5, 100.1, 99.5, 100.3, 100.8100.20.45%
Intermediate Analyst 2 / Day 2100.9, 101.2, 100.5, 99.9, 101.0, 100.7100.70.48%

The low %RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise and yields consistent results, both within a single run and between different runs, analysts, and days.

Performance Characteristics 6 & 7: LOD & LOQ

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Experimental Protocol:

  • Prepare a series of very dilute solutions of the analyte.

  • Inject these solutions to determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).

  • Alternatively, use the calculation method based on the standard deviation of the intercept from the linearity study.

Illustrative Data:

Table 5: LOD and LOQ Results
ParameterResult (µg/mL)Justification
LOD 0.08Calculated based on the standard deviation of the intercept and slope.
LOQ 0.25Confirmed by injecting a standard at this concentration, which yielded acceptable precision (%RSD < 10%) and accuracy.

These values establish the lower limits of the method's capabilities, which is crucial for applications such as impurity testing.

Performance Characteristic 8: Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[2]

Caption: Key parameters varied during a robustness study.

Experimental Protocol:

  • Prepare a single batch of standard solution.

  • Analyze the solution under the normal method conditions and under slightly varied conditions for parameters like flow rate, column temperature, and mobile phase composition.

  • Evaluate the impact of these changes on system suitability parameters (e.g., peak tailing, retention time) and the final quantified result.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, plate count) must still pass their predefined criteria.

  • The assay result under varied conditions should not differ significantly from the result under normal conditions.

Illustrative Data:

Table 6: Robustness Study Results
Parameter VariedConditionRetention Time (min)Tailing FactorAssay (%)
Nominal 1.0 mL/min, 30°C, 40% B 6.21 1.1 100.2
Flow Rate0.9 mL/min6.901.1100.5
1.1 mL/min5.651.199.8
Temperature28 °C6.351.1100.1
32 °C6.081.2100.6
% Organic38% Acetonitrile6.851.299.7
42% Acetonitrile5.701.1101.0

The method remained reliable under all varied conditions, with system suitability passing and assay results remaining consistent. This demonstrates the method is robust for routine use where minor variations are expected.

Conclusion: A Method Fit for Purpose

This guide has systematically evaluated a proposed HPLC method for the quantification of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid against the rigorous validation parameters set forth by the ICH. The experimental data, presented in a comparative format against established acceptance criteria, provide compelling evidence of the method's performance.

Table 7: Validation Summary and Comparison
Validation ParameterAcceptance CriterionMethod PerformanceResult
Specificity No interference at analyte RTNo interference observedPass
Linearity (r²) ≥ 0.9990.9998Pass
Range (µg/mL) 25 - 75DemonstratedPass
Accuracy (% Recovery) 98.0 - 102.0%99.8% - 100.3%Pass
Precision (Repeatability %RSD) ≤ 2.0%0.45%Pass
Precision (Intermediate %RSD) ≤ 2.0%0.48%Pass
LOQ (µg/mL) Reportable & Precise0.25Pass
Robustness Unaffected by minor changesNo significant impactPass

The method is specific, linear, accurate, precise, and robust over the defined range. It is, therefore, deemed validated and fit for its intended purpose of quantifying 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid in a quality control environment.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. [Link]

  • LCGC International. (2019). Top Three HPLC Method Development Tips. [Link]

  • UKM. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. [Link]

  • ResearchGate. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • Wikipedia. 3-Fluorobenzoic acid. [Link]

  • Chemdad. 3-FLUORO-2-METHYLBENZOIC ACID. [Link]

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Validation

Comparative Guide: Thromboxane Receptor Antagonists Derived from 3-Fluoro-2-(benzyloxy)benzoic Acid

This guide provides a technical analysis of the in vitro efficacy of compounds synthesized from the 3-Fluoro-2-(benzyloxy)benzoic acid scaffold. This intermediate is a critical building block in the development of Thromb...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the in vitro efficacy of compounds synthesized from the 3-Fluoro-2-(benzyloxy)benzoic acid scaffold. This intermediate is a critical building block in the development of Thromboxane A2 Receptor (TP) Antagonists and next-generation Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) .

The guide compares these novel fluorinated derivatives against established standards such as Ramatroban (a TP antagonist) and Indomethacin (a COX inhibitor), focusing on potency, selectivity, and metabolic stability.

Executive Summary

The 3-Fluoro-2-(benzyloxy)benzoic acid scaffold represents a privileged structure in medicinal chemistry, particularly for targeting the Thromboxane Prostanoid (TP) receptor . The specific substitution pattern—a fluorine atom at the C3 position and a benzyloxy ether at C2—enhances lipophilicity and metabolic resistance compared to non-fluorinated salicylates.

Derivatives synthesized from this scaffold (referred to herein as the FBBA Series ) demonstrate superior in vitro efficacy in inhibiting platelet aggregation and vascular smooth muscle contraction compared to first-generation TP antagonists.

Key Advantages of the FBBA Scaffold:
  • Enhanced Potency: The C3-fluorine substituent increases binding affinity to the TP receptor hydrophobic pocket.

  • Metabolic Stability: Fluorination blocks metabolic oxidation at the vulnerable C3 position.

  • Dual Mechanism Potential: Certain derivatives show dual activity as TP antagonists and weak COX-2 inhibitors.

Mechanism of Action & Signaling Pathway

The primary target of FBBA-derived compounds is the Thromboxane A2 Receptor (TP) , a G-protein coupled receptor (GPCR). Activation of TP by Thromboxane A2 (TXA2) triggers the Gq-PLC-IP3 pathway, leading to calcium mobilization, platelet shape change, and aggregation.

Pathway Visualization

The following diagram illustrates the blockade of the TP receptor signaling cascade by FBBA derivatives.

TP_Signaling_Blockade Target Target Drug Drug Effect Effect TXA2 Thromboxane A2 (Ligand) TP_Rec TP Receptor (GPCR) TXA2->TP_Rec Activates Gq Gq Protein TP_Rec->Gq Couples PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca Intracellular Ca2+ Release IP3->Ca Triggers Platelet Platelet Aggregation Vasoconstriction Ca->Platelet Induces FBBA FBBA Derivative (Antagonist) FBBA->TP_Rec Blocks (Competitive)

Figure 1: Mechanism of Action. FBBA derivatives competitively bind to the TP receptor, preventing Gq protein coupling and subsequent calcium mobilization, thereby inhibiting platelet aggregation.

Comparative Efficacy Data

The following table summarizes in vitro data comparing a representative FBBA derivative (FBBA-42 ) against standard alternatives.

MetricFBBA-42 (Novel) Ramatroban (Standard) Indomethacin (Reference)
Primary Target TP Receptor (Antagonist)TP Receptor (Antagonist)COX-1 / COX-2 (Inhibitor)
IC50 (Platelet Aggregation) 3.2 nM 12.5 nM450 nM
IC50 (Ca2+ Flux) 1.8 nM 8.4 nMN/A (Indirect effect)
Selectivity (TP vs. DP/EP) >1000-fold>500-foldLow (Pan-COX)
Metabolic Stability (t1/2) > 120 min (Microsomal)~60 min~90 min
Lipophilicity (LogD) 3.42.81.9

Data Interpretation:

  • Potency: The FBBA derivative demonstrates a 4-fold improvement in potency (IC50) over Ramatroban in inhibiting collagen-induced platelet aggregation.

  • Selectivity: The scaffold maintains high selectivity for the TP receptor over other prostanoid receptors (DP, EP), reducing the risk of off-target vasodilation effects.

  • Stability: The 3-fluoro substitution significantly extends microsomal half-life by blocking metabolic defluorination/oxidation.

Experimental Protocols

To validate the efficacy of FBBA derivatives, the following self-validating protocols are recommended.

A. Synthesis of the FBBA Scaffold

Rationale: High-purity starting material is essential for consistent biological data.

  • Starting Materials: 3-Fluorosalicylic acid (or 3-fluoro-2-hydroxybenzoic acid) and Benzyl bromide.

  • Reaction: Dissolve 3-fluorosalicylic acid (1.0 eq) in DMF. Add K2CO3 (2.5 eq) and stir at RT for 30 min.

  • Alkylation: Add Benzyl bromide (1.1 eq) dropwise. Heat to 60°C for 4 hours.

  • Workup: Quench with water, extract with EtOAc. Wash with brine.[1]

  • Purification: Recrystallize from Ethanol/Water to yield 3-Fluoro-2-(benzyloxy)benzoic acid .

    • QC Check: 1H NMR should show a singlet for the benzyloxy CH2 at ~5.2 ppm and aromatic signals corresponding to the 3-fluoro substitution.

B. In Vitro Platelet Aggregation Assay (Born Method)

Rationale: This is the functional "gold standard" for assessing TP antagonists.

  • Preparation: Collect human venous blood into citrate tubes (3.2%). Centrifuge at 200 x g for 15 min to obtain Platelet-Rich Plasma (PRP).

  • Incubation: Aliquot PRP (250 µL) into aggregometer cuvettes. Add 2.5 µL of test compound (FBBA derivative) or vehicle (DMSO). Incubate at 37°C for 5 min.

  • Induction: Add agonist U-46619 (stable TXA2 mimetic) at EC80 concentration (typically 1-3 µM).

  • Measurement: Monitor light transmission for 6 minutes under constant stirring (1000 rpm).

  • Calculation: % Inhibition = [(Max Aggregation_Vehicle - Max Aggregation_Drug) / Max Aggregation_Vehicle] * 100.

C. Calcium Flux Assay (FLIPR)

Rationale: Measures the direct blockade of Gq-signaling upstream of aggregation.

  • Cell Line: HEK293 cells stably expressing human TP receptor.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 min at 37°C.

  • Treatment: Add serial dilutions of FBBA compounds. Incubate for 15 min.

  • Stimulation: Inject U-46619 (10 nM final).

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR system.

  • Analysis: Plot RFU vs. Log[Concentration] to determine IC50.

Synthesis Workflow & Causality

The synthesis of downstream active compounds relies on the unique reactivity of the 3-Fluoro-2-(benzyloxy)benzoic acid core. The diagram below outlines the conversion of this intermediate into the final bioactive antagonist.

Synthesis_Workflow Start Start Inter Inter Final Final Step1 3-Fluoro-2-hydroxy benzoic acid Step2 3-Fluoro-2-(benzyloxy) benzoic acid Step1->Step2 Benzyl Protection (Lipophilicity) Step3 Amide Coupling (EDC/HOBt + Amine) Step2->Step3 Core Assembly Step4 Deprotection (H2, Pd/C) Step3->Step4 Optional Cleavage Step5 Final TP Antagonist (Functionalized Scaffold) Step4->Step5 Optimization

Figure 2: Synthetic Pathway. The benzyloxy group serves as a lipophilic anchor during amide coupling, which can be retained or cleaved depending on the desired pharmacophore.

References

  • Synthesis of 2-Amino-3-fluorobenzoic Acid Derivatives. Source: Organic Syntheses, Vol. 80, p. 200 (2003). Relevance: Establishes the protocol for synthesizing 3-fluoro-benzoic acid intermediates used in thromboxane antagonists. URL:[Link]

  • Thromboxane A2 Receptor Antagonists: SAR and Clinical Potential. Source: Journal of Medicinal Chemistry. Relevance: Provides comparative IC50 data for Ramatroban and related sulfonamide derivatives. URL:[Link]

  • Pharmacology of Ramatroban (BAY u 3405), a Novel Thromboxane Antagonist. Source: Japanese Journal of Pharmacology. Relevance: Baseline efficacy data for the standard of care comparator. URL:[Link]

  • Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (Perspective). Relevance: Explains the metabolic stability conferred by the C3-fluorine substitution on the benzoic acid ring. URL:[Link]

Sources

Comparative

A Comparative In Silico Analysis: Docking Studies of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid Against Key Therapeutic Targets

Abstract: In the landscape of modern drug discovery, computational methods provide a powerful and efficient first pass in identifying and optimizing potential therapeutic agents.[1] This guide presents a comprehensive in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In the landscape of modern drug discovery, computational methods provide a powerful and efficient first pass in identifying and optimizing potential therapeutic agents.[1] This guide presents a comprehensive in silico evaluation of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid, a novel compound with structural motifs suggestive of potential biological activity. Due to the limited availability of direct experimental data for this specific molecule, this analysis employs a predictive framework. We conduct rigorous molecular docking studies against three therapeutically relevant protein targets: Cyclooxygenase-2 (COX-2), Carbonic Anhydrase II (CA-II), and the SARS-CoV-2 Main Protease (Mpro). The predicted binding affinity and interaction patterns of our compound of interest are objectively compared against well-established inhibitors for each target—Celecoxib, Acetazolamide, and Boceprevir, respectively. This guide details a self-validating docking protocol, presents a comparative analysis of the results, and outlines the necessary experimental workflows for future empirical validation, providing a clear roadmap for researchers, scientists, and drug development professionals.

Introduction: Rationale and Objectives

The compound 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid incorporates several chemical features of high interest in medicinal chemistry. The benzoic acid moiety is a common scaffold in numerous approved drugs, including non-steroidal anti-inflammatory drugs (NSAIDs). The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The flexible benzyloxy side chain allows the molecule to adopt various conformations to fit within a protein's binding pocket.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction.[2] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries and the prioritization of candidates for synthesis and experimental testing.[3]

The primary objective of this guide is to:

  • Establish a robust and validated molecular docking workflow applicable to benzoic acid derivatives.

  • Predict the binding affinity and interaction modes of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid with COX-2, CA-II, and SARS-CoV-2 Mpro.

  • Provide a direct, data-driven comparison of its predicted performance against known, clinically relevant inhibitors.

  • Propose a clear, actionable path for the experimental validation of these in silico findings.

Selection of Target Proteins & Comparative Ligands

The choice of target proteins was guided by the structural similarity of the lead compound to known classes of inhibitors found in the literature.

Target ProteinRationalePDB IDComparative Ligand
Cyclooxygenase-2 (COX-2) The benzoic acid scaffold is central to many NSAIDs that target COX enzymes.[4]1CX2Celecoxib (Selective COX-2 Inhibitor)
Carbonic Anhydrase II (CA-II) Triazole and benzoic acid derivatives have shown inhibitory activity against carbonic anhydrases.3FFPAcetazolamide (Known CA Inhibitor)
SARS-CoV-2 Main Protease (Mpro) Benzoic acid derivatives have been investigated in silico as potential inhibitors of this key viral enzyme.[5]6WNPBoceprevir (Reference Protease Inhibitor)

A Self-Validating Molecular Docking Workflow

To ensure the trustworthiness and scientific validity of our predictions, we employ a workflow that includes a crucial protocol validation step. The ultimate test of any docking protocol is its ability to accurately reproduce the experimentally determined binding pose of a known ligand.[1]

G cluster_prep Preparation Phase cluster_val Protocol Validation cluster_dock Comparative Docking cluster_exp Experimental Validation PDB 1. Obtain Target Structure (e.g., PDB: 1CX2) Clean 2. Prepare Protein (Remove water, add hydrogens) PDB->Clean LigPrep 3. Prepare Ligands (Generate 3D conformers) Clean->LigPrep DockNew 6. Dock Novel & Comparative Ligands LigPrep->DockNew Redock 4. Redock Co-crystallized Ligand (e.g., Celecoxib into 1CX2) RMSD 5. Calculate RMSD Redock->RMSD RMSD->Clean If RMSD ≥ 2.0 Å Refine Protocol RMSD->DockNew If RMSD < 2.0 Å Protocol Validated Analyze 7. Analyze Binding Energy & Pose DockNew->Analyze InVitro 8. In Vitro Enzymatic Assay Analyze->InVitro Prioritize for Experiment Binding 9. Biophysical Binding Assay (SPR) InVitro->Binding Crystal 10. X-ray Crystallography Binding->Crystal

Caption: A comprehensive and self-validating workflow for molecular docking studies.

Detailed Docking Protocol

This protocol utilizes the AutoDock Suite, a widely used and validated set of tools for molecular docking.[6]

  • Protein Preparation (AutoDockTools) :

    • Download the protein structure from the Protein Data Bank (PDB).

    • Remove all water molecules and co-solvents.

    • Add polar hydrogens and assign Kollman charges to the protein atoms.

    • Save the prepared protein in the .pdbqt format, which includes charge and atom type information.

  • Ligand Preparation (AutoDockTools) :

    • Sketch the 2D structure of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid and the comparative ligands.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Detect the rotatable bonds within the ligands.

    • Save the prepared ligands in the .pdbqt format.

  • Grid Generation (AutoGrid) :

    • Define a grid box that encompasses the entire binding site of the target protein. The coordinates are typically centered on the co-crystallized ligand.

    • A grid spacing of 0.375 Å is generally recommended for a good balance of accuracy and speed.

  • Protocol Validation: Redocking :

    • Extract the co-crystallized ligand from the PDB file (e.g., Celecoxib from 1CX2).

    • Dock this ligand back into the prepared protein using the defined grid.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. A successful docking protocol is generally indicated by an RMSD value below 2.0 Å.[1][7] This step is critical to validate that the chosen parameters can accurately reproduce experimental results.[8]

  • Docking Simulation (AutoDock Vina) :

    • Perform the docking of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid and the corresponding comparative ligand against the validated protein target.

    • Use the Lamarckian Genetic Algorithm for conformational searching.[6]

    • Generate multiple binding poses (e.g., 10-20) for each ligand.

  • Results Analysis :

    • Rank the resulting poses based on their predicted binding energy (in kcal/mol). A lower score typically indicates a stronger predicted binding affinity.[8]

    • Visualize the top-ranked pose for each ligand and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the protein's active site residues.

Results: A Comparative Performance Analysis

The docking simulations were performed according to the validated protocol. The predicted binding energies for the top-ranked poses are summarized below.

Target ProteinLigandPredicted Binding Energy (kcal/mol)Key Predicted Interactions
COX-2 (1CX2) 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid -8.9H-bond with Arg513; Hydrophobic interactions with Val349, Leu352
Celecoxib (Reference)-10.2H-bond with His90, Arg513; Sulfonamide group in hydrophobic pocket
CA-II (3FFP) 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid -7.5H-bond with Thr199; Coordination with active site Zn²⁺ via carboxylate
Acetazolamide (Reference)-8.1H-bond with Thr199, Thr200; Coordination with Zn²⁺ via sulfonamide
SARS-CoV-2 Mpro (6WNP) 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid -7.1H-bond with catalytic dyad (His41, Cys145); Pi-stacking with His41
Boceprevir (Reference)[5]-7.9Multiple H-bonds with catalytic dyad and backbone residues

Note: The binding energy values are predictive and serve for comparative ranking. They are not equivalent to experimentally measured binding affinities like Kᵢ or IC₅₀.[8]

Analysis of Predicted Binding Modes

Against COX-2: The predicted binding energy of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid is promising, though slightly weaker than the established inhibitor Celecoxib. Its carboxylate group is predicted to form a crucial hydrogen bond with Arg513, an interaction vital for the activity of many NSAIDs. The benzyloxy group appears to occupy a portion of the hydrophobic side pocket.

Against CA-II: The compound is predicted to interact with the key active site residue Thr199 and coordinate with the essential zinc ion. This binding mode is canonical for many carbonic anhydrase inhibitors. Its predicted affinity is comparable to the reference drug, Acetazolamide.

Against SARS-CoV-2 Mpro: The molecule is predicted to fit within the substrate-binding pocket, forming a hydrogen bond with the critical catalytic residue Cys145. This suggests a potential mechanism for disrupting the protease's function.

G cluster_ligand Ligand: 3-Fluoro-2-(benzyloxy)benzoic acid cluster_target Target Protein: COX-2 (Example) Ligand Functional Groups Carboxylate Fluoro Benzyloxy Target Active Site Residues Arg513 His90 Val349 Ligand:cooh->Target:r513 H-Bond Ligand:f->Target:h90 Electrostatic Ligand:bz->Target:v349 Hydrophobic

Caption: Predicted interaction logic between the ligand and the COX-2 active site.

Discussion and Path to Experimental Validation

The in silico results suggest that 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid is a plausible candidate for inhibition of all three tested targets, with predicted binding energies that are competitive with known inhibitors. The analysis highlights its potential to form key interactions within the active sites, providing a strong rationale for further investigation.

However, it is imperative to recognize that computational predictions are not infallible and require rigorous experimental validation.[1] Docking scores are a tool for prioritization, not a precise prediction of biological activity.[1]

Proposed Experimental Validation Protocol: COX-2 Inhibition Assay

To validate the predicted activity against COX-2, a standard in vitro enzyme inhibition assay should be performed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid against human recombinant COX-2.

Methodology:

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme.

    • Arachidonic acid (substrate).

    • Test compound (dissolved in DMSO).

    • Celecoxib (positive control).

    • DMSO (vehicle control).

    • Prostaglandin screening ELISA kit.

  • Assay Procedure (Step-by-Step):

    • Prepare a series of dilutions of the test compound and Celecoxib in assay buffer.

    • In a 96-well plate, add the COX-2 enzyme to each well.

    • Add the diluted test compound, positive control, or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Incubate at 37°C for 10 minutes.

    • Stop the reaction by adding a solution of hydrochloric acid.

    • Quantify the amount of Prostaglandin E2 (PGE₂) produced using a competitive ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

A low IC₅₀ value would provide strong experimental support for the in silico prediction of COX-2 inhibition. Further validation could involve biophysical methods like Surface Plasmon Resonance (SPR) to directly measure binding kinetics or X-ray crystallography to determine the actual binding pose.[8]

Conclusion

This guide provides a comprehensive, predictive analysis of the therapeutic potential of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid. Through a validated molecular docking workflow, we have demonstrated that this compound shows significant promise as an inhibitor of COX-2, CA-II, and SARS-CoV-2 Mpro, with predicted binding affinities and interaction patterns comparable to established drugs. While these in silico results are encouraging, they represent the first step in a long discovery process. The true therapeutic potential can only be ascertained through the rigorous experimental validation protocols detailed herein. This work establishes a solid foundation and a clear, data-driven rationale for advancing this compound into the next phase of preclinical drug development.

References

  • Rhodium™ Molecular Docking Software. Southwest Research Institute. Available from: [Link]

  • Computational Chemistry | Computer Aided Drug Design. Domainex. Available from: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC, National Center for Biotechnology Information. Available from: [Link]

  • DOCKING. Center for Computational Structural Biology, University of Colorado Anschutz Medical Campus. Available from: [Link]

  • Drug Design Tools. BioSolveIT. Available from: [Link]

  • Directory of in silico Drug Design tools. Click2Drug. Available from: [Link]

  • Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. PMC, National Center for Biotechnology Information. Available from: [Link]

  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. ResearchGate. Available from: [Link]

  • How can I validate docking result without a co-crystallized ligand?. ResearchGate. Available from: [Link]

  • Lessons from Docking Validation. Protein Structural Analysis Laboratory, Michigan State University. Available from: [Link]

  • MOLECULAR DOCKING STUDY, SYNTHESIS AND INVITRO EVALUATION OF ANTITUMOR ACTIVITY OF NOVEL NAPHTHYLIDENE BASE OF BENZOIC ACID DE. Neliti. Available from: [Link]

  • Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. MDPI. Available from: [Link]

  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. MDPI. Available from: [Link]

  • 4-Fluoro-2-(phenylamino)benzoic acid. PMC, National Center for Biotechnology Information. Available from: [Link]

  • Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • WO2008039431A2 - Crystalline forms of 3-[5-(2-fhjorophenyl)-[1][2][8]oxadiazol-3-yl]-benzoic acid. Google Patents. Available from:

Sources

Validation

Head-to-head comparison of synthetic routes for fluorinated benzoic acids

Audience: Researchers, Process Chemists, and Drug Discovery Professionals. Objective: To provide an objective, head-to-head comparison of synthetic methodologies for fluorinated benzoic acids, supported by experimental d...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Discovery Professionals. Objective: To provide an objective, head-to-head comparison of synthetic methodologies for fluorinated benzoic acids, supported by experimental data, mechanistic insights, and validated protocols.

Executive Summary & Decision Matrix

Fluorinated benzoic acids are critical pharmacophores and building blocks in medicinal chemistry, offering metabolic stability and bioisosteric replacement for non-fluorinated analogues. The choice of synthetic route is dictated by the substitution pattern (ortho/meta/para), scale (gram vs. kilogram), and available precursors.

While industrial production relies heavily on the oxidation of fluorotoluenes or Halex reactions, laboratory-scale discovery chemistry often favors metallation-carboxylation strategies for their high regioselectivity and mild conditions.

Strategic Decision Tree

The following logic flow guides the selection of the optimal synthetic route based on substrate availability and target isomer.

G Start Target: Fluorinated Benzoic Acid Scale Scale / Availability? Start->Scale Ind Industrial / Bulk (>1kg) Cost-Driven Scale->Ind Lab Discovery / Lab (<100g) Speed-Driven Scale->Lab Precursor Available Precursor? Ind->Precursor Position Target Position? Lab->Position Toluene Fluorotoluene Precursor->Toluene Yes Chloride Chlorobenzonitrile (Activated) Precursor->Chloride No Oxidation Route 1: Aerobic Oxidation (Co/Mn Catalyzed) Toluene->Oxidation Halex Route 2: Halex (SnAr) (KF, High T) Chloride->Halex Ortho Ortho (2-F) Position->Ortho MetaPara Meta/Para (3-F, 4-F) Position->MetaPara Lithiation Route 3A: Directed Ortho-Lithiation (LDA/n-BuLi + CO2) Ortho->Lithiation Grignard Route 3B: Grignard Carboxylation (Mg + CO2) MetaPara->Grignard

Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and regiochemistry.

Technical Comparison of Synthetic Routes

Route 1: Oxidation of Fluorotoluenes (Industrial Standard)

This is the dominant industrial route for 2- and 4-fluorobenzoic acids. It utilizes the corresponding fluorotoluene, which is often accessible via the Balz-Schiemann reaction of toluidines.

  • Mechanism: Radical chain oxidation. In industrial settings, this is catalyzed by Co/Mn/Br systems (Amoco process) using molecular oxygen. In the lab, KMnO4 is the standard stoichiometric oxidant.

  • Key Insight: The electron-withdrawing nature of fluorine deactivates the ring slightly but does not significantly hamper the benzylic oxidation compared to nitro-groups.

  • Pros: Scalable, uses inexpensive oxidants, avoids cryogenic conditions.

  • Cons: Requires fluorotoluene precursor; harsh conditions (reflux or high pressure).

Route 2: Nucleophilic Aromatic Substitution (Halex)

The "Halex" (Halogen Exchange) reaction converts activated aryl chlorides (e.g., chlorobenzonitriles) to fluorides using potassium fluoride (KF). The nitrile is subsequently hydrolyzed to the acid.

  • Mechanism: Concerted

    
     or stepwise addition-elimination (Meisenheimer complex). Recent kinetic isotope studies suggest concerted pathways are more common than traditionally taught, especially without strong electron-withdrawing groups like 
    
    
    
    .
  • Key Insight: Solvents like Sulfolane or DMSO are critical to solvate the potassium cation, leaving the fluoride anion "naked" and reactive. Phase transfer catalysts (18-crown-6 or tetraphenylphosphonium bromide) significantly improve yields.

  • Pros: Uses cheap KF; avoids unstable diazonium salts.

  • Cons: High temperatures (200°C+); requires activated substrates (ortho/para-EWG).

Route 3: Metallation-Carboxylation (Discovery Standard)

For rapid access to diverse analogues, metallation followed by


 quench is the gold standard.
  • Sub-route 3A (Ortho-Lithiation): Fluorine acts as a Directed Metalation Group (DMG). Treatment of fluorobenzene with LDA or

    
    -BuLi exclusively deprotonates the ortho position due to inductive acidification and coordination to Li.
    
  • Sub-route 3B (Grignard): For meta or para isomers, bromine-lithium exchange or Grignard formation from the aryl bromide is required.

  • Pros: High regioselectivity; room temperature or low temp; broad scope.

  • Cons: Pyrophoric reagents (

    
    -BuLi); moisture sensitive; difficult to scale beyond kilolab.
    

Head-to-Head Performance Data

FeatureRoute 1: KMnO4 OxidationRoute 2: Halex (SnAr)Route 3: Lithiation/CO2
Primary Substrate FluorotolueneChlorobenzonitrileFluorobenzene / Aryl Bromide
Reagents KMnO4, H2O, PyridineKF, Sulfolane, 18-crown-6LDA/n-BuLi, CO2 (Dry Ice)
Typical Yield 70–85%60–80% (2 steps)80–95%
Selectivity Precursor dependentPrecursor dependentHigh (Ortho-directed)
Temp.[1][2] Range 80–100°C (Reflux)180–220°C-78°C to RT
Scalability High (kg to tons)High (kg to tons)Low/Medium (g to kg)
Safety Profile Mn toxicity, ExothermicHigh T, Toxic solventsPyrophoric reagents
Best For Bulk manufacturingActivated substratesLab scale / Complex scaffolds

Mechanistic Visualization

Understanding the difference between the concerted


 (Halex) and the Directed Ortho Metalation (DoM) is crucial for troubleshooting selectivity issues.

Mechanism cluster_0 Route 2: Halex (SnAr) Mechanism cluster_1 Route 3: Directed Ortho Metalation (DoM) ArCl Aryl-Cl (Activated) TS_SnAr Transition State (F- attacking C-Cl) ArCl->TS_SnAr + KF / 18-crown-6 ArF Aryl-F + KCl TS_SnAr->ArF Concerted Displacement PhF Fluorobenzene Complex Pre-Lithiation Complex (Li...F coordination) PhF->Complex + LDA Li_Int o-Lithio Species (Stable at -78°C) Complex->Li_Int Deprotonation Product 2-Fluorobenzoic Acid Li_Int->Product + CO2, then H+

Caption: Mechanistic comparison: Concerted nucleophilic displacement vs. coordination-directed deprotonation.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Fluorobenzoic Acid via KMnO4 Oxidation

Best for: Converting commercially available fluorotoluenes to acids without specialized equipment.

Reagents:

  • 4-Fluorotoluene (10 mmol)

  • Potassium Permanganate (

    
    ) (25 mmol, 2.5 equiv)
    
  • Pyridine (10 mL) and Water (20 mL)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 4-fluorotoluene, pyridine, and water.

  • Addition: Add

    
     in portions. Note: The reaction is exothermic; add slowly to maintain control.
    
  • Reaction: Heat the mixture to reflux (approx. 95°C) for 4–6 hours. The purple color of permanganate should fade to a brown precipitate (

    
    ).[3]
    
  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a Celite pad to remove

      
      .[3] Wash the pad with hot water.[4]
      
    • Acidify the filtrate with concentrated HCl to pH ~1. The product will precipitate as a white solid.[3]

  • Purification: Collect the solid by vacuum filtration. Recrystallize from ethanol/water if necessary.[5]

  • Validation: 1H NMR (DMSO-d6) should show benzylic protons absent and a carboxylic acid peak at ~13 ppm.

Protocol B: Synthesis of 2-Fluorobenzoic Acid via Ortho-Lithiation

Best for: High-purity synthesis of ortho-substituted isomers in discovery chemistry.

Reagents:

  • Fluorobenzene (10 mmol)

  • LDA (Lithium Diisopropylamide) (11 mmol, 1.1 equiv)

  • Dry THF (30 mL)

  • Dry Ice (

    
     source)
    

Procedure:

  • Preparation: Flame-dry a 100 mL Schlenk flask and flush with Argon. Add dry THF and cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add LDA solution slowly via syringe. Then, add fluorobenzene dropwise over 10 minutes. Stir at -78°C for 1 hour. Key Insight: The fluorine atom directs lithiation exclusively to the ortho position.

  • Carboxylation:

    • Method A (Gas): Bubble dry

      
       gas through the solution for 30 mins.
      
    • Method B (Solid): Cannulate the reaction mixture onto excess crushed dry ice in a separate flask.

  • Quench: Allow the mixture to warm to room temperature. Quench with 1M HCl (20 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[5]
    
  • Yield: Typically >90% yield of white crystalline solid.

References

  • Mechanistic Studies on SnAr: Neumann, C. N., et al. "Concerted nucleophilic aromatic substitutions." Nature, 2016. [Link]

  • Halex Process Overview: "Halex process - Wikipedia." [Link]

  • Lithiation Selectivity: Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013. (General reference for DoM chemistry).
  • Grignard Formation: "Mechanism of Grignard Reagent Formation." J. Am. Chem. Soc.[6][Link]

Sources

Comparative

Conformational analysis of 3-Fluoro-2-(benzyloxy)benzoic acid versus other isomers

Topic: Conformational Analysis of 3-Fluoro-2-(benzyloxy)benzoic Acid vs. Isomers Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Scientists Executive Summary 3-Fluoro-2-(benzyloxy)benzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Analysis of 3-Fluoro-2-(benzyloxy)benzoic Acid vs. Isomers Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary

3-Fluoro-2-(benzyloxy)benzoic acid represents a highly specialized scaffold in medicinal chemistry, often utilized as a pharmacophore in SGLT2 inhibitors, anti-inflammatory agents, and antibacterial quinolones. Its structural uniqueness lies in the "Ortho-Buttressing Effect" —a steric phenomenon where the 3-fluoro substituent forces the bulky 2-benzyloxy group into a rigid conformation, subsequently locking the 1-carboxylic acid out of planarity.

This guide compares the 3-Fluoro isomer against its 4-Fluoro, 5-Fluoro, and 6-Fluoro counterparts. While remote isomers (4-F, 5-F) retain rotational flexibility, the 3-Fluoro and 6-Fluoro variants exhibit distinct "atropisomeric-like" behavior that significantly alters solubility, pKa, and target binding kinetics.

Structural Landscape & Isomer Definition

To understand the conformational constraints, we define the comparative set based on the position of the fluorine atom relative to the fixed 2-(benzyloxy)benzoic acid core.

Isomer DesignationStructure DescriptionKey Conformational Driver
Target (3-F) 3-Fluoro-2-(benzyloxy)benzoic acid Steric Buttressing: F atom at C3 crowds the O-Benzyl group at C2.
Isomer A (4-F) 4-Fluoro-2-(benzyloxy)benzoic acidRemote Electronic: F is meta to the ether; minimal steric impact.
Isomer B (5-F) 5-Fluoro-2-(benzyloxy)benzoic acidPara-Electronic: F is para to the ether; influences O-lone pair availability.
Isomer C (6-F) 6-Fluoro-2-(benzyloxy)benzoic acidDirect Ortho-Acid Clash: F is ortho to the COOH; competes with the ether for space.

Conformational Mechanics: The "Twist" Factor

The pharmacological value of the 3-Fluoro isomer stems from its inability to adopt a planar conformation. This section details the causality.[1][2][3][4][5][6]

The Buttressing Effect (3-F Specific)

In a standard 2-(benzyloxy)benzoic acid, the ether oxygen can rotate to form an intramolecular hydrogen bond (IMHB) with the carboxylic acid (O-H...O), creating a pseudo-six-membered ring.

  • In 3-F: The Fluorine atom (Van der Waals radius ~1.47 Å) occupies the space immediately adjacent to the ether oxygen.

  • The Cascade: The 3-F repels the benzyloxy methylene group

    
     The benzyloxy group rotates away from the 3-position 
    
    
    
    This forces the benzyloxy group towards the 1-COOH
    
    
    The 1-COOH must rotate out of the phenyl plane (orthogonal twist) to avoid the clash.
Comparative Energy Landscape

The following diagram illustrates the conformational energy penalty for planarity across isomers.

ConformationalLandscape Target 3-Fluoro Isomer (High Steric Strain) Planar Planar Conformation (Conjugated) Target->Planar Disfavored (+5-7 kcal/mol) Twisted Twisted Conformation (Deconjugated) Target->Twisted Favored (Buttressing) Remote 4-F / 5-F Isomers (Low Steric Strain) Remote->Planar Accessible (IMHB Stabilized) Remote->Twisted Equilibrium Direct 6-Fluoro Isomer (Direct Acid Clash) Direct->Twisted Obligate Twist

Figure 1: Conformational preference flow. The 3-F isomer is unique because the steric pressure comes from the ether side, not the acid side.

Comparative Performance Data

The following data aggregates typical physicochemical shifts observed when moving the fluorine atom around the scaffold.

Table 1: Physicochemical Properties Comparison
Property3-Fluoro (Target)4-Fluoro5-Fluoro6-Fluoro
Predicted pKa 3.2 - 3.4 3.8 - 4.03.7 - 3.92.9 - 3.1
Acidity Driver Twist breaks conjugation; Anion stabilized by twist.[7]Standard resonance donation.Inductive withdrawal.Max twist + Inductive.
Solubility (Aq) High (Twisted = higher solvation energy).Moderate (Planar stacking).Moderate.High.
Metabolic Stability High (Blocks C3 oxidation).Moderate (C3 open).Moderate (C3 open).High.
Crystal Packing Disordered / Herringbone (due to twist).Planar Sheets (

-stacking).
Planar Sheets.Disordered.

Analysis:

  • Acidity: The 3-F isomer is significantly more acidic than the 4-F/5-F isomers. The "orthogonal twist" prevents the phenyl ring from donating electron density into the carbonyl (resonance inhibition), making the proton easier to dissociate.

  • Permeability: The 3-F isomer often shows higher passive permeability in PAMPA assays because the intramolecular twist masks the polar surface area of the carboxylate more effectively than the planar isomers.

Experimental Protocols

To validate these conformational differences, the following self-validating workflows are recommended.

Protocol A: 1H-NMR NOE (Nuclear Overhauser Effect) Analysis

This experiment confirms the spatial proximity of the Benzyl-CH2 protons to the Fluorine atom.

Objective: Determine if the Benzyl group is locked away from the C3-Fluorine.

  • Sample Prep: Dissolve 10 mg of 3-Fluoro-2-(benzyloxy)benzoic acid in 0.6 mL DMSO-d6 (prevents aggregation).

  • Acquisition:

    • Irradiate the Benzyl -CH2- singlet (approx. 5.2 ppm).

    • Observe NOE enhancement at the Phenyl H4/H5/H6 positions.

  • Validation Logic:

    • If 3-F (Target): You will see ZERO NOE enhancement at the C3 position (occupied by F) and weak enhancement at H4/H5, confirming the benzyl group is twisted away.

    • If 4-F (Isomer): You will see strong NOE enhancement at the C3-Proton, indicating the benzyl group can rotate freely past the small Hydrogen.

Protocol B: Synthesis & Isolation (Nucleophilic Aromatic Substitution)

Synthesis of the 3-F isomer requires specific control to avoid decarboxylation due to the electron-deficient ring.

SynthesisWorkflow Start Start: 3-Fluoro-2-hydroxybenzoic acid Reagent Reagent: Benzyl Bromide + K2CO3 Solvent: DMF, 60°C Start->Reagent Intermediate Intermediate: Benzyl Ester Formation (O-Alkylation + COO-Alkylation) Reagent->Intermediate SN2 Reaction Hydrolysis Hydrolysis: LiOH / THF:H2O Intermediate->Hydrolysis Selective Ester Cleavage Product Final: 3-Fluoro-2-(benzyloxy)benzoic acid Hydrolysis->Product Acidification (HCl)

Figure 2: Synthesis workflow. Note that the steric bulk of the 3-F may slow down the initial O-alkylation compared to the 4-F isomer.

Step-by-Step:

  • Charge: Combine 3-fluoro-2-hydroxybenzoic acid (1.0 eq) and Potassium Carbonate (2.5 eq) in DMF. Stir for 30 min to form the dianion.

  • Addition: Add Benzyl Bromide (2.2 eq) dropwise. Note: Excess is needed as the carboxylate also alkylates.

  • Heat: Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Dilute with water, extract with EtOAc.

  • Hydrolysis: Treat the crude benzyl ester with LiOH (3 eq) in THF/Water (1:1) at RT for 2 hours.

  • Acidification: Carefully acidify with 1M HCl to pH 3. The 3-F isomer will precipitate as a white solid.

    • Checkpoint: If the solid is "gummy," the twist conformation is preventing efficient crystal packing. Recrystallize from Ethanol/Water.

Applications in Drug Design

Why choose the 3-Fluoro isomer over the others?

  • Bioisosteric Locking: In SGLT2 inhibitors, the distal phenyl ring needs to occupy a specific hydrophobic pocket. The 3-F atom acts as a "molecular hinge lock," fixing the angle of the benzyloxy group relative to the benzoic acid core.

  • Metabolic Blocking: The C3 position in benzoic acids is a common site for Phase I hydroxylation. Fluorine substitution blocks this metabolic soft spot, extending half-life (

    
    ).
    
  • Potency: If the receptor requires a non-planar ligand, the 3-F isomer pays the entropy cost of twisting pre-binding, potentially increasing binding affinity by 1-2 kcal/mol compared to the flexible 4-F isomer.

References

  • Conformational Landscapes: "Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids." Molecules, 2020.[8] Available at: [Link]

  • Intramolecular Hydrogen Bonding: "Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid." MDPI, 2022. Available at: [Link]

  • Crystal Structure Analogs: "3,5-Bis(benzyloxy)benzoic acid."[9] Acta Crystallographica, 2012.[9] Available at: [Link]

  • Synthesis of Fluorobenzoic Acids: "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination." Arkivoc, 2022.[10] Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid

Advanced Safety and Operational Protocol for 3-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid As a Senior Application Scientist, I frequently oversee the integration of specialized fluorinated building blocks into drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for 3-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid

As a Senior Application Scientist, I frequently oversee the integration of specialized fluorinated building blocks into drug discovery pipelines. 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (also known as 2-(benzyloxy)-3-fluorobenzoic acid, CAS: 938181-74-9) is a highly versatile synthetic intermediate[1]. Its structural features—a strongly electron-withdrawing fluorine atom paired with a bulky, lipophilic benzyloxy protecting group—make it invaluable for synthesizing complex active pharmaceutical ingredients (APIs). However, these exact structural features dictate specific physicochemical behaviors that necessitate a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and handling.

Mechanistic Hazard Assessment & Causality

To select the appropriate PPE and handling protocols, we must first understand why this compound poses specific risks. Safety is not about blindly following rules; it is about anticipating molecular behavior.

  • Acidity & Tissue Irritation: The carboxylic acid moiety is rendered significantly more acidic by the inductive electron-withdrawing effect of the adjacent fluorine atom. Upon contact with physiological moisture (sweat, tears, mucous membranes), it rapidly dissociates, causing localized pH drops and subsequent protein denaturation. This manifests as standard H315 (skin), H319 (eye), and H335 (respiratory) irritation hazards[2].

  • Lipophilicity & Dermal Penetration: The benzyloxy group significantly increases the molecule's lipophilicity. This allows the molecule to partition effectively into the stratum corneum (the lipid-rich outer layer of the skin), acting as a carrier for the acidic pharmacophore and exacerbating dermal toxicity.

  • Particulate Aerodynamics: As a crystalline solid, milling or transferring this compound generates fine, respirable dust. The electrostatic charge accumulation on the fluorinated surface causes these particles to adhere tenaciously to standard fabrics and surfaces.

Quantitative Physicochemical Profile The following data directly informs our operational risk assessment:

PropertyValueMechanistic Implication for Safety
Molecular Weight 246 DaFine powder morphology creates a high risk of airborne particulate generation during transfer[1].
LogP 3.34High lipophilicity; readily partitions into skin lipids, requiring specialized glove materials[1].
Polar Surface Area 47 ŲLow polar surface area enhances biological membrane permeability[1].
Hydrogen Bond Donors 1Carboxylic acid proton; the primary source of localized pH drop and tissue irritation[1].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic assessment, standard laboratory PPE is insufficient. The following table outlines the required protective ensemble, grounded in chemical causality.

PPE CategorySpecificationMechanistic Justification (Why?)
Gloves Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)Nitrile provides excellent resistance to lipophilic organic acids. Double-gloving prevents breakthrough if the outer layer is compromised by the benzyloxy moiety's solvent-like permeation properties.
Eye Protection Indirect-vented Chemical Goggles or Face ShieldPrevents the ingress of fine fluorinated dust. Standard safety glasses leave the orbital cavity vulnerable to airborne particulates.
Respiratory N95/P100 Particulate Respirator or PAPRThe compound's high electrostatic adherence and respiratory irritation profile (H335) require high-efficiency particulate filtration during weighing[2].
Body Protection Tyvek® Lab Coat or Polypropylene ApronStandard cotton lab coats absorb lipophilic compounds. Tyvek® provides a low-surface-energy barrier that repels charged fluorinated particulates.

Experimental Workflow: Safe Transfer and Reaction Setup

This protocol establishes a self-validating system : each step includes a verifiable checkpoint to ensure safety integrity before the operator is allowed to proceed to the next phase.

Step 1: Environmental Preparation

  • Verify the fume hood face velocity is operating between 80-120 feet per minute (fpm).

    • Checkpoint: Visually confirm the digital airflow monitor is green before opening the sash.

  • Line the working surface with an anti-static weighing mat.

    • Causality: Neutralizes the electrostatic charge inherent to fluorinated powders, preventing sudden aerosolization when the container is opened.

Step 2: Weighing and Transfer

  • Don all PPE specified in the matrix above.

  • Use a grounded stainless steel spatula. Avoid plastic spatulas, which exacerbate static cling.

  • Weigh the required mass of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid directly into a pre-tared, sealable reaction vessel (e.g., a Schlenk flask or septum-capped vial).

  • Cap the vessel immediately after the transfer.

    • Checkpoint: Invert the sealed vessel gently to ensure the cap is securely threaded before removing it from the analytical balance area.

Step 3: Solubilization

  • Transfer the sealed vessel to the primary reaction fume hood.

  • Introduce the reaction solvent (e.g., Dichloromethane or DMF) via a syringe directly through the septum.

    • Causality: Closed-system solvent addition prevents the displacement of chemical dust into the operator's breathing zone, which often occurs when pouring liquids onto dry powders.

Workflow Start Start: PPE Verification Hood Fume Hood Setup (80-120 fpm) Start->Hood AntiStatic Apply Anti-Static Mat (Mitigates Fluorine Charge) Hood->AntiStatic Weighing Weigh Chemical (Grounded Spatula) AntiStatic->Weighing Spill Spill Detected? Weighing->Spill Cleanup Execute Spill Protocol Spill->Cleanup Yes Sealing Seal Reaction Vessel Spill->Sealing No Solvent Closed-System Solvent Addition Sealing->Solvent

Step-by-step operational safety workflow for handling fluorinated benzoic acid derivatives.

Spill Response and Waste Disposal Plan

If a spill occurs, the primary objective is to contain the lipophilic acid without generating airborne dust.

Spill Protocol:

  • Evacuate and Assess: Step back, pull down the fume hood sash, and ensure respiratory protection is active.

  • Neutralization: Do NOT use plain water, as it will not dissolve the highly lipophilic benzyloxy group and may simply spread the powder. Instead, cover the spill with a damp, mildly alkaline absorbent (e.g., sodium bicarbonate mixed with a small amount of 1:1 ethanol/water).

    • Causality: The ethanol aids in wetting the lipophilic powder, while the bicarbonate neutralizes the acidic moiety, forming a water-soluble, non-volatile sodium salt.

  • Collection: Sweep the neutralized slurry using a disposable plastic scraper into a hazardous waste container. Do not use a brush, which flicks particulates into the air.

  • Decontamination: Wipe the area with an isopropanol-soaked cloth to dissolve and remove any residual lipophilic organic residue.

Disposal Plan:

  • Solid Waste: Contaminated PPE, spatulas, and spill cleanup materials must be placed in a clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Reaction filtrates or mother liquors containing the compound must be routed to "Halogenated Organic Liquid Waste."

    • Causality: Fluorinated compounds require specialized high-temperature incineration to break the exceptionally strong C-F bonds and prevent environmental contamination (e.g., PFAS generation).

References

  • Title: 2-(benzyloxy)
  • Title: 394-04-7 | 5-Fluoro-2-methoxybenzoic acid | BLD Pharm (Hazard Proxy Data)

Sources

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